molecular formula C34H52N2O2 B15619866 Anipamil CAS No. 85247-61-6

Anipamil

Cat. No.: B15619866
CAS No.: 85247-61-6
M. Wt: 520.8 g/mol
InChI Key: PHFDAOXXIZOUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure given in first source

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H52N2O2/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFDAOXXIZOUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H52N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868699
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83200-10-6, 85247-61-6, 85247-63-8
Record name Anipamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83200-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anipamil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083200106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anipamil, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085247638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-((m-Methoxyphenethyl)methylamino)propyl)-2-(m-methoxyphenyl)tetradecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anipamil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANIPAMIL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AU98P8PI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y54WZV1CJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANIPAMIL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0B09LAQ38G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Anipamil: A Long-Acting Verapamil Analog for Cardiovascular Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anipamil (B1666041) is a phenylalkylamine derivative and a structural analog of verapamil (B1683045), a well-established calcium channel blocker.[1] Developed as a long-acting alternative to verapamil, this compound exhibits a unique pharmacological profile with a prolonged duration of action, particularly on myocardial tissue.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative pharmacology with verapamil, and detailed experimental protocols relevant to its study. The information presented is intended to support further research and development of this potent cardiovascular agent.

Mechanism of Action and Signaling Pathway

Like verapamil, this compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Ca_v1.2).[4][5] These channels are crucial for calcium influx into cardiac and smooth muscle cells, which triggers muscle contraction.[4] By inhibiting these channels, this compound reduces the intracellular calcium concentration, leading to a decrease in myocardial contractility (negative inotropy) and relaxation of vascular smooth muscle (vasodilation).[4]

The signaling cascade initiated by calcium entry and modulated by this compound is as follows:

  • Calcium Influx: Depolarization of the cell membrane opens L-type calcium channels, allowing Ca²⁺ ions to enter the cell.

  • Calmodulin Activation: The influx of Ca²⁺ leads to its binding with calmodulin, a calcium-binding protein.

  • MLCK Activation: The Ca²⁺-calmodulin complex activates myosin light chain kinase (MLCK).

  • Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, initiating the cross-bridge cycling and subsequent muscle contraction.[4]

This compound, by blocking the initial calcium influx, interrupts this cascade, resulting in reduced muscle contraction.

Calcium Channel Blockade Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates MLCK_inactive Inactive MLCK Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin_LC Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to This compound This compound / Verapamil This compound->L_type_channel Blocks

Figure 1: Signaling pathway of L-type calcium channel blockade by this compound and verapamil.

Quantitative Data: A Comparative Overview

The following tables summarize the available quantitative data for this compound and verapamil, highlighting the key differences in their pharmacokinetic and pharmacodynamic profiles.

Table 1: Pharmacokinetic Properties
ParameterThis compoundVerapamilReference(s)
Half-life (t½) Long-acting, effects persist >12h after washoutSingle dose: 2.8 - 7.4 h; Multiple doses: 4.5 - 12.0 h[2][3],[6][7]
Bioavailability (Oral) Data not available20% - 35% (extensive first-pass metabolism)[6][8][9]
Protein Binding Data not available~90%[6][10]
Metabolism Data not availableExtensive hepatic metabolism (CYP3A4, CYP3A5, CYP2C8)[5][11]
Excretion Data not available~70% as metabolites in urine, ~16% in feces[6][7]

Note: Specific pharmacokinetic parameters for this compound are not well-documented in publicly available literature. Its characterization as "long-acting" is based on pharmacodynamic studies showing persistent effects long after administration has ceased.

Table 2: Pharmacodynamic Properties
ParameterThis compoundVerapamilReference(s)
Negative Inotropic Effect Potent and long-lasting; only partially reversed by Ca²⁺Potent, but reversible with Ca²⁺ and shorter-acting[2][3]
Effect on Heart Rate Minimal effect up to 10⁻⁴ mol/lDose-dependent decrease, can lead to asystole[2][3]
Effect on Coronary Spasm Does not modify vasopressin-induced spasmAbolishes vasopressin-induced spasm[2][3]
IC₅₀ (HERG K⁺ channels) Data not available143.0 nmol/L[12][13]
IC₅₀ (fKv1.4ΔN K⁺ channels) Data not available260.71 µmol/L[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and similar calcium channel blockers.

Isolated Langendorff-Perfused Heart Preparation

This ex vivo model is crucial for studying the direct effects of a drug on cardiac function, independent of systemic influences.

Objective: To assess the effects of this compound on myocardial contractility, heart rate, and coronary flow in an isolated mammalian heart.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or rabbit)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Surgical instruments (scissors, forceps, etc.)

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer (in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, NaHCO₃ 25, KH₂PO₄ 1.2, MgSO₄ 1.2, glucose 10.0)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Pressure transducer and data acquisition system

  • Intraventricular balloon catheter

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent coagulation.[2]

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[15]

  • Cannulation: Trim excess tissue, leaving the aorta intact. Mount the heart on the Langendorff apparatus by cannulating the aorta.[1][15]

  • Perfusion: Initiate retrograde perfusion with oxygenated (carbogenated) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow (e.g., 13-15 ml/min for a rat heart).[1][15]

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters (heart rate, left ventricular developed pressure) are recorded.[2]

  • Drug Administration: Introduce this compound into the perfusion buffer at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ mol/l).[3]

  • Data Recording: Continuously record hemodynamic parameters.

  • Washout: Perfuse the heart with drug-free buffer to assess the reversibility of the drug's effects. For this compound, this period may need to be extended for several hours to observe its long-lasting effects.[2][3]

Langendorff Perfusion Workflow start Start animal_prep Animal Anesthesia & Heparinization start->animal_prep excision Heart Excision & Cardioplegia animal_prep->excision cannulation Aortic Cannulation excision->cannulation perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) cannulation->perfusion stabilization Stabilization Period (20-30 min) perfusion->stabilization baseline Record Baseline Data stabilization->baseline drug_admin Drug Administration (this compound) baseline->drug_admin data_rec Continuous Data Recording drug_admin->data_rec washout Washout with Drug-Free Buffer data_rec->washout end End washout->end

Figure 2: Experimental workflow for the isolated Langendorff-perfused heart preparation.

In Vivo Hemodynamic Studies in Anesthetized Animals

Objective: To evaluate the systemic cardiovascular effects of this compound, including its impact on blood pressure, heart rate, and regional blood flow.

Materials:

  • Rats (e.g., pentobarbitone-anesthetized)

  • This compound solution for intravenous administration

  • Microspheres (e.g., ⁵⁷Co or ¹¹³Sn labeled) for blood flow measurement

  • Catheters for drug administration and blood pressure monitoring

  • Data acquisition system

Procedure:

  • Animal Preparation: Anesthetize the rats and insert catheters for intravenous drug delivery and continuous monitoring of arterial blood pressure.

  • Baseline Measurement: After a stabilization period, record baseline hemodynamic parameters.

  • Blood Flow Measurement (Pre-drug): Inject a known quantity of radiolabeled microspheres to determine baseline regional blood flow.

  • Drug Administration: Administer this compound intravenously at various doses (e.g., 1, 2.5, and 5 mg/kg).[16]

  • Post-drug Monitoring: Continuously monitor hemodynamic variables for a specified period (e.g., 1 hour).[16]

  • Blood Flow Measurement (Post-drug): Inject a second set of differently labeled microspheres to measure regional blood flow after drug administration.

  • Data Analysis: Analyze the changes in blood pressure, heart rate, and the distribution of microspheres in various organs to determine the drug's effect on peripheral resistance and regional blood flow.[16]

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the phenylalkylamine binding site on the L-type calcium channel.

Materials:

  • Tissue preparation rich in L-type calcium channels (e.g., cardiac or skeletal muscle membranes)

  • Radiolabeled phenylalkylamine, such as (-)-[³H]desmethoxyverapamil ([³H]-D888)

  • Unlabeled this compound and verapamil for competition studies

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Isolate membrane fractions from the chosen tissue through differential centrifugation.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of [³H]-D888 and varying concentrations of unlabeled this compound (or verapamil as a comparator).

  • Incubation: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 25°C).[17]

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-D888 (IC₅₀). Calculate the inhibitory constant (Kᵢ) to quantify the binding affinity.

Receptor Binding Assay Workflow start Start membrane_prep Membrane Preparation (e.g., Cardiac Tissue) start->membrane_prep incubation Incubation of Membranes with: - [³H]-D888 (Radioligand) - Unlabeled this compound (Competitor) membrane_prep->incubation filtration Rapid Filtration (Separates Bound from Free Ligand) incubation->filtration washing Washing Filters (Removes Non-specific Binding) filtration->washing quantification Scintillation Counting (Measures Bound Radioactivity) washing->quantification analysis Data Analysis (Determine IC₅₀ and Kᵢ) quantification->analysis end End analysis->end

Figure 3: Workflow for a competitive receptor binding assay.

Conclusion

This compound presents a compelling profile as a long-acting calcium channel blocker with a preferential effect on the myocardium. Its prolonged duration of action compared to verapamil suggests potential therapeutic advantages where sustained calcium channel blockade is desired. The experimental protocols detailed in this guide provide a framework for further investigation into the pharmacokinetics, pharmacodynamics, and therapeutic potential of this compound. Further research is warranted to fully elucidate its clinical utility and to establish a more complete quantitative profile.

References

Pharmacological Profile of Anipamil in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041) is a phenylalkylamine derivative and a potent, long-acting calcium channel blocker. As an analog of verapamil (B1683045), it has been a subject of cardiovascular research for its therapeutic potential in conditions such as angina pectoris and myocardial ischemia. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, cardiovascular effects, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells. By binding to the phenylalkylamine receptor site on the α1 subunit of the channel, this compound inhibits the influx of extracellular calcium ions into the cell. This reduction in intracellular calcium concentration leads to a cascade of downstream effects culminating in reduced myocardial contractility and vasodilation.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway affected by this compound.

Anipamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (α1, α2δ, β, γ subunits) This compound->L_type_Ca_Channel Binds to phenylalkylamine site Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Blocks Influx Relaxation Muscle Relaxation L_type_Ca_Channel->Relaxation Promotes Calmodulin Calmodulin Ca_ion->Calmodulin Binds to CaM_complex Ca²⁺-Calmodulin Complex Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) CaM_complex->Myosin_LC_Kinase Activates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC_Kinase->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

This compound's mechanism of action on L-type calcium channels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the cardiovascular effects of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Cardiovascular Effects of this compound
ParameterSpeciesPreparationConcentration Range (mol/L)EffectReference
Negative Inotropy RabbitIsolated Heart10⁻⁸ - 10⁻⁴Dose-dependent decrease in left ventricular pressure[1]
Myocardial Contraction RatIsolated Papillary Muscle0.01 - 0.15 x 10⁻⁶Dose-dependent negative inotropic effect[2]
Binding Affinity (Ki) RatCardiac Membranes471 ± 52 x 10⁻⁹Competitive binding to the phenylalkylamine site[2]
Table 2: In Vivo Cardiovascular Effects of this compound in Animal Models
ParameterSpeciesModelDoseRouteEffectReference
Blood Pressure RatAnesthetized1, 2.5, 5 mg/kgi.v.Dose-dependent decrease[3]
Heart Rate RatAnesthetized1, 2.5, 5 mg/kgi.v.Dose-dependent decrease[3]
Peripheral Resistance RatAnesthetized1, 2.5, 5 mg/kgi.v.Dose-dependent decrease[3]
Regional Blood Flow RatAnesthetized1, 2.5, 5 mg/kgi.v.Increased in heart, liver, skeletal muscle; Decreased in kidneys, intestine, spleen[3]
Myocardial Ischemia PigAnesthetized1.0, 5.0 mg/kg + infusioni.v.Reduction in ventricular tachycardia[4]
Table 3: Clinical Efficacy of this compound in Patients with Stable Angina Pectoris
ParameterDose (once daily)Treatment DurationEffect vs. Placebop-valueReference
Number of Angina Attacks 80 mg3 weeksSignificant reduction< 0.05[5]
160 mg3 weeksSignificant reduction< 0.001[5]
Glycerol Nitrate Consumption 80 mg3 weeksSignificant reduction< 0.01[5]
160 mg3 weeksSignificant reduction< 0.001[5]
Exercise Load at Onset of Angina 80 mg3 weeksSignificant increase< 0.01[5]
160 mg3 weeksSignificant increase< 0.05[5]

Detailed Experimental Protocols

Isolated Langendorff-Perfused Heart Preparation

This ex vivo technique is used to assess the direct effects of a substance on cardiac function without the influence of systemic physiological factors.

Langendorff_Protocol A 1. Animal Anesthesia and Heparinization B 2. Thoracotomy and Heart Excision A->B C 3. Aortic Cannulation B->C D 4. Retrograde Perfusion with Krebs-Henseleit Buffer (37°C, oxygenated) C->D E 5. Insertion of Left Ventricular Balloon Catheter D->E F 6. Equilibration Period (e.g., 20-30 minutes) E->F G 7. Baseline Hemodynamic Recordings (LVP, dP/dt, HR) F->G H 8. Administration of this compound into the Perfusate G->H I 9. Continuous Hemodynamic Monitoring H->I J 10. Data Analysis (Dose-Response Curves) I->J

Workflow for the isolated Langendorff heart preparation.

Detailed Steps:

  • Animal Preparation: A laboratory animal (e.g., rabbit or rat) is anesthetized, and heparin is administered to prevent blood clotting.

  • Heart Excision: The chest cavity is opened, and the heart is rapidly excised and placed in ice-cold buffer.

  • Aortic Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant temperature and pressure. This perfusion supplies the coronary arteries.

  • Instrumentation: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure isovolumetric ventricular pressure. Electrodes may be placed on the epicardial surface to record an electrocardiogram (ECG).

  • Equilibration: The heart is allowed to stabilize for a period to reach a steady state of function.

  • Baseline Measurements: Baseline data for parameters such as left ventricular developed pressure (LVDP), the maximum rate of pressure rise and fall (±dP/dt), and heart rate (HR) are recorded.

  • Drug Administration: this compound is introduced into the perfusion solution at various concentrations.

  • Data Acquisition: Hemodynamic parameters are continuously recorded throughout the experiment.

  • Data Analysis: The effects of this compound are quantified by comparing the measurements during drug administration to the baseline values, often presented as dose-response curves.

Regional Blood Flow Measurement with Radioactive Microspheres

This in vivo technique allows for the quantification of blood flow to different organs and tissues.

Microsphere_Protocol A 1. Animal Anesthesia and Catheter Implantation B 2. Catheters placed in Left Ventricle/Atrium and a Peripheral Artery A->B C 3. Baseline Hemodynamic Measurements B->C D 4. Injection of Radioactive Microspheres into the Left Ventricle/Atrium C->D E 5. Simultaneous Withdrawal of a Reference Blood Sample from the Peripheral Artery D->E F 6. Administration of this compound (i.v.) E->F G 7. Post-Drug Hemodynamic Measurements F->G H 8. Injection of a Second Set of Differently Labeled Microspheres G->H I 9. Euthanasia and Tissue Harvesting H->I J 10. Measurement of Radioactivity in Tissues and Reference Samples I->J K 11. Calculation of Regional Blood Flow J->K

Workflow for regional blood flow measurement using microspheres.

Detailed Steps:

  • Animal Preparation: A laboratory animal (e.g., rat) is anesthetized, and catheters are surgically implanted.

  • Catheter Placement: One catheter is placed in the left ventricle or left atrium for the injection of microspheres. Another catheter is placed in a peripheral artery (e.g., femoral artery) for blood pressure monitoring and withdrawal of a reference blood sample.

  • Baseline State: The animal is allowed to stabilize.

  • First Microsphere Injection: A known quantity of radioactively labeled microspheres (e.g., with ¹⁴¹Ce) is injected into the left heart. The microspheres are distributed throughout the body in proportion to blood flow and become lodged in the microcirculation.

  • Reference Sample Withdrawal: Simultaneously with the microsphere injection, a reference blood sample is withdrawn from the peripheral artery at a constant rate.

  • Drug Administration: this compound is administered intravenously.

  • Post-Drug State: After a sufficient time for the drug to take effect, a second set of microspheres, labeled with a different radionuclide (e.g., ⁸⁵Sr), is injected.

  • Second Reference Sample: A second reference blood sample is withdrawn with the second microsphere injection.

  • Tissue Collection: The animal is euthanized, and organs of interest are dissected and weighed.

  • Radioactivity Measurement: The radioactivity of each isotope in the tissue samples and the reference blood samples is determined using a gamma counter.

  • Blood Flow Calculation: Regional blood flow (Q_organ) is calculated using the formula: Q_organ = (C_organ * R_flow) / C_ref, where C_organ is the radioactivity in the organ, R_flow is the withdrawal rate of the reference sample, and C_ref is the radioactivity in the reference sample.

In Vivo Electrophysiology Study

This procedure is used to assess the effects of a drug on the electrical conduction system of the heart in a living animal.

EP_Study_Protocol A 1. Animal Anesthesia and Monitoring B 2. Insertion of Catheter Electrodes via Peripheral Vessels A->B C 3. Positioning of Electrodes in the Heart (e.g., Atrium, Ventricle, His Bundle Region) B->C D 4. Baseline Electrophysiological Measurements (e.g., ECG intervals, refractory periods) C->D E 5. Programmed Electrical Stimulation to Assess Conduction Properties D->E F 6. Intravenous Administration of this compound E->F G 7. Continuous Monitoring of Electrophysiological Parameters F->G H 8. Repetition of Programmed Electrical Stimulation G->H I 9. Data Analysis to Determine Drug Effects on Cardiac Conduction H->I

Workflow for an in vivo electrophysiology study.

Detailed Steps:

  • Animal Preparation: The animal is anesthetized, and vital signs are monitored.

  • Catheter Insertion: Multipolar electrode catheters are inserted into peripheral veins or arteries (e.g., femoral or jugular) and advanced to the heart under fluoroscopic guidance.

  • Electrode Positioning: Catheters are positioned at specific locations within the heart to record intracardiac electrograms from the atria, ventricles, and the His bundle region.

  • Baseline Recordings: Baseline measurements of various electrophysiological parameters are obtained, including heart rate, ECG intervals (PR, QRS, QT), and sinus node recovery time.

  • Programmed Stimulation: Programmed electrical stimulation protocols are performed to determine atrial and ventricular effective refractory periods and to assess atrioventricular (AV) nodal function.

  • Drug Infusion: this compound is administered intravenously.

  • Continuous Monitoring: Electrophysiological parameters are continuously monitored for any changes induced by the drug.

  • Post-Drug Stimulation: Programmed electrical stimulation is repeated to assess the drug's effect on refractory periods and conduction properties.

  • Data Analysis: The data collected before and after drug administration are compared to determine the electrophysiological effects of this compound.

Conclusion

This compound is a potent, long-acting calcium channel blocker with significant cardiovascular effects. Its primary mechanism of action, the blockade of L-type calcium channels, leads to a reduction in myocardial contractility and vasodilation. Preclinical and clinical studies have demonstrated its efficacy in reducing myocardial ischemia and the symptoms of stable angina. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other cardiovascular drugs, enabling researchers to further elucidate their pharmacological profiles and therapeutic potential.

References

Anipamil's Influence on Smooth Muscle Cell Phenotypic Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the effects of anipamil (B1666041), a phenylalkylamine-derived Ca2+ antagonist, on the phenotypic differentiation of smooth muscle cells (SMCs). It is intended for researchers, scientists, and professionals in drug development who are investigating vascular biology and the therapeutic potential of calcium channel blockers.

Introduction to Smooth Muscle Cell Phenotypic Switching

Vascular smooth muscle cells (SMCs) are highly plastic and can switch between two main phenotypes: a quiescent, 'contractile' state and a proliferative, 'synthetic' state.

  • Contractile Phenotype : Characterized by low proliferation rates and the high expression of contractile proteins such as smooth muscle α-actin (α-SMA), calponin, and smooth muscle myosin heavy chain (SM-MHC). This is the dominant phenotype in healthy, mature blood vessels, responsible for maintaining vascular tone.

  • Synthetic Phenotype : Characterized by high rates of proliferation, migration, and synthesis of extracellular matrix (ECM) components. These cells exhibit reduced expression of contractile markers. This phenotype is prevalent during vascular development and contributes to pathologies like atherosclerosis and restenosis following vascular injury.

This compound, as a calcium channel blocker, has been investigated for its potential to modulate this phenotypic switch, thereby influencing the progression of vascular diseases.

Mechanism of Action: L-Type Calcium Channel Blockade

This compound is a long-acting analogue of verapamil (B1683045) and exerts its primary effect by blocking L-type voltage-gated Ca2+ channels in the plasma membrane of SMCs.[1][2] This blockade inhibits the influx of extracellular calcium, a critical second messenger in numerous cellular processes.

The conventional understanding is that by reducing intracellular calcium concentration ([Ca2+]i), calcium channel blockers lead to vasodilation and a decrease in blood pressure.[3] However, research indicates that the effects of these drugs on SMC phenotype are more complex and may not be solely linked to their hemodynamic effects.[4] In studies on hypertensive rabbits, this compound prevented intimal thickening—a hallmark of the synthetic SMC phenotype—without significantly lowering blood pressure, suggesting a direct antiproliferative action on the SMCs within the vessel wall.[4]

Quantitative Effects of this compound on SMC Phenotype

This compound has been shown to inhibit the proliferation of SMCs and promote a more differentiated, contractile phenotype.[4] This effect is observed both in vivo and in cell culture experiments.

ParameterObservationCell/Animal ModelReference
Cell Proliferation This compound treatment leads to growth inhibition of SMCs in culture.Rabbit Aortic SMCs[4]
Intimal Thickening Oral administration of this compound (40 mg/day) resulted in absent or negligible intimal thickening.2K-1C Hypertensive Rabbits[4][5]
SMC Phenotype Markers This compound treatment was accompanied by the expression of SM-MyHC in all SMCs, indicating a shift to a more differentiated phenotype.Rabbit Aortic SMCs in culture[4]
SMC Subtype in Media A decrease of postnatal-type (less differentiated) SMCs was observed in the aortic media of this compound-treated animals.2K-1C Hypertensive Rabbits[4]

Table 1: Summary of Quantitative and Observational Data on this compound's Effects.

Signaling Pathways Modulated by this compound

The reduction in intracellular Ca2+ influx initiated by this compound triggers a cascade of downstream signaling events that favor a contractile SMC phenotype. While the precise pathways for this compound are not fully elucidated, the mechanism is believed to involve the modulation of Ca2+-dependent signaling molecules and transcription factors that control the expression of differentiation-specific genes.

Calcium influx through L-type channels is a known activator of the Calmodulin/Calcineurin pathway and can influence Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are critical in regulating SMC proliferation and differentiation.[6] By inhibiting the initial Ca2+ signal, this compound likely dampens these pro-proliferative pathways.

Anipamil_Signaling_Pathway cluster_intracellular Intracellular Space This compound LType_Channel L-Type Ca²⁺ Channel This compound->LType_Channel Ca_Influx Ca²⁺ Influx LType_Channel->Ca_Influx Mediates Downstream Pro-Proliferative Signaling Cascades (e.g., MAPK) Ca_Influx->Downstream Activates Proliferation SMC Proliferation (Synthetic Phenotype) Differentiation SMC Differentiation (Contractile Phenotype) Downstream->Proliferation Promotes Anipamil_point->Ca_Influx Inhibition Anipamil_point->Proliferation Anipamil_point->Downstream Anipamil_promote_point->Differentiation Promotes

This compound's proposed mechanism of action on SMC phenotype.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to assess SMC phenotype and the effects of compounds like this compound.

This protocol describes the enzymatic isolation of aortic SMCs, a common method for obtaining primary cells for in vitro studies.[4][7]

SMC_Isolation_Workflow A 1. Aorta Excision Aseptically remove thoracic aorta from euthanized animal (e.g., rabbit). B 2. Preparation Remove adventitia and endothelium by mechanical scraping. A->B C 3. Enzymatic Digestion Mince tissue and incubate in collagenase/elastase solution. B->C D 4. Cell Isolation Centrifuge digested tissue to pellet cells. Resuspend in culture medium. C->D E 5. Plating & Culture Plate cells in DMEM with 10% FBS. Incubate at 37°C, 5% CO₂. D->E F 6. Characterization Confirm SMC identity via immunofluorescence for α-SMA. E->F

References

An In-Depth Technical Guide to the Antiarrhythmic Properties of Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiarrhythmic properties of Anipamil (B1666041), a long-acting analogue of verapamil (B1683045). The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Core Mechanism of Action: Calcium Channel Blockade

This compound exerts its antiarrhythmic effects primarily through the blockade of L-type calcium channels (CaV1.2) in cardiomyocytes. This action is consistent with its classification as a calcium channel blocker. The antiarrhythmic properties of this compound are believed to stem from a combination of direct electrophysiological effects and anti-ischemic actions. Unlike some other antiarrhythmic agents, this compound has been shown to lack Class I (sodium channel blocking) or Class III (potassium channel blocking) electrophysiological actions.[1]

The blockade of L-type calcium channels by this compound leads to a reduction in the slow inward calcium current (ICa,L) during phase 2 of the cardiac action potential. This has several downstream consequences:

  • Reduced Intracellular Calcium: By inhibiting calcium influx, this compound lowers the intracellular calcium concentration available for excitation-contraction coupling.

  • Negative Inotropic Effect: The reduction in intracellular calcium leads to a decrease in myocardial contractility.

  • Altered Electrophysiology: The modulation of calcium currents affects the shape and duration of the cardiac action potential, although specific data on this compound's effect on action potential duration (APD) is limited. For its parent compound, verapamil, it has been shown to prolong the action potential duration in some cardiac tissues.[2]

The anti-ischemic effects of this compound likely contribute significantly to its antiarrhythmic efficacy in the context of myocardial ischemia and reperfusion. By reducing myocardial oxygen demand (due to negative inotropy and chronotropy) and potentially improving coronary blood flow, this compound can mitigate the electrophysiological derangements that lead to arrhythmias in ischemic tissue.

Signaling Pathway of this compound's Action

cluster_0 This compound This compound L_type_Ca_Channel L-type Calcium Channel (CaV1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca2+ Influx (ICa,L) L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Contractility ↓ Myocardial Contractility Intracellular_Ca->Contractility AP_Phase2 Altered Action Potential Phase 2 Intracellular_Ca->AP_Phase2 Anti_ischemic_Effect Anti-ischemic Effect Contractility->Anti_ischemic_Effect Antiarrhythmic_Effect Antiarrhythmic Effect AP_Phase2->Antiarrhythmic_Effect Anti_ischemic_Effect->Antiarrhythmic_Effect

This compound's primary mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the antiarrhythmic and hemodynamic effects of this compound from preclinical studies.

Table 1: In Vivo Antiarrhythmic Efficacy of this compound
SpeciesModelRoute of AdministrationDoseEffect on ArrhythmiasCitation
RatIschemia-inducedOral50 mg/kgStatistically significant reduction in arrhythmias.[3]
RatIschemia-inducedOral150 mg/kgMost effective against ventricular fibrillation.[3]
RatIschemia & ReperfusionIntravenous1 and 5 mg/kgReduced ischemia-induced arrhythmias.[4]
RatIschemia & ReperfusionIntravenous2.5 mg/kgSelectively abolished reperfusion arrhythmias induced by short periods of ischemia.[4]
RatReperfusion-inducedIntravenous0.5 mg/kgVentricular tachycardia observed in 61% of rats; ventricular fibrillation in 14%.[3]
RatReperfusion-inducedIntravenous1.0 mg/kgTotally prevented reperfusion arrhythmias.[3]
PigMyocardial IschemiaIntravenous1.0 mg/kg + 0.10 mg/kg/min infusionReduced incidence of ventricular tachycardia.[5]
PigMyocardial IschemiaIntravenous5.0 mg/kg + 0.50 mg/kg/min infusionReduced incidence of ventricular tachycardia.[5]
Table 2: Hemodynamic Effects of this compound
SpeciesRoute of AdministrationDoseEffect on Blood PressureEffect on Heart RateOther Hemodynamic EffectsCitation
RatIntravenous1, 2.5, and 5 mg/kgDose-dependent fallDose-dependent fallFall in peripheral resistance; evidence of myocardial depression at the highest dose.[6]
PigIntravenous0.25-6.0 mg/kgDose-dependent reductionIncreaseDose-dependent reduction in left-ventricular pressure and cardiac output.[5]
Table 3: In Vitro Effects and Binding Affinity of this compound
PreparationParameterValueComparison with VerapamilCitation
Isolated rabbit heartNegative Inotropic EffectConcentration-dependent (10-8 - 10-4 mol/l)Similar concentration range for negative inotropic effect. This compound's effect is long-lasting (still present 12h after washout) and only partially reversible with increased calcium.[4]
Rat cardiac membranesBinding Affinity (Ki)471 ± 52 nMLower affinity than verapamil (Ki 55 ± 11 nM).[7]

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's antiarrhythmic properties.

In Vivo Model of Ischemia and Reperfusion-Induced Arrhythmias in Rats

This protocol is synthesized from descriptions of studies investigating the effects of this compound and other antiarrhythmic agents on arrhythmias induced by myocardial ischemia and reperfusion.

Objective: To assess the efficacy of this compound in preventing or reducing ventricular arrhythmias following coronary artery occlusion and subsequent reperfusion.

Animal Model: Male Wistar or Sprague-Dawley rats.

Surgical Procedure:

  • Anesthetize the rat (e.g., with pentobarbitone).

  • Intubate the animal and provide artificial respiration.

  • Perform a thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture. A small piece of tubing can be placed between the suture and the artery to allow for reperfusion.

  • Ischemia is typically maintained for a period of 5-10 minutes.

  • Reperfusion is initiated by releasing the snare or removing the ligature.

Drug Administration:

  • This compound or vehicle is administered intravenously (e.g., via a cannulated jugular vein) or orally at specified times before coronary occlusion.

Data Acquisition and Analysis:

  • A continuous electrocardiogram (ECG) is recorded throughout the experiment.

  • Arrhythmias (ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are identified and quantified during the ischemic and reperfusion periods.

  • Blood pressure and heart rate are monitored continuously.

Experimental Workflow: In Vivo Ischemia/Reperfusion Model

Start Start Anesthesia Anesthetize Rat Start->Anesthesia Surgery Surgical Preparation (Thoracotomy, LAD Ligation) Anesthesia->Surgery Drug_Admin This compound/Vehicle Administration Surgery->Drug_Admin Ischemia Induce Ischemia (LAD Occlusion) Drug_Admin->Ischemia Reperfusion Initiate Reperfusion Ischemia->Reperfusion Monitoring ECG & Hemodynamic Monitoring Reperfusion->Monitoring Data_Analysis Data Analysis (Arrhythmia Quantification) Monitoring->Data_Analysis End End Data_Analysis->End

Workflow for in vivo arrhythmia studies.
In Vitro Intracellular Action Potential Recording

This protocol outlines a general methodology for recording intracellular action potentials from isolated cardiac preparations to assess the direct electrophysiological effects of this compound.

Objective: To determine the effects of this compound on the characteristics of the cardiac action potential in isolated cardiomyocytes or cardiac tissue.

Preparation:

  • Isolated cardiac tissue (e.g., papillary muscle, Purkinje fibers) or isolated single cardiomyocytes.

  • The preparation is placed in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature and pH.

Recording Technique:

  • A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is advanced into a single cardiomyocyte.

  • The transmembrane potential is recorded using a high-input impedance amplifier.

  • The tissue is stimulated at a constant frequency to elicit action potentials.

Drug Application:

  • This compound is added to the superfusion solution at various concentrations.

  • The effects of the drug on action potential parameters are measured after a steady-state effect is achieved.

Data Analysis:

  • The following action potential parameters are measured and compared before and after drug application:

    • Resting membrane potential (RMP)

    • Action potential amplitude (APA)

    • Maximum upstroke velocity (Vmax)

    • Action potential duration at 50% and 90% repolarization (APD50, APD90)

Logical Relationship: In Vitro Electrophysiology

Preparation Isolated Cardiac Preparation (e.g., Papillary Muscle) Microelectrode Intracellular Microelectrode Recording Preparation->Microelectrode Stimulation Electrical Stimulation Microelectrode->Stimulation Baseline_Recording Baseline Action Potential Recording Stimulation->Baseline_Recording Anipamil_Application Application of this compound Baseline_Recording->Anipamil_Application Post_Drug_Recording Post-Drug Action Potential Recording Anipamil_Application->Post_Drug_Recording Analysis Analysis of AP Parameters (APD, Vmax, etc.) Post_Drug_Recording->Analysis

In vitro electrophysiological assessment.

Conclusion

This compound is a long-acting calcium channel blocker with demonstrated antiarrhythmic efficacy in preclinical models of ischemia and reperfusion-induced arrhythmias. Its mechanism of action is primarily attributed to the blockade of L-type calcium channels, leading to both direct electrophysiological and beneficial anti-ischemic effects. While in vivo studies have established its dose-dependent antiarrhythmic and hemodynamic effects, further in vitro research is warranted to fully characterize its specific effects on cardiac action potential parameters and to determine its IC50 for L-type calcium channels. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Anipamil's Role in Preventing Aortic Intimal Thickening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of anipamil (B1666041), a phenylalkylamine-derived Ca2+ antagonist, in the prevention of aortic intimal thickening. The document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.

Core Efficacy: Inhibition of Intimal Thickening

This compound has demonstrated significant efficacy in preventing the development of aortic intimal thickening in a hypertensive rabbit model. This effect appears to be independent of its blood pressure-lowering properties, suggesting a direct cellular and molecular mechanism on the vascular wall.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound on aortic intimal thickening in two-kidney, one-clip (2K-1C) hypertensive rabbits.

Table 1: Morphometric Analysis of Aortic Intimal Thickening

Treatment GroupDurationIntimal Area (% of Total Vessel Area)
Normotensive Control2.5 monthsNot specified (negligible)
2K-1C Hypertensive (Placebo)2.5 months15.2 ± 3.1
2K-1C Hypertensive + this compound2.5 months1.8 ± 0.9
Normotensive Control4 monthsNot specified (negligible)
2K-1C Hypertensive (Placebo)4 months19.8 ± 4.2
2K-1C Hypertensive + this compound4 months2.5 ± 1.1

*p < 0.01 vs. untreated 2K-1C hypertensive group Data adapted from Pauletto et al., 1996.[1]

Table 2: Effect of this compound on Aortic Smooth Muscle Cell (SMC) Phenotype in Hypertensive Rabbits

Treatment GroupDurationPostnatal-type SMCs in Media (%)
Normotensive Control2.5 months10 ± 2
2K-1C Hypertensive (Placebo)2.5 months35 ± 5
2K-1C Hypertensive + this compound2.5 months15 ± 3
Normotensive Control4 months12 ± 2
2K-1C Hypertensive (Placebo)4 months40 ± 6
2K-1C Hypertensive + this compound4 months18 ± 4

*p < 0.01 vs. untreated 2K-1C hypertensive group Data adapted from Pauletto et al., 1996.[1]

Table 3: In Vitro Effects of this compound on Cultured Aortic Smooth Muscle Cells

TreatmentConcentrationEffect
This compound10⁻⁶ MInhibition of SMC proliferation
This compound10⁻⁶ MDecreased intracellular cholesteryl esters, triglycerides, and free cholesterol
This compound10⁻⁶ MInhibition of extracellular matrix synthesis

Data adapted from Orekhov et al., 1991.[2]

Experimental Protocols

The following section details the methodologies employed in the key in vivo and in vitro studies that form the basis of our understanding of this compound's vascular effects.

In Vivo Model of Hypertensive Aortic Intimal Thickening

This protocol is based on the study by Pauletto et al. (1996).[1]

2.1.1. Animal Model:

  • Species: Male New Zealand white rabbits.

  • Model: Two-kidney, one-clip (2K-1C) Goldblatt hypertension model. This model induces hypertension by constricting one renal artery, leading to renin-angiotensin-aldosterone system activation.

2.1.2. Experimental Groups:

  • Normotensive age-matched controls.

  • 2K-1C hypertensive rabbits receiving a daily oral placebo.

  • 2K-1C hypertensive rabbits receiving this compound (40 mg orally, once daily) immediately after surgery.

2.1.3. Treatment Duration:

  • Animals were studied at two time points: 2.5 months and 4 months after the clipping procedure.

2.1.4. Tissue Collection and Analysis:

  • Aortic Tissue: Transverse cryosections of the aorta were prepared.

  • Morphometric Analysis: Sections were stained with hematoxylin-eosin. The areas of the intima and media were measured using computerized planimetry. The ratio of the intimal area to the total vessel area (intima + media) was calculated as an index of intimal thickening.

  • Immunofluorescence: Monoclonal antibodies against different myosin heavy chain (MyHC) isoforms were used to identify SMC phenotypes:

    • Adult SMCs: Positive for smooth muscle MyHC (SM-MyHC).

    • Postnatal-type SMCs: Positive for both SM-MyHC and non-muscle MyHC (NM-MyHC) type A.

    • Fetal-type SMCs: Positive for SM-MyHC, NM-MyHC type A, and NM-MyHC type B.

In Vitro Smooth Muscle Cell Culture Experiments

This protocol is based on studies by Pauletto et al. (1996) and Orekhov et al. (1991).[1][2]

2.2.1. Cell Culture:

  • Primary Cultures: Smooth muscle cells were isolated from the thoracic aorta of rabbits or humans.

  • Culture Medium: Standard cell culture medium supplemented with fetal calf serum.

2.2.2. This compound Treatment:

  • This compound was added to the culture medium at various concentrations (e.g., 10⁻⁶ M).

2.2.3. Proliferation Assays:

  • Cell growth was assessed by measuring cell number or DNA synthesis (e.g., using bromodeoxyuridine incorporation).

2.2.4. Phenotypic Analysis:

  • Expression of SM-MyHC was evaluated by immunofluorescence to assess the differentiation state of the SMCs.

2.2.5. Lipid and Extracellular Matrix Analysis:

  • Intracellular levels of cholesteryl esters, triglycerides, and free cholesterol were quantified.

  • Synthesis of extracellular matrix components was measured.

Signaling Pathways and Mechanisms of Action

This compound's inhibitory effect on aortic intimal thickening is primarily attributed to its influence on the phenotype of vascular smooth muscle cells.

In hypertensive conditions, medial SMCs can dedifferentiate from a contractile (adult) phenotype to a synthetic (postnatal or fetal) phenotype.[1][3] These synthetic SMCs are characterized by increased proliferation, migration, and production of extracellular matrix, all of which contribute to the formation of the thickened intima.[1][2]

This compound appears to counteract this process by promoting the maintenance of a more differentiated, contractile SMC phenotype.[1] This is evidenced by the reduced number of postnatal-type SMCs in the media of this compound-treated animals and the in vitro observation that this compound treatment is associated with the expression of SM-MyHC in all cultured SMCs.[1] The direct antiproliferative action of this compound on medial SMCs is likely a key mechanism, as the prevention of intimal thickening was observed without a significant reduction in blood pressure.[1]

G Hypertension Hypertension SMC_dediff SMC Dedifferentiation (Contractile to Synthetic) Hypertension->SMC_dediff SMC_prolif SMC Proliferation SMC_dediff->SMC_prolif SMC_mig SMC Migration SMC_dediff->SMC_mig ECM_prod ECM Production SMC_dediff->ECM_prod Intimal_thick Aortic Intimal Thickening SMC_prolif->Intimal_thick SMC_mig->Intimal_thick ECM_prod->Intimal_thick This compound This compound This compound->SMC_dediff Inhibits This compound->SMC_prolif Inhibits SMC_diff Promotes Differentiated SMC Phenotype This compound->SMC_diff SMC_diff->SMC_dediff Prevents

Caption: this compound's proposed mechanism in preventing intimal thickening.

Experimental Workflow Visualization

The following diagram illustrates the workflow of the key in vivo experiments that established the efficacy of this compound.

G Start Male New Zealand White Rabbits Model 2K-1C Goldblatt Hypertension Model Start->Model Grouping Randomization into Treatment Groups Model->Grouping Control Normotensive Control Grouping->Control Placebo 2K-1C + Placebo Grouping->Placebo This compound 2K-1C + this compound (40mg/day) Grouping->this compound Duration1 2.5 Months Placebo->Duration1 Duration2 4 Months Placebo->Duration2 This compound->Duration1 This compound->Duration2 Analysis1 Aortic Tissue Collection & Analysis Duration1->Analysis1 Analysis2 Aortic Tissue Collection & Analysis Duration2->Analysis2 Morphometry Morphometry (Intimal Area) Analysis1->Morphometry Immunofluorescence Immunofluorescence (SMC Phenotype) Analysis1->Immunofluorescence Analysis2->Morphometry Analysis2->Immunofluorescence

Caption: In vivo experimental workflow for this compound evaluation.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound in the prevention of aortic intimal thickening. Its mechanism of action, centered on the modulation of smooth muscle cell phenotype, offers a promising therapeutic avenue beyond simple blood pressure control. Further research is warranted to fully elucidate the downstream signaling cascades affected by this compound in vascular smooth muscle cells. Additionally, clinical trials would be necessary to translate these preclinical findings to human vascular disease. The data presented in this guide provide a solid foundation for such future investigations and for the consideration of this compound in the development of novel anti-atherosclerotic therapies.

References

An In-Depth Technical Guide on Anipamil's Impact on Intracellular Calcium Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil (B1666041), a phenylalkylamine derivative and an analog of verapamil (B1683045), is a potent, long-acting calcium channel blocker.[1][2] Its primary mechanism of action involves the inhibition of L-type calcium channels, which play a crucial role in regulating intracellular calcium concentration and subsequent physiological responses, particularly in the cardiovascular system.[3] This guide provides a comprehensive overview of this compound's effects on intracellular calcium signaling, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved pathways.

Introduction to this compound and Calcium Signaling

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including muscle contraction, neurotransmission, gene expression, and cell proliferation. The precise spatial and temporal control of intracellular Ca²⁺ concentration is critical for normal cell function. Voltage-gated L-type calcium channels are key regulators of Ca²⁺ influx in excitable cells like cardiomyocytes and vascular smooth muscle cells.

This compound, as a calcium channel antagonist, directly interferes with this influx.[3][4] By blocking these channels, it prevents or reduces the entry of Ca²⁺ into the cell, thereby modulating downstream signaling cascades. This action is the foundation of its therapeutic effects in cardiovascular diseases, such as hypertension and angina pectoris.[2][5] Unlike some other calcium channel blockers, this compound exhibits a degree of selectivity for myocardial muscle.[6]

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its primary effect by binding to the α1 subunit of L-type calcium channels. This binding is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states compared to the resting state. This property contributes to its efficacy in tissues with higher firing rates, such as the heart.

The blockade of these channels by this compound leads to several key downstream effects:

  • Vascular Smooth Muscle Relaxation: In vascular smooth muscle cells, the influx of Ca²⁺ through L-type channels is a primary trigger for contraction. By inhibiting this influx, this compound causes vasodilation, leading to a decrease in peripheral resistance and a reduction in blood pressure.[7][8]

  • Negative Inotropy: In cardiomyocytes, the influx of "trigger" Ca²⁺ through L-type channels initiates calcium-induced calcium release (CICR) from the sarcoplasmic reticulum, leading to contraction. This compound's blockade of this initial influx reduces the force of myocardial contraction.[6]

  • Negative Chronotropy and Dromotropy: this compound can also affect the nodal tissues of the heart, slowing the heart rate and the conduction of electrical impulses.[8]

The following diagram illustrates the primary signaling pathway affected by this compound in a vascular smooth muscle cell.

Anipamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-Type Ca²⁺ Channel (α1 subunit) Ca_ext->L_type_channel Influx Ca_int [Ca²⁺]i (Increased) L_type_channel->Ca_int This compound This compound This compound->L_type_channel Blocks Relaxation Relaxation (Vasodilation) This compound->Relaxation Promotes CaM Calmodulin (CaM) Ca_int->CaM Activates MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin

Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx and promoting vasodilation.

Quantitative Pharmacological Data

The interaction of this compound with its target has been quantified in various studies. The following tables summarize key binding and efficacy parameters, comparing this compound to other phenylalkylamines where data is available.

Table 1: Binding Affinity (Ki) and Dissociation Constant (KD) at Phenylalkylamine Sites

CompoundKi (nM)KD (nM)Species/TissueRadioligandReference
This compound 471 ± 52-Rat Cardiac Membranes(-)-[³H]-D888[9]
(-)-D8881.7 ± 0.4-Rat Cardiac Membranes(-)-[³H]-D888[9]
Verapamil55 ± 11-Rat Cardiac Membranes(-)-[³H]-D888[9]
(-)-D60012 ± 0.5-Rat Cardiac Membranes(-)-[³H]-D888[9]
This compound (0.1 µM) -2.91 ± 0.46Rat Cardiac Membranes(-)-[³H]-D888[9]
Control-1.22 ± 0.2Rat Cardiac Membranes(-)-[³H]-D888[9]

Note: A higher Ki value indicates lower binding affinity. This compound binds less potently to the specific phenylalkylamine recognition site than verapamil or its derivatives, though it still interacts competitively.[9]

Table 2: Functional Effects of this compound

EffectConcentration/DoseModel SystemKey FindingReference
Negative Inotropy10⁻⁸ - 10⁻⁴ mol/lIsolated Rabbit HeartDose-dependent lowering of left ventricular pressure[6]
Inhibition of SMC Growth40 mg (p.o.)Hypertensive RabbitsPrevents aortic intimal thickening[2][10]
Blood Pressure Reduction1, 2.5, 5 mg/kg (i.v.)Anesthetized RatsDose-dependent fall in blood pressure and heart rate[7]
Anti-Anginal Efficacy80 mg, 160 mg (o.d.)Human Clinical TrialSignificant reduction in angina attacks vs. placebo[5]

Detailed Experimental Protocols

Understanding the methodologies used to derive the quantitative data is crucial for interpretation and replication.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of this compound for the phenylalkylamine binding site on calcium channels.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Isolate Tissue (e.g., Rat Heart Ventricles) prep2 Homogenize Tissue prep1->prep2 prep3 Centrifuge to Isolate Crude Membrane Fraction prep2->prep3 assay1 Incubate Membranes with: 1. Radioligand (e.g., (-)-[³H]-D888) 2. Varying concentrations of this compound prep3->assay1 Use Membranes assay2 Separate Bound from Free Radioligand (Rapid Filtration) assay1->assay2 assay3 Quantify Bound Radioactivity (Scintillation Counting) assay2->assay3 analysis1 Plot % Inhibition vs. [this compound] assay3->analysis1 Input Data analysis2 Calculate IC₅₀ analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Protocol Details:

  • Membrane Preparation: Cardiac membranes are isolated from rat hearts through homogenization and differential centrifugation. Protein concentration is determined using a method like the Lowry assay.[9]

  • Incubation: A fixed concentration of a radiolabeled phenylalkylamine (e.g., (-)-[³H]-desmethoxyverapamil) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Isolated Heart Perfusion (Langendorff System)

This ex vivo method assesses the direct functional effects of this compound on myocardial contractility and heart rate, independent of systemic neural and hormonal influences.

Protocol Details:

  • Heart Isolation: A rabbit or rat heart is rapidly excised and mounted on a Langendorff apparatus, where it is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[9]

  • Parameter Measurement: A pressure transducer connected to a balloon in the left ventricle measures isovolumetric contraction (left ventricular pressure). Heart rate is also continuously monitored.

  • Drug Administration: After a stabilization period, this compound is introduced into the perfusate at various concentrations (e.g., 10⁻⁸ to 10⁻⁴ mol/l).[6]

  • Data Acquisition: Changes in left ventricular pressure and heart rate are recorded before, during, and after drug administration. A washout period can be used to assess the reversibility of the drug's effects.[6]

Beyond L-Type Channels: Additional Effects

While the primary mechanism of this compound is L-type channel blockade, research suggests other potential impacts on cellular signaling:

  • Vascular Smooth Muscle Cell Phenotype: Studies have shown that this compound can inhibit the proliferation of vascular smooth muscle cells (SMCs) and promote a more differentiated phenotype.[10][11] This anti-proliferative action may contribute to its anti-atherosclerotic effects by preventing intimal thickening in blood vessels.[1][10]

  • Sarcolemmal Stability: In models of calcium paradox, where reperfusion with calcium after a calcium-free period causes massive cell damage, pretreatment with this compound has been shown to protect the myocardium. This suggests this compound may make the sarcolemma less sensitive to the conformational changes induced by calcium repletion.[12]

Conclusion for Drug Development

This compound's profile as a long-acting calcium channel blocker with potent cardiovascular effects makes it a significant molecule of interest. Its primary mechanism, the inhibition of Ca²⁺ influx through L-type channels, is well-established and leads to vasodilation and negative inotropy. For drug development professionals, key takeaways include:

  • Target Engagement: this compound effectively modulates intracellular calcium by directly blocking L-type channels, a validated target for cardiovascular therapies.

  • Pharmacodynamic Profile: It exhibits a dose-dependent reduction in blood pressure and myocardial contractility. Its long-lasting effects are a notable feature.[6]

  • Pleiotropic Effects: The anti-proliferative effects on vascular smooth muscle cells suggest potential applications beyond simple vasodilation, such as in preventing vascular remodeling and atherosclerosis.[10]

Future research could further explore the molecular details of its interaction with different splice variants of the L-type channel and fully elucidate the downstream signaling pathways involved in its anti-proliferative effects.

References

Anipamil: A Technical Overview of Preclinical Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anipamil (B1666041), a long-acting analogue of the phenylalkylamine calcium channel blocker verapamil (B1683045), has been investigated for its potential therapeutic applications in cardiovascular diseases. This technical guide provides a comprehensive overview of the publicly available data on the bioavailability and pharmacokinetics of this compound in animal models. Despite a number of pharmacodynamic studies, a thorough review of the scientific literature reveals a significant scarcity of dedicated pharmacokinetic studies detailing parameters such as bioavailability, Cmax, Tmax, AUC, and half-life. This document summarizes the available information on experimental protocols from pharmacodynamic studies, discusses the probable metabolic pathways based on its chemical class, and provides insights into the signaling mechanisms of phenylalkylamine calcium channel blockers.

Introduction

This compound is a calcium channel antagonist with a pharmacological profile that suggests a prolonged duration of action compared to its parent compound, verapamil.[1][2] Its primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and negative inotropic and chronotropic effects on the heart.[3][4] Preclinical research in various animal models, including rats, rabbits, and pigs, has focused on elucidating its cardiovascular effects.[1][5][6] However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in these models is not well-documented in the public domain.

Bioavailability and Pharmacokinetics: A Data Gap

A thorough search of the scientific literature reveals a notable absence of studies specifically designed to determine the bioavailability and detailed pharmacokinetic parameters of this compound in any animal model. While numerous studies have administered this compound to animals to assess its pharmacodynamic effects, they do not report on the resulting plasma concentrations or pharmacokinetic profiles.[1][5][7] This lack of data prevents a quantitative comparison of this compound's pharmacokinetic properties across different species.

In the absence of direct data for this compound, insights can be drawn from studies on its parent compound, verapamil. Verapamil exhibits low and variable oral bioavailability (20-35%) due to extensive first-pass metabolism.[8][9] It is metabolized primarily by cytochrome P450 enzymes in the liver, with norverapamil (B1221204) being a major active metabolite.[8][10] Given that this compound is an analogue of verapamil, it is plausible that it also undergoes significant first-pass metabolism, which would affect its oral bioavailability. However, without specific studies on this compound, this remains speculative.

Experimental Protocols in Animal Models

While pharmacokinetic data is scarce, several studies have described the administration of this compound to animal models for pharmacodynamic evaluation. These protocols provide valuable information for the design of future pharmacokinetic studies.

Animal ModelRoute of AdministrationDosageStudy FocusReference
Rats Intravenous (i.v.)1, 2.5, and 5 mg/kgCardiovascular status and regional blood flow[5]
Intravenous (i.v.)1 and 5 mg/kgIschemia-induced arrhythmias[7]
Oral (in food)2 mg/kg/dayRenal function in uremic rats[11]
Rabbits Subcutaneous (s.c.)2 mg/kg (twice daily for 5 days)Myocardial protection[6]
Oral (p.o.)40 mgPrevention of intimal thickening[11]
Pigs Intravenous (i.v.)0.25-6.0 mg/kg (dose-response)Cardiovascular and antiarrhythmic actions[1]
Intravenous (i.v.)Low dose: 1.0 mg/kg + 0.10 mg/kg/min infusion; High dose: 5.0 mg/kg + 0.50 mg/kg/min infusionAntiarrhythmic effects against myocardial ischemia[1]

General Methodological Considerations for Future Pharmacokinetic Studies:

  • Drug Administration: For oral bioavailability studies, administration via oral gavage is a standard method to ensure accurate dosing.[12] Intravenous administration is necessary to determine absolute bioavailability.

  • Sample Collection: Serial blood samples would be collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug.

  • Analytical Method: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method would be required for the quantification of this compound and its potential metabolites in plasma or other biological matrices.

Signaling Pathway of Phenylalkylamine Calcium Channel Blockers

This compound, as a phenylalkylamine, exerts its therapeutic effects by modulating intracellular calcium concentrations. The primary target is the L-type voltage-gated calcium channel found in cardiac and smooth muscle cells.

G cluster_cell Cell Membrane cluster_cytosol Cytosol This compound This compound LTypeChannel L-type Ca2+ Channel This compound->LTypeChannel Blocks Ca_int Ca2+ (intracellular) LTypeChannel->Ca_int Influx (inhibited) Ca_ext Ca2+ (extracellular) Ca_ext->LTypeChannel Normal Influx Contraction Muscle Contraction Ca_int->Contraction Reduced stimulation

Caption: this compound's mechanism of action on L-type calcium channels.

The binding of this compound to the α1 subunit of the L-type calcium channel inhibits the influx of extracellular calcium into the cell.[3] This reduction in intracellular calcium concentration leads to a decrease in smooth muscle contraction, resulting in vasodilation, and a reduction in myocardial contractility and heart rate.[3][4]

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of a compound like this compound.

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Post-Study Phase Protocol Protocol Design DosePrep Dose Formulation Protocol->DosePrep AnimalAcclimatization Animal Acclimatization DosePrep->AnimalAcclimatization Dosing Drug Administration (e.g., Oral, IV) AnimalAcclimatization->Dosing Sampling Blood Sample Collection (Serial) Dosing->Sampling SampleProcessing Plasma Separation Sampling->SampleProcessing Bioanalysis LC-MS/MS Analysis SampleProcessing->Bioanalysis PKAnalysis Pharmacokinetic Modeling Bioanalysis->PKAnalysis Reporting Data Interpretation & Reporting PKAnalysis->Reporting

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conclusion and Future Directions

While this compound has been the subject of several pharmacodynamic investigations in animal models, there is a clear and significant gap in the publicly available literature regarding its bioavailability and pharmacokinetic profile. The lack of this critical data hinders a complete understanding of its therapeutic potential and complicates dose selection for further preclinical and potential clinical development.

Future research should prioritize conducting well-designed pharmacokinetic studies in relevant animal models, such as rats and dogs, to determine key parameters including oral and intravenous pharmacokinetics, bioavailability, tissue distribution, and metabolic fate. Such studies are essential for establishing a comprehensive preclinical data package to support any further development of this compound as a therapeutic agent. The experimental protocols and methodologies outlined in this guide can serve as a foundation for these much-needed investigations.

References

In Vitro Characterization of Anipamil's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil, a long-acting phenylalkylamine calcium channel blocker, is a derivative of verapamil (B1683045) utilized in the management of cardiovascular diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its binding affinity and selectivity for its primary molecular target, the L-type calcium channel. A thorough in vitro characterization of its binding properties is paramount for understanding its mechanism of action, predicting its pharmacodynamic profile, and guiding further drug development efforts. This technical guide provides a comprehensive overview of the in vitro methods used to characterize this compound's binding affinity, presents available quantitative data, and details the experimental protocols for key assays. Furthermore, it explores potential off-target interactions, specifically with the sigma-1 receptor, a known target for other phenylalkylamine derivatives.

Primary Target: L-type Calcium Channel

This compound exerts its primary pharmacological effect by binding to the α1 subunit of the L-type calcium channel, a voltage-gated ion channel crucial for calcium influx in cardiac and smooth muscle cells.[3][4] As a phenylalkylamine, this compound binds to a site within the channel pore, exhibiting a state-dependent interaction with a preference for open or inactivated channel conformations.[4]

Quantitative Binding Data

The binding affinity of this compound for the L-type calcium channel has been determined using competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand that specifically binds to the phenylalkylamine site. A key study utilized (-)-[³H]-desmethoxyverapamil ((-)-[³H]-D888), a potent verapamil derivative, as the radioligand in cardiac membranes.[3]

Parameter Value Assay Conditions Reference
Ki (inhibition constant) 471 ± 52 nMCompetitive binding with (-)-[³H]-D888 in rat cardiac membranes.[3]
KD of (-)-[³H]-D888 (Control) 1.22 ± 0.2 nMSaturation binding in rat cardiac membranes.[3]
KD of (-)-[³H]-D888 (with 0.1 µM this compound) 2.91 ± 0.46 nMSaturation binding in the presence of this compound, indicating competitive interaction.[3]
Bmax (maximum binding sites - Control) 163 ± 17 fmol/mg proteinSaturation binding in rat cardiac membranes.[3]
Bmax (with 0.1 µM this compound) 117 ± 20 fmol/mg proteinNo significant change in Bmax, consistent with competitive binding.[3]

Table 1: In Vitro Binding Affinity of this compound for the L-type Calcium Channel

The results demonstrate that this compound binds to the phenylalkylamine recognition sites on L-type calcium channels in a competitive manner.[3] Its affinity, while significant, is lower than that of verapamil (Ki = 55 ± 11 nM) and its derivative (-)-D600 (Ki = 12 ± 0.5 nM) in the same study.[3] The long-lasting pharmacological effect of this compound suggests tight binding and slow dissociation from the receptor.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of this compound for the L-type calcium channel using a competitive radioligand binding assay with (-)-[³H]-D888.

1.2.1. Materials

  • Biological Sample: Isolated cardiac sarcolemmal membrane fragments from rat hearts.[3][6]

  • Radioligand: (-)-[³H]-desmethoxyverapamil ((-)-[³H]-D888).[3]

  • Unlabeled Competitor: this compound hydrochloride.

  • Reference Compounds: Verapamil, (-)-D600 for comparison.[3]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Filtration apparatus.

  • Scintillation counter.

1.2.2. Methodology

  • Membrane Preparation:

    • Excise hearts from rats and prepare a crude membrane fraction by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by differential centrifugation.[6]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • Perform the assay in duplicate or triplicate in microcentrifuge tubes or a 96-well plate format.

    • For each assay tube, add a constant concentration of cardiac membrane preparation (e.g., 50-100 µg of protein).

    • Add a single, fixed concentration of the radioligand (-)-[³H]-D888, typically at or below its KD value (e.g., 1-2 nM).[3]

    • Add varying concentrations of unlabeled this compound, typically spanning a wide range (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to generate a competition curve.

    • Include control tubes for:

      • Total Binding: Contains membranes and radioligand only.

      • Non-specific Binding: Contains membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM verapamil) to saturate all specific binding sites.

  • Incubation:

    • Incubate the assay tubes at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium. The long-lasting effect of this compound suggests that a longer incubation time may be necessary.[5]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

Experimental_Workflow_Competitive_Binding cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Analysis Membrane_Prep Cardiac Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (IC50, Ki) Quantification->Data_Analysis

Competitive Radioligand Binding Assay Workflow

Potential Secondary Target: Sigma-1 Receptor

Rationale for Investigation
  • Structural Analogy: The core chemical scaffold of this compound is shared by compounds known to bind to sigma receptors.

  • Off-Target Effects: Characterizing interactions with sigma receptors is crucial for understanding the full pharmacological profile of this compound and identifying potential off-target effects that could contribute to its therapeutic actions or side effects.

Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay

This protocol describes a general method for assessing the binding affinity of this compound for the sigma-1 receptor.

2.2.1. Materials

  • Biological Sample: Membrane preparations from tissues with high sigma-1 receptor expression (e.g., guinea pig brain or liver) or from cell lines overexpressing the human sigma-1 receptor.[8]

  • Radioligand: [³H]-(+)-pentazocine, a commonly used radioligand for the sigma-1 receptor.[9]

  • Unlabeled Competitor: this compound hydrochloride.

  • Reference Compound: Haloperidol (B65202) or (+)-pentazocine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters (pre-treated with polyethylenimine to reduce non-specific binding).

  • Filtration apparatus.

  • Scintillation counter.

2.2.2. Methodology

The methodology largely follows that of the L-type calcium channel binding assay, with specific modifications for the sigma-1 receptor.

  • Membrane Preparation: Prepare a membrane fraction from a suitable tissue or cell source.

  • Assay Setup:

    • Incubate the membrane preparation with a fixed concentration of [³H]-(+)-pentazocine (e.g., 2-5 nM).

    • Add a range of concentrations of unlabeled this compound.

    • Define non-specific binding using a high concentration of a known sigma-1 receptor ligand like haloperidol (e.g., 10 µM).

  • Incubation: Incubate at a suitable temperature (e.g., 37°C) to reach equilibrium.

  • Separation and Quantification: Use vacuum filtration and scintillation counting as described previously.

  • Data Analysis: Determine the IC50 and calculate the Ki for this compound at the sigma-1 receptor.

Sigma1_Binding_Workflow Start Start Prepare_Membranes Prepare Membranes (e.g., Guinea Pig Brain) Start->Prepare_Membranes Assay_Setup Set up Assay: Membranes + [3H]-(+)-pentazocine + varying [this compound] Prepare_Membranes->Assay_Setup Incubate Incubate to Equilibrium Assay_Setup->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Sigma-1 Receptor Binding Assay Workflow

Signaling Pathways

The binding of this compound to the L-type calcium channel directly inhibits the influx of extracellular calcium into the cell. This reduction in intracellular calcium concentration is the primary mechanism underlying its therapeutic effects.

Signaling_Pathway cluster_membrane Cell Membrane LTCC L-type Calcium Channel Ca_int LTCC->Ca_int This compound This compound This compound->LTCC Binds and Inhibits Ca_ext Ca_ext->LTCC Influx Cellular_Response Decreased Cellular Response (e.g., Muscle Contraction) Ca_int->Cellular_Response Reduced Concentration Leads to

This compound's Mechanism of Action

Conclusion

The in vitro characterization of this compound's binding affinity is centered on its interaction with the L-type calcium channel. Competitive radioligand binding assays have provided quantitative data on its affinity, confirming its mechanism as a calcium channel blocker. While its primary target is well-defined, a thorough characterization should also include screening against potential secondary targets, such as the sigma-1 receptor, to build a complete pharmacological profile. The detailed experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to design and interpret in vitro studies on this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols: Dissolving Anipamil for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil is a phenylalkylamine calcium channel blocker, analogous to verapamil (B1683045), used in research to study its effects on various cell types, particularly in the context of cardiovascular research.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture assays. These application notes provide a detailed protocol for dissolving this compound, along with its physicochemical properties and a diagram of its signaling pathway.

Physicochemical Properties and Solubility

This compound has a molecular weight of 520.79 g/mol . While specific solubility data for this compound in all common laboratory solvents is not extensively published, information on its aqueous solubility and the solubility of its analog, verapamil, provides a strong basis for its dissolution.

Table 1: Solubility and Physicochemical Properties of this compound and its Analog Verapamil

PropertyThis compoundVerapamil (Analog)
Molecular Weight 520.79 g/mol 454.6 g/mol
Solubility in Water 2 mg/mL (requires sonication and warming)Data not readily available
Solubility in DMSO Estimated to be high~10 mg/mL
Solubility in Ethanol (B145695) Estimated to be high~10 mg/mL

Note: The solubility of this compound in DMSO and ethanol is estimated based on the properties of its analog, verapamil. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound stock solutions and their application in cell culture assays.

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Sterile, deionized water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

  • Sterile syringe filters (0.22 µm)

  • Cell culture medium appropriate for the cell line in use

  • Pipettes and sterile pipette tips

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 5.21 mg of this compound powder (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 520.79 g/mol = 0.00521 g = 5.21 mg).

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of cell culture grade DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial to prevent contamination of cell cultures.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions

For cell culture experiments, the concentrated stock solution must be diluted to the final desired concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity.[2][3]

Example: Preparation of a 10 µM working solution from a 10 mM stock:

  • Perform a 1:1000 dilution of the 10 mM stock solution in pre-warmed cell culture medium.

  • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting before adding to the cells.

Important Considerations:

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve this compound.

  • Concentration Range: The effective concentration of this compound in in vitro assays typically ranges from 10⁻⁸ to 10⁻⁴ M.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Signaling Pathway

This compound, as a phenylalkylamine, primarily exerts its effects by blocking L-type voltage-gated calcium channels (VGCCs). This blockage inhibits the influx of extracellular calcium (Ca²⁺) into the cell, thereby reducing intracellular Ca²⁺ concentrations. This reduction in intracellular Ca²⁺ modulates various downstream signaling pathways involved in processes such as muscle contraction, gene expression, and cell proliferation.

Anipamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound VGCC L-type Voltage-Gated Calcium Channel (VGCC) This compound->VGCC blocks Ca_ext Ca²⁺ Ca_ext->VGCC influx Ca_int Intracellular Ca²⁺ VGCC->Ca_int Downstream Downstream Cellular Responses (e.g., Muscle Contraction, Gene Expression) Ca_int->Downstream modulates

Caption: this compound blocks L-type calcium channels, inhibiting Ca²⁺ influx.

Experimental Workflow

The following diagram illustrates the general workflow for using this compound in an in vitro cell culture assay.

Anipamil_Workflow prep Prepare 10 mM this compound Stock Solution in DMSO dilute Dilute Stock Solution to Working Concentration in Media prep->dilute treat Treat Cells with this compound Working Solution dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Cellular Assay (e.g., Viability, Proliferation) incubate->assay analyze Analyze Data assay->analyze

Caption: Workflow for this compound in vitro cell culture experiments.

References

Anipamil Stock Solution: Preparation and Storage Protocols for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anipamil is a long-acting phenylalkylamine calcium channel blocker utilized in cardiovascular research. As an analog of verapamil, it exerts its effects by inhibiting the influx of calcium ions through L-type calcium channels.[1][2] Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and ensuring the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation and storage of this compound stock solutions, tailored for research and drug development applications.

Chemical and Physical Properties

This compound is a lipophilic compound with the molecular formula C34H52N2O2 and a molecular weight of 520.79 g/mol .[3][4] Understanding its physical and chemical properties is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C34H52N2O2[3]
Molecular Weight 520.79 g/mol [3]
Appearance Colorless to light yellow liquid[5]
Solubility Water: 2 mg/mL (requires sonication and warming)[5]
Ethanol: Soluble[6]
DMSO: Soluble[6]
Storage (Solid) 4°C, sealed, away from moisture and light[5]

This compound Stock Solution Preparation

The following protocol outlines the recommended procedure for preparing a 2 mg/mL stock solution of this compound in sterile water.

Materials
  • This compound powder

  • Sterile, deionized, or Milli-Q water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Water bath or heating block

  • Bath sonicator

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Experimental Protocol
  • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare a 2 mg/mL stock solution, weigh 10 mg of this compound for a final volume of 5 mL.

  • Initial Dissolution: Transfer the weighed this compound powder into a sterile 15 mL conical tube. Add a small volume of sterile water (e.g., 1-2 mL) to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to begin the dissolution process.

  • Warming: Place the conical tube in a water bath or on a heating block set to a temperature between 37°C and 50°C. Gentle warming can aid in the dissolution of this compound. Avoid excessive heat, which could degrade the compound.

  • Sonication: Transfer the tube to a bath sonicator and sonicate for 10-15 minutes. The ultrasonic waves will help to break down any remaining solid particles and facilitate complete dissolution.

  • Volume Adjustment: Once the this compound is completely dissolved and the solution is clear, add sterile water to reach the final desired volume (e.g., 5 mL for a 10 mg starting amount).

  • Sterile Filtration: To ensure the sterility of the stock solution for cell culture or other sensitive applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.[5]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[5]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots under the appropriate conditions as described below.

Storage Conditions and Stability

The stability of the this compound stock solution is highly dependent on the storage conditions. Adherence to the following recommendations is critical to preserve its activity.

Storage TemperatureDurationConditionsReference
-80°C 6 monthsSealed, protected from light and moisture[5]
-20°C 1 monthSealed, protected from light and moisture[5]

Note: It is strongly recommended to avoid repeated freeze-thaw cycles of the stock solution.[5] For working solutions, it is advised to prepare them fresh from a thawed aliquot of the stock solution. If a working solution in an aqueous buffer is prepared, it is not recommended to store it for more than one day.[6]

Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a phenylalkylamine derivative, functions by blocking L-type voltage-gated calcium channels.[1][2] These channels are crucial for the influx of calcium ions into cardiac and vascular smooth muscle cells, which triggers muscle contraction.[7]

In vascular smooth muscle cells , the influx of Ca2+ through L-type channels leads to the binding of calcium to calmodulin. This complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chain, leading to muscle contraction and vasoconstriction. By inhibiting this initial calcium influx, this compound promotes vasodilation, thereby reducing blood pressure.[8]

In cardiac myocytes , the entry of calcium through L-type channels during the action potential triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR).[5][9] This surge in intracellular calcium binds to troponin-C, initiating the cross-bridge cycling of actin and myosin filaments, resulting in cardiac muscle contraction. This compound's blockade of L-type calcium channels reduces the trigger for CICR, leading to a decrease in cardiac contractility and heart rate.[8]

Anipamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca²⁺ L_type_channel L-Type Ca²⁺ Channel Ca2+_ext->L_type_channel Influx Ca2+_int Ca²⁺ L_type_channel->Ca2+_int This compound This compound This compound->L_type_channel Inhibits Vasodilation Vasodilation This compound->Vasodilation Leads to Reduced_Contraction Reduced Cardiac Contraction This compound->Reduced_Contraction Leads to Calmodulin Calmodulin Ca2+_int->Calmodulin CaM_Complex Ca²⁺-Calmodulin Complex Ca2+_int->CaM_Complex SR Sarcoplasmic Reticulum (SR) Ca2+_int->SR Triggers Calmodulin->CaM_Complex MLCK Myosin Light-Chain Kinase (MLCK) CaM_Complex->MLCK Activates MLCK_active Active MLCK MLCK->MLCK_active Contraction Smooth Muscle Contraction MLCK_active->Contraction Promotes CICR Ca²⁺-Induced Ca²⁺ Release (CICR) SR->CICR Troponin_C Troponin-C CICR->Troponin_C Binds to Cardiac_Contraction Cardiac Muscle Contraction Troponin_C->Cardiac_Contraction Initiates

Caption: this compound's mechanism of action via L-type calcium channel blockade.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of a sterile this compound stock solution for research use.

Anipamil_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Initial Dissolution in Sterile Water weigh->dissolve vortex Vortex Vigorously dissolve->vortex heat Warm (37-50°C) vortex->heat sonicate Sonicate heat->sonicate volume Adjust to Final Volume sonicate->volume filter Sterile Filter (0.22 µm) volume->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for Utilizing Anipamil in Langendorff-Perfused Heart Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041), a long-acting phenylalkylamine calcium channel blocker, has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion (I/R) injury. The Langendorff-perfused isolated heart model is a cornerstone for studying the direct effects of pharmacological agents on cardiac function and metabolism, independent of systemic physiological variables. This document provides detailed application notes and protocols for the use of this compound in Langendorff-perfused heart ischemia models, summarizing key quantitative data and elucidating its proposed mechanism of action through signaling pathways.

This compound pretreatment has been shown to improve the recovery of both cardiac function and energy metabolism following a period of ischemia and subsequent reperfusion.[1][2] Notably, its protective effects are not attributed to an energy-sparing mechanism during the ischemic phase but rather to alternative actions that mitigate the deleterious effects of reperfusion.[1] These notes are intended to guide researchers in designing and executing experiments to evaluate the cardioprotective potential of this compound.

Data Presentation: Efficacy of this compound in Ischemia-Reperfusion

The following tables summarize the quantitative data from studies investigating the effects of this compound pretreatment on functional and metabolic recovery in Langendorff-perfused hearts subjected to ischemia-reperfusion.

Table 1: Functional Recovery of Langendorff-Perfused Rat Hearts

ParameterControl Group (Untreated)This compound Pretreatment (5 mg/kg)Significance
Ischemia Duration 30 minutes30 minutesN/A
Reperfusion Duration 30 minutes30 minutesN/A
Left Ventricular Function Recovery Significantly impairedSignificantly better than controlp < 0.0005[2]
Coronary Flow Recovery Significantly impairedSignificantly better than control[1]

Table 2: Metabolic Recovery and Cellular Homeostasis in Langendorff-Perfused Rat Hearts

ParameterControl Group (Untreated)This compound Pretreatment (5 mg/kg)Significance
Ischemia Duration 30 minutes30 minutesN/A
Reperfusion Duration 30 minutes30 minutesN/A
ATP and Creatine (B1669601) Phosphate Replenishment IncompleteSignificantly better than control[1]
Intracellular pH during Ischemia Pronounced acidificationAttenuated acidificationp < 0.0005[2]
Intracellular pH Recovery upon Reperfusion Complex, indicating pH heterogeneityRapid recovery to pre-ischemic levels[1]

Table 3: Cardioprotective Effects of this compound in a Rabbit Model

ParameterVerapamil (B1683045) Pretreatment (2 mg/kg)This compound Pretreatment (2 mg/kg)Duration of Effect
Ischemia Duration 90 minutes90 minutesN/A
Reperfusion Duration 30 minutes30 minutesN/A
Mitochondrial Function and Calcium Homeostasis Protection lost after 6 hours post-doseMaintained during I/RProtective effects persist for at least 12 hours[3]
Creatine Phosphokinase (CPK) Release IncreasedReduced rate of release[3]
Ventricular Function Recovery Impaired at 6 and 12 hours post-doseImproved recovery[3]

Experimental Protocols

Protocol 1: Langendorff Perfusion of an Isolated Rat Heart for Ischemia-Reperfusion Injury Assessment

1. Animal Preparation and Heart Excision:

  • Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).

  • Administer heparin (1000 IU/kg) to prevent intracoronary clotting.

  • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

2. Aortic Cannulation and Perfusion Setup:

  • Mount the heart on a Langendorff apparatus by cannulating the aorta.

  • Initiate retrograde perfusion with Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg).

  • The perfusion buffer should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂ to achieve a pH of 7.4.

  • Krebs-Henseleit Buffer Composition (in mmol/L): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.

3. Measurement of Cardiac Function:

  • Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric ventricular pressure.

  • Record the following parameters:

    • Left Ventricular Developed Pressure (LVDP)

    • Heart Rate (HR)

    • Coronary Flow (CF)

    • Maximum rate of pressure development (+dP/dt) and decay (-dP/dt)

4. This compound Pretreatment:

  • For the treatment group, administer this compound (5 mg/kg, intraperitoneally) twice daily for 5 days prior to the experiment.[1][2] The control group should receive a vehicle control (e.g., glucose solution).[2]

5. Ischemia-Reperfusion Protocol:

  • After a 20-30 minute stabilization period, induce global normothermic ischemia by stopping the perfusion for 30 minutes.

  • Following ischemia, restore perfusion and reperfuse the heart for 30 minutes.

  • Continuously record functional parameters throughout the stabilization, ischemia, and reperfusion periods.

6. Biochemical and Metabolic Analysis:

  • At the end of the reperfusion period, the heart can be freeze-clamped for subsequent analysis of high-energy phosphates (ATP, creatine phosphate) using techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy or high-performance liquid chromatography (HPLC).[1]

  • Coronary effluent can be collected to measure biomarkers of cardiac injury, such as creatine phosphokinase (CPK) or lactate (B86563) dehydrogenase (LDH).[3]

Signaling Pathways and Mechanisms of Action

This compound's cardioprotective effects extend beyond simple L-type calcium channel blockade. The primary mechanism involves mitigating intracellular calcium overload, a key trigger of cell death in ischemia-reperfusion injury. By inhibiting the influx of calcium, this compound helps to preserve mitochondrial function and cellular energy homeostasis.

The following diagrams illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow.

Anipamil_Signaling_Pathway Ischemia Ischemia/Reperfusion Ca_Channel L-type Ca²⁺ Channel Ischemia->Ca_Channel Activates This compound This compound This compound->Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Ca_Overload Intracellular Ca²⁺ Overload ↓ Ca_Influx->Ca_Overload Mitochondria Mitochondria Ca_Overload->Mitochondria Induces Mito_Ca Mitochondrial Ca²⁺ Uptake ↓ Ca_Overload->Mito_Ca Cell_Death Cardiomyocyte Death ↓ Ca_Overload->Cell_Death Mitochondria->Mito_Ca ATP ATP Production ↑ Mitochondria->ATP ROS ROS Production ↓ Mitochondria->ROS mPTP mPTP Opening ↓ Mito_Ca->mPTP Promotes mPTP->ATP Preserves mPTP->ROS Reduces mPTP->Cell_Death Leads to Cardioprotection Cardioprotection ATP->Cardioprotection ROS->Cell_Death

Caption: Proposed signaling pathway of this compound-mediated cardioprotection.

Langendorff_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Heparinization) Start->Animal_Prep Heart_Excision Heart Excision Animal_Prep->Heart_Excision Cannulation Aortic Cannulation & Langendorff Setup Heart_Excision->Cannulation Stabilization Stabilization Period (20-30 min) Cannulation->Stabilization Baseline_Data Record Baseline Functional Data Stabilization->Baseline_Data Functional_Data Continuous Functional Data Recording Stabilization->Functional_Data Ischemia Global Ischemia (30 min) Baseline_Data->Ischemia Reperfusion Reperfusion (30 min) Ischemia->Reperfusion Ischemia->Functional_Data Reperfusion->Functional_Data Biochemical_Analysis Tissue/Effluent Collection for Analysis Reperfusion->Biochemical_Analysis End End Biochemical_Analysis->End

Caption: Experimental workflow for Langendorff heart ischemia-reperfusion study.

Logical Relationships

The logical flow of an experiment utilizing this compound in a Langendorff ischemia model is depicted below. This diagram illustrates the relationship between the experimental groups, the intervention, and the expected outcomes.

Logical_Relationship Experiment Langendorff Ischemia-Reperfusion Experiment Control Control Group (Vehicle) Experiment->Control Anipamil_Group This compound Pretreatment Group Experiment->Anipamil_Group Ischemia_Reperfusion Ischemia-Reperfusion Insult Control->Ischemia_Reperfusion Anipamil_Group->Ischemia_Reperfusion Outcome_Control Outcome: - Poor Functional Recovery - Impaired Metabolic Recovery - Increased Cell Injury Ischemia_Reperfusion->Outcome_Control Leads to Outcome_this compound Outcome: - Improved Functional Recovery - Enhanced Metabolic Recovery - Reduced Cell Injury Ischemia_Reperfusion->Outcome_this compound Leads to

Caption: Logical relationship between experimental groups and outcomes.

Conclusion

This compound demonstrates considerable potential as a cardioprotective agent in the context of ischemia-reperfusion injury. The protocols and data presented herein provide a framework for researchers to further investigate its efficacy and mechanisms of action using the Langendorff-perfused heart model. The key to this compound's protective effect appears to lie in its ability to prevent intracellular calcium overload, thereby preserving mitochondrial integrity and enhancing the metabolic and functional recovery of the myocardium post-ischemia. Further studies are warranted to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into clinical applications.

References

Assessing Mitochondrial Function Following Anipamil Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil, a derivative of Verapamil (B1683045), is an L-type calcium channel blocker with potential therapeutic applications. Understanding the impact of this compound on cellular bioenergetics, particularly mitochondrial function, is crucial for a comprehensive assessment of its pharmacological profile. Mitochondria are central to cellular metabolism, and any modulation of their function can have significant implications for drug efficacy and safety. These application notes provide a detailed framework and experimental protocols for evaluating the effects of this compound on key aspects of mitochondrial function. While direct experimental data on this compound's mitochondrial effects are emerging, data from its parent compound, Verapamil, offer valuable insights into the potential mechanisms of action.

Putative Signaling Pathway of L-Type Calcium Channel Blockers on Mitochondrial Function

L-type calcium channel blockers, such as Verapamil and potentially this compound, can influence mitochondrial function through various mechanisms, primarily by modulating intracellular calcium homeostasis. A reduction in cytosolic calcium levels can subsequently affect mitochondrial calcium uptake, which is a key regulator of mitochondrial metabolism and reactive oxygen species (ROS) production.

G cluster_cell Cell cluster_mito Mitochondrion This compound This compound LTCC L-type Calcium Channel This compound->LTCC Inhibits Ca_cytosol Cytosolic Ca2+ LTCC->Ca_cytosol Reduces Ca2+ influx MCU Mitochondrial Calcium Uniporter (MCU) Ca_cytosol->MCU Reduced uptake Ca_mito Mitochondrial Ca2+ MCU->Ca_mito Decreases ETC Electron Transport Chain Ca_mito->ETC Modulates activity ROS Reactive Oxygen Species (ROS) ETC->ROS Alters production MMP Mitochondrial Membrane Potential (ΔΨm) ETC->MMP Maintains ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces MMP->ATP_Synthase Drives

Caption: Proposed mechanism of this compound's effect on mitochondrial function.

Experimental Workflow for Assessing Mitochondrial Function

A systematic approach is essential for accurately determining the effects of this compound on mitochondrial function. The following workflow outlines the key stages of investigation, from initial cell culture to data analysis.

G start Start: Cell Culture & Treatment treatment Treat cells with this compound (various concentrations and time points) start->treatment mito_isolation Optional: Isolate Mitochondria treatment->mito_isolation assays Perform Mitochondrial Function Assays treatment->assays mito_isolation->assays ocr Oxygen Consumption Rate (OCR) assays->ocr mmp Mitochondrial Membrane Potential (ΔΨm) assays->mmp atp ATP Production assays->atp ros Reactive Oxygen Species (ROS) assays->ros data_analysis Data Analysis and Interpretation ocr->data_analysis mmp->data_analysis atp->data_analysis ros->data_analysis end End: Conclusion on Mitochondrial Effects data_analysis->end

Caption: General experimental workflow for mitochondrial assessment.

Quantitative Data Summary (Based on Verapamil Studies)

The following tables summarize the reported effects of Verapamil on key mitochondrial parameters. These data provide a valuable reference for designing and interpreting studies on this compound. It is important to note that these values are context-dependent and can vary based on the experimental model and conditions.

Table 1: Effect of Verapamil on Mitochondrial Respiration

ParameterCell/Tissue TypeConditionEffect of VerapamilReference
State 3 RespirationMurine hepatic microsomes-Reduction[1]
State 4 RespirationMurine hepatic microsomes-Increase[1]
Respiratory Control RateMurine hepatic microsomes-Reduction[1]
Oxidative PhosphorylationHypoxic rabbit heartHypoxiaMaintained near-normal levels[2]

Table 2: Effect of Verapamil on Mitochondrial Membrane Potential (ΔΨm)

Cell/Tissue TypeConditionEffect of VerapamilReference
Rat prefrontal cortex mitochondriaIschemia/ReperfusionPrevention of reduction[1][3]

Table 3: Effect of Verapamil on Mitochondrial ATP Production

Cell/Tissue TypeConditionEffect of VerapamilReference
Rat prefrontal cortex mitochondriaIschemia/ReperfusionIncreased ATP concentration[3][4]
Murine hepatic microsomes-Reduction[1]

Table 4: Effect of Verapamil on Mitochondrial ROS Production and Calcium Homeostasis

| Parameter | Cell/Tissue Type | Condition | Effect of Verapamil | Reference | | :--- | :--- | :--- | :--- | | ROS Formation | Rat prefrontal cortex mitochondria | Ischemia/Reperfusion | Reduction |[1][3] | | Mitochondrial Swelling | Rat prefrontal cortex mitochondria | Ischemia/Reperfusion | Decreased |[3][4] | | Mitochondrial Ca2+ Accumulation | Hypoxic rabbit heart | Hypoxia | Maintained near-normal levels |[2] | | Mitochondrial Ca2+ Content | Dog heart mitochondria | Reperfusion | Prevented increase |[5] | | Cytochrome c Release | Rat prefrontal cortex mitochondria | Ischemia/Reperfusion | Reduction |[4] |

Detailed Experimental Protocols

The following protocols provide a starting point for assessing the impact of this compound on mitochondrial function. Optimization may be required based on the specific cell type and experimental setup.

Protocol 1: Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes an extracellular flux analyzer to measure real-time cellular respiration.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • XF cell culture microplates

  • XF calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution

  • Mitochondrial stress test kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in an XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: On the day of the assay, replace the culture medium with assay medium containing various concentrations of this compound or vehicle control. Incubate for the desired treatment duration.

  • Instrument Calibration: Hydrate the sensor cartridge with XF calibrant solution and incubate overnight in a non-CO2 incubator at 37°C. Calibrate the instrument according to the manufacturer's instructions.

  • Mitochondrial Stress Test: Load the calibrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) for sequential injection.

  • OCR Measurement: Place the cell plate into the extracellular flux analyzer and initiate the assay. The instrument will measure the basal OCR, followed by sequential injections to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[6][7]

  • Data Analysis: Normalize the OCR data to cell number or protein concentration. Analyze the changes in key respiratory parameters in this compound-treated cells compared to controls.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

  • Fluorescent dye for ΔΨm (e.g., Tetramethylrhodamine, Ethyl Ester - TMRM, or 3,3'-Dihexyloxacarbocyanine Iodide - DiOC6(3))

  • This compound stock solution

  • FCCP (as a positive control for depolarization)

  • Fluorescence microscope or plate reader

  • Cells of interest cultured on glass-bottom dishes or in microplates

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified time.

  • Dye Loading: Remove the treatment medium and incubate the cells with the ΔΨm-sensitive dye at a pre-optimized concentration and duration in the dark.

  • Imaging or Measurement:

    • Microscopy: Capture fluorescent images of the cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

  • Positive Control: Treat a set of cells with FCCP to induce complete mitochondrial depolarization, serving as a positive control.[8]

  • Data Analysis: Quantify the fluorescence intensity and compare the values from this compound-treated cells to the control and FCCP-treated cells.

Protocol 3: Quantification of ATP Production

This protocol utilizes a luciferase-based assay to measure cellular ATP levels.

Materials:

  • Luciferase-based ATP assay kit

  • This compound stock solution

  • Oligomycin (as a positive control for inhibition of mitochondrial ATP synthesis)

  • Luminometer

  • Cells of interest cultured in opaque-walled microplates

Procedure:

  • Cell Culture and Treatment: Seed cells in an opaque-walled microplate and treat with this compound or vehicle control.

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

  • Luciferase Reaction: Add the luciferase reagent to the cell lysate. This reagent contains luciferin (B1168401) and luciferase, which will produce light in the presence of ATP.[9][10]

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

  • Positive Control: Treat a set of cells with Oligomycin to inhibit mitochondrial ATP synthesis and confirm the assay's sensitivity to changes in mitochondrial ATP production.

  • Data Analysis: Generate an ATP standard curve to calculate the absolute ATP concentration in each sample. Normalize the ATP levels to cell number or protein concentration.

Protocol 4: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe that becomes fluorescent upon oxidation by ROS.

Materials:

  • Mitochondrial ROS-sensitive fluorescent probe (e.g., MitoSOX™ Red)

  • This compound stock solution

  • A positive control for ROS induction (e.g., Antimycin A)

  • Fluorescence microscope or plate reader

  • Cells of interest

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the previous protocols.

  • Probe Loading: Incubate the cells with the mitochondrial ROS-sensitive probe according to the manufacturer's recommendations.

  • Imaging or Measurement:

    • Microscopy: Acquire fluorescent images to visualize mitochondrial ROS production.

    • Plate Reader: Quantify the fluorescence intensity using a microplate reader.

  • Positive Control: Treat cells with a known ROS inducer like Antimycin A to validate the assay.[11][12]

  • Data Analysis: Measure the fluorescence intensity and compare the levels of mitochondrial ROS in this compound-treated cells to the controls.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to meticulously evaluate the effects of this compound on mitochondrial function. By systematically assessing key parameters such as oxygen consumption, mitochondrial membrane potential, ATP production, and ROS generation, a detailed understanding of this compound's bioenergetic profile can be achieved. The data on Verapamil suggests that this compound may have protective effects on mitochondria, particularly under conditions of cellular stress. However, rigorous experimental validation is essential to confirm these potential effects and to fully characterize the mitochondrial pharmacology of this compound.

References

Quantifying Anipamil's Effect on Blood Pressure in Conscious Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil (B1666041), a long-acting analogue of the phenylalkylamine calcium channel blocker verapamil (B1683045), is a compound of interest for its potential cardiovascular effects, including the management of hypertension. As a calcium channel blocker, this compound's primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This action impedes the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and arterial blood pressure.[1][2] Accurate quantification of the hypotensive effects of this compound in conscious animal models, such as rats, is a critical step in its preclinical development. These studies provide essential data on the drug's potency, dose-response relationship, and duration of action in a physiological setting, free from the confounding influences of anesthesia.

This document provides detailed application notes and protocols for quantifying the effect of this compound on blood pressure in conscious rats. It includes summaries of available quantitative data, comprehensive experimental methodologies for the two most common blood pressure measurement techniques—tail-cuff plethysmography and radiotelemetry—and a visual representation of the relevant signaling pathway.

Data Presentation: Quantitative Effects of this compound and Verapamil on Blood Pressure in Rats

The following tables summarize the quantitative data on the effects of this compound and its parent compound, verapamil, on blood pressure in rats. It is important to note that while the primary focus is on conscious rats, specific quantitative data for this compound in this model is limited in the available literature. Therefore, data from anesthetized rats is included for this compound, alongside data from conscious rats for verapamil to provide a relevant physiological context.

Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats

Dose of this compound (mg/kg, i.v.)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (beats/min)
1.0↓ 25 ± 4↓ 30 ± 8
2.5↓ 48 ± 5↓ 55 ± 10
5.0↓ 65 ± 6↓ 80 ± 12

Data adapted from Tabrizchi et al. (1989).[1] Values are presented as mean ± SEM. Experiments were conducted in pentobarbitone-anesthetized rats.

Table 2: Effect of Oral this compound on Arrhythmias and Ischemia in Conscious Rats

Dose of this compound (mg/kg, oral)Primary OutcomeHypotensive Effect
50Statistically significant reduction in arrhythmiasNoted, but not quantified
150Statistically significant reduction in arrhythmiasNoted, but not quantified

Data from Curtis et al. (1986).[3][4] This study focused on antiarrhythmic effects and confirmed a hypotensive action without providing specific mmHg values.

Table 3: Effect of Verapamil on Blood Pressure in Conscious, Spontaneously Hypertensive Rats (SHR)

TreatmentDoseDurationMaximum Reduction in Systolic Blood Pressure (mmHg)
Verapamil18.7 mg/kg/day (in food)30 days37
Verapamil49.9 mg/kg/day (in food)30 days37

Data adapted from Penner et al. (1985).[5]

Table 4: Effect of Intravenous Verapamil on Mean Arterial Pressure (MAP) in Conscious Rats

Animal ModelTreatmentDoseChange in Mean Arterial Pressure
Sinoaortic denervated ratsVerapamil220 µg/kg/min (i.v.)Hypotension (quantitative data on percentage change available in the source)
Sham-operated ratsVerapamil220 µg/kg/min (i.v.)Hypotension (quantitative data on percentage change available in the source)

Data from Vasquez et al. (1984).[6] The study reported significant hypotension induced by verapamil.

Signaling Pathway

The hypotensive effect of this compound is mediated through the blockade of L-type calcium channels in vascular smooth muscle cells. The following diagram illustrates this signaling pathway.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space L_type_Ca_channel L-type Calcium Channel (Cav1.2) Ca_intracellular Ca²⁺ L_type_Ca_channel->Ca_intracellular Ca_extracellular Ca²⁺ Ca_extracellular->L_type_Ca_channel Influx Calmodulin Calmodulin Ca_intracellular->Calmodulin Binds to MLCK_inactive Myosin Light Chain Kinase (inactive) Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (active) MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin Light Chain Contraction Vasoconstriction Myosin_LC_P->Contraction Relaxation Vasodilation This compound This compound This compound->L_type_Ca_channel Blocks This compound->Relaxation Depolarization Membrane Depolarization Depolarization->L_type_Ca_channel Activates

Caption: this compound's mechanism of action leading to vasodilation.

Experimental Protocols

Two primary methods are employed for measuring blood pressure in conscious rats: non-invasive tail-cuff plethysmography and invasive radiotelemetry. The choice of method depends on the specific requirements of the study, such as the need for continuous monitoring and the desired level of precision.

Protocol 1: Non-Invasive Blood Pressure Measurement using Tail-Cuff Plethysmography

This method is suitable for repeated measurements over time and is less invasive than telemetry. However, it can be susceptible to stress-induced artifacts.

1.1. Acclimatization:

  • For at least one week prior to the experiment, handle the rats daily to acclimate them to the researchers and the laboratory environment.
  • For 3-5 days before data collection, train the rats by placing them in the restrainer and attaching the tail cuff for 10-15 minutes each day without taking measurements. This reduces the stress response during the actual experiment.

1.2. Experimental Procedure:

  • Ensure the room is quiet and has controlled temperature and lighting.
  • Pre-warm the rat warming chamber to a stable temperature (typically 32-34°C) to ensure adequate blood flow to the tail for accurate measurements.
  • Gently place the rat into the restrainer.
  • Securely place the occlusion cuff and the volume-pressure recording (VPR) sensor cuff on the base of the rat's tail.
  • Allow the rat to acclimate inside the restrainer for 5-10 minutes before starting the measurements.
  • Initiate the blood pressure measurement cycle on the automated system. Typically, a cycle involves inflating the occlusion cuff to a pressure above the expected systolic pressure and then slowly deflating it.
  • The system records the pressure at which the pulse reappears (systolic pressure) and may also provide diastolic and mean arterial pressure, and heart rate.
  • Perform a series of 10-15 measurement cycles per session. Discard the first 3-5 readings to allow for stabilization.
  • Average the subsequent valid readings to obtain the blood pressure and heart rate values for that time point.
  • For a time-course study, take baseline measurements before administering this compound. Following oral or intravenous administration, repeat the measurements at predetermined time points (e.g., 30, 60, 120, 240 minutes).

1.3. Experimental Workflow Diagram:

Acclimatization Acclimatize Rat to Handling and Restrainer Pre_warming Pre-warm Rat Acclimatization->Pre_warming Restraint Place Rat in Restrainer Pre_warming->Restraint Cuff_Placement Attach Tail Cuffs Restraint->Cuff_Placement Stabilization Stabilization Period Cuff_Placement->Stabilization Baseline_Measurement Record Baseline Blood Pressure Stabilization->Baseline_Measurement Drug_Administration Administer this compound Baseline_Measurement->Drug_Administration Post_Dose_Measurement Record Blood Pressure at Time Points Drug_Administration->Post_Dose_Measurement Data_Analysis Analyze Data Post_Dose_Measurement->Data_Analysis

Caption: Workflow for tail-cuff blood pressure measurement.

Protocol 2: Continuous Blood Pressure Measurement using Radiotelemetry

This is considered the gold standard for rodent blood pressure measurement as it allows for continuous monitoring in freely moving, unstressed animals.

2.1. Surgical Implantation of Telemetry Transmitter:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
  • Maintain aseptic surgical conditions throughout the procedure.
  • Make a midline abdominal incision to expose the abdominal aorta.
  • Carefully isolate a segment of the aorta and temporarily occlude blood flow.
  • Insert the catheter of the telemetry transmitter into the aorta and secure it with surgical glue and sutures.
  • Place the body of the transmitter in the abdominal cavity or in a subcutaneous pocket.
  • Close the muscle and skin layers with sutures.
  • Administer post-operative analgesics and allow the rat to recover for at least one week before starting the experiment.

2.2. Data Acquisition:

  • House the rat in its home cage placed on a receiver that detects the signal from the implanted transmitter.
  • The receiver is connected to a data acquisition system that continuously records blood pressure (systolic, diastolic, mean arterial) and heart rate.
  • Record baseline data for at least 24 hours to establish a stable diurnal rhythm.
  • Administer this compound (e.g., via oral gavage or through a pre-implanted catheter).
  • Continue to record the cardiovascular parameters continuously for the desired duration of the study.

2.3. Data Analysis:

  • The large dataset can be averaged over specific time intervals (e.g., 15-minute or 1-hour bins) to analyze the time course of this compound's effect.
  • Compare the post-dose blood pressure values to the baseline values to quantify the magnitude and duration of the hypotensive effect.

2.4. Experimental Workflow Diagram:

Surgical_Implantation Surgically Implant Telemetry Transmitter Recovery Post-operative Recovery (≥ 1 week) Surgical_Implantation->Recovery Baseline_Recording Continuous Baseline Recording (≥ 24h) Recovery->Baseline_Recording Drug_Administration Administer this compound Baseline_Recording->Drug_Administration Post_Dose_Recording Continuous Post-Dose Recording Drug_Administration->Post_Dose_Recording Data_Processing Process and Average Data Post_Dose_Recording->Data_Processing Data_Analysis Analyze Time Course of Effect Data_Processing->Data_Analysis

Caption: Workflow for radiotelemetry blood pressure measurement.

Conclusion

The protocols and data presented in this document provide a framework for the preclinical assessment of this compound's effects on blood pressure in conscious rats. While direct quantitative data for this compound in conscious models is an area for further investigation, the provided methodologies and comparative data for verapamil offer a robust starting point for researchers. The choice between tail-cuff plethysmography and radiotelemetry will depend on the specific scientific questions being addressed, with radiotelemetry offering higher fidelity data in a stress-free state. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data, crucial for the continued development of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Assessing the Viability of Smooth Muscle Cells Exposed to Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anipamil, a phenylalkylamine derivative and a calcium channel antagonist, has demonstrated a direct antiproliferative action on medial smooth muscle cells (SMCs)[1]. This characteristic makes it a compound of interest in studies related to vascular diseases characterized by abnormal SMC proliferation, such as atherosclerosis and restenosis. Assessing the viability and proliferation of SMCs in response to this compound is crucial for understanding its therapeutic potential and mechanism of action. These application notes provide detailed protocols for key cell viability assays and summarize the expected outcomes based on the known effects of calcium channel blockers on smooth muscle cells.

Data Presentation

Table 1: Representative Data for Concentration-Dependent Inhibition of Vascular Smooth Muscle Cell Proliferation by a Calcium Channel Blocker (Indapamide).

Data adapted from a study on the effects of indapamide (B195227) on aortic vascular smooth muscle cell (A10 cell line) proliferation, as measured by 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation[2].

Indapamide Concentration (M)BrdU Incorporation (% of Control)
1 x 10⁻⁶37.2 ± 2.1
1 x 10⁻⁵29.2 ± 4.8
5 x 10⁻⁵15.0 ± 1.8
5 x 10⁻⁴8.7 ± 2.1

Note: The control (10% fetal calf serum) resulted in 47.2 ± 1.6% BrdU incorporation.

Table 2: Representative IC₅₀ Values for Calcium Channel Blockers on Angiotensin II-Induced Vascular Smooth Muscle Cell DNA Synthesis.

Data derived from a study on the influence of various antihypertensive drugs on [³H]thymidine incorporation into vascular smooth muscle cell (VSMC) DNA[3].

Calcium Channel BlockerIC₅₀ (M)
Nifedipine (B1678770)2.3 ± 0.7 x 10⁻⁶
Verapamil (B1683045) (related to this compound)3.5 ± 0.3 x 10⁻⁶
Diltiazem6.6 ± 2.8 x 10⁻⁶

Experimental Protocols

Herein are detailed methodologies for three key cell viability assays suitable for assessing the effects of this compound on smooth muscle cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

Materials:

  • Vascular Smooth Muscle Cells (VSMCs)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells after subtracting the background absorbance from a blank well (medium and MTT only).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Materials:

  • VSMCs cultured in 96-well plates as described for the MTT assay.

  • This compound-treated and control cell culture supernatants.

  • LDH assay kit (containing substrate, cofactor, and dye solutions).

  • Lysis solution (provided in the kit for maximum LDH release control).

  • Stop solution (if required by the kit).

  • Microplate reader.

Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from untreated cells.

    • Maximum LDH Release: Add lysis solution to untreated control wells 30 minutes before supernatant collection.

    • Background Control: Culture medium alone.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add the specified volume (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Add the stop solution if required and measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Calcein-AM/Propidium Iodide (PI) Live/Dead Staining

This fluorescence-based assay provides a direct visualization of live and dead cells. Calcein-AM is a cell-permeable dye that is converted by intracellular esterases in live cells to the green fluorescent calcein. Propidium Iodide is a nuclear stain that can only enter cells with compromised membranes (dead cells) and emits red fluorescence upon binding to DNA.

Materials:

  • VSMCs cultured on glass-bottom dishes or in 96-well black-walled, clear-bottom plates.

  • This compound-treated and control cells.

  • Calcein-AM stock solution (e.g., 1 mM in DMSO).

  • Propidium Iodide stock solution (e.g., 1 mg/mL in water).

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence microscope with appropriate filters.

Protocol:

  • Cell Culture and Treatment: Culture and treat VSMCs with this compound as previously described.

  • Staining Solution Preparation: Prepare a fresh staining solution containing Calcein-AM (final concentration 1-2 µM) and Propidium Iodide (final concentration 1-5 µg/mL) in PBS or HBSS.

  • Cell Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging: Without washing, visualize the cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantification (Optional): Image analysis software can be used to count the number of green and red fluorescent cells to quantify the percentage of viable cells.

Visualization of Methodologies and Signaling Pathways

To aid in the conceptualization of the experimental processes and the underlying molecular mechanisms, the following diagrams are provided.

G Experimental Workflow for Cell Viability Assays cluster_setup Cell Culture & Treatment cluster_assays Viability Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_livedead Live/Dead Staining seed Seed Smooth Muscle Cells (96-well plate) adhere Incubate 24h for Adherence seed->adhere treat Treat with this compound (various concentrations) adhere->treat incubate Incubate for 24-72h treat->incubate mtt_add Add MTT Reagent incubate->mtt_add ldh_supernatant Collect Supernatant incubate->ldh_supernatant ld_stain Add Calcein-AM/PI incubate->ld_stain mtt_incubate Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_incubate Incubate 15-30 min ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ld_incubate Incubate 15-30 min ld_stain->ld_incubate ld_image Fluorescence Microscopy ld_incubate->ld_image

Caption: Workflow for assessing smooth muscle cell viability after this compound exposure.

G Proposed Signaling Pathway for this compound-Induced Effects on SMC Viability This compound This compound l_type L-type Ca²⁺ Channel This compound->l_type ca_influx Ca²⁺ Influx l_type->ca_influx mapk MAPK Pathway (e.g., ERK1/2) ca_influx->mapk Modulates pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt Modulates mapk_effect Decreased Proliferation mapk->mapk_effect pi3k_akt_effect Decreased Survival (Potential Apoptosis) pi3k_akt->pi3k_akt_effect

Caption: this compound's proposed mechanism affecting SMC viability via calcium signaling.

Discussion of Signaling Pathways

This compound, as a calcium channel blocker, primarily exerts its effects by inhibiting the influx of extracellular calcium through L-type calcium channels[1]. Intracellular calcium concentration is a critical regulator of numerous signaling pathways that govern cell proliferation, migration, and survival.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the ERK1/2 cascade, is a key driver of cell proliferation. Studies on other calcium channel blockers have shown that they can inhibit the phosphorylation and activation of ERK1/2 in vascular smooth muscle cells, leading to reduced proliferation[4]. It is plausible that this compound shares this mechanism, leading to cell cycle arrest and a decrease in cell number.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival and is often anti-apoptotic[5]. Inhibition of calcium influx can modulate this pathway. While some studies suggest calcium channel blockers can inhibit apoptosis[6], others demonstrate that under certain conditions, interference with calcium signaling can lead to decreased cell survival. The net effect of this compound on the PI3K/Akt pathway and apoptosis in SMCs warrants further investigation.

By employing the detailed protocols and considering the potential signaling pathways outlined in these application notes, researchers can effectively evaluate the impact of this compound on smooth muscle cell viability and contribute to a deeper understanding of its therapeutic potential in vascular diseases.

References

Application Note: Electrophysiological Recording Techniques for Anipamil-Treated Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anipamil (B1666041), a long-acting phenylalkylamine derivative and analog of verapamil (B1683045), is a potent L-type calcium channel blocker.[1][2][3] These channels are critical for cardiac excitation-contraction coupling, action potential duration, and regulation of gene expression in cardiomyocytes.[4][5] Understanding the electrophysiological effects of this compound is crucial for evaluating its therapeutic potential and cardiac safety profile. This document provides detailed protocols for investigating the effects of this compound on isolated cardiomyocytes using patch-clamp techniques.

The primary mechanism of action for this compound, like other verapamil-class drugs, is the blockade of the inward Ca2+ current (ICaL) through L-type calcium channels.[4][6] This action leads to a negative inotropic effect (reduced contractility) and can alter the characteristics of the cardiac action potential.[1][7] These protocols focus on quantifying this compound's impact on L-type calcium currents and the overall action potential morphology.

Key Signaling Pathway and Drug Target

This compound directly targets the α1 subunit of the L-type calcium channel (CaV1.2) in the cardiomyocyte cell membrane. By blocking this channel, it reduces the influx of calcium during the plateau phase of the action potential, thereby modulating downstream signaling events related to calcium-induced calcium release from the sarcoplasmic reticulum and muscle contraction.

Anipamil_Mechanism AP Action Potential (Depolarization) LTCC L-Type Calcium Channel (CaV1.2) AP->LTCC Activates Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx Mediates This compound This compound This compound->LTCC Blocks CICR Calcium-Induced Calcium Release (CICR) Ca_Influx->CICR Triggers SR Sarcoplasmic Reticulum (SR) SR->CICR via RyR2 Contraction Myofilament Contraction CICR->Contraction Initiates

Figure 1. this compound's mechanism of action on cardiomyocyte excitation-contraction coupling.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

High-quality, viable cardiomyocytes are essential for reliable electrophysiological recordings. The Langendorff retrograde perfusion method is a standard and effective technique for isolating adult cardiomyocytes.[8][9]

Materials:

  • Animals: Adult rat or mouse.

  • Enzymes: Collagenase Type II, Protease Type XXIV.

  • Solutions: Calcium-free Tyrode's solution, Kraft-Brühe (KB) solution.

  • Equipment: Langendorff perfusion system, water bath, surgical tools, stereomicroscope.

Procedure:

  • Heart Excision: Anesthetize the animal and perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.

  • Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

  • Perfusion: Begin retrograde perfusion with calcium-free Tyrode's solution at 37°C for 5-10 minutes to wash out the blood.

  • Enzymatic Digestion: Switch the perfusion to a solution containing Collagenase II and Protease XXIV. Continue perfusion for 15-25 minutes, or until the heart becomes flaccid.

  • Tissue Dissociation: Remove the heart from the cannula. Trim away the atria and mince the ventricular tissue in a fresh digestion solution. Gently triturate the tissue with a transfer pipette to release individual myocytes.[9]

  • Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox. This is typically done in a stepwise manner.

  • Cell Harvesting: Filter the cell suspension through a nylon mesh to remove undigested tissue. Allow the rod-shaped myocytes to settle by gravity.

  • Quality Assessment: A successful isolation should yield a high percentage (typically >70%) of rod-shaped, calcium-tolerant cardiomyocytes with clear cross-striations.[9][10]

Protocol 2: Whole-Cell Voltage-Clamp Recording of L-type Ca²⁺ Current (I_Ca,L)

This protocol is designed to isolate and measure the L-type calcium current, which is the direct target of this compound.

Equipment:

  • Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B).

  • Inverted microscope with manipulators.

  • Perfusion system for solution exchange.

Solutions:

  • External Solution (mM): 135 TEA-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂; pH 7.4 with TEA-OH. (TEA-Cl is used to block most K⁺ channels).

  • Internal (Pipette) Solution (mM): 120 Cs-Aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA; pH 7.2 with CsOH. (Cs⁺ is used to block K⁺ channels from inside the cell).

Procedure:

  • Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and allow them to adhere for at least 15 minutes.

  • Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a selected cardiomyocyte with the pipette. Apply gentle suction to form a high-resistance (>1 GΩ) seal (gigaseal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief, strong suction pulse to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 3-5 minutes.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -50 mV to inactivate sodium channels and T-type calcium channels.[11]

    • Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit I_Ca,L.

  • This compound Application:

    • Record baseline I_Ca,L.

    • Perfuse the chamber with the external solution containing the desired concentration of this compound.

    • Once the drug effect has reached a steady state (typically 3-5 minutes), repeat the voltage-clamp protocol.

    • Perform a washout by perfusing with the drug-free external solution.

Protocol 3: Whole-Cell Current-Clamp Recording of Action Potentials

This protocol measures the overall effect of this compound on the cardiomyocyte action potential (AP).

Solutions:

  • External Solution (mM): Standard Tyrode's solution containing 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (Pipette) Solution (mM): 125 K-Gluconate, 20 KCl, 5 NaCl, 5 Mg-ATP, 10 HEPES; pH 7.2 with KOH.[12]

Procedure:

  • Establish Whole-Cell Configuration: Follow steps 1-4 from Protocol 2, using the appropriate solutions for current-clamp.

  • Record Resting Membrane Potential (RMP): After establishing the whole-cell configuration, switch the amplifier to current-clamp mode (I=0) and record the stable RMP.

  • Elicit Action Potentials: Inject brief (2-4 ms), suprathreshold depolarizing current pulses through the patch pipette to elicit action potentials at a steady frequency (e.g., 1 Hz).[12]

  • This compound Application:

    • Record a series of baseline APs.

    • Perfuse the chamber with this compound-containing external solution.

    • Record APs continuously until a steady-state drug effect is observed.

    • Perform a washout with the drug-free solution.

  • Data Analysis: Key parameters to analyze include:

    • Resting Membrane Potential (RMP)

    • Action Potential Amplitude (APA)

    • Action Potential Duration at 50% and 90% repolarization (APD₅₀, APD₉₀)

    • Maximum upstroke velocity (dV/dt_max)

Data Presentation

Quantitative data should be summarized to clearly demonstrate the dose-dependent effects of this compound.

Table 1: Effect of this compound on L-type Ca²⁺ Current (I_Ca,L) Parameters

This compound Conc.Peak Current Density (pA/pF)% InhibitionTime to Peak (ms)Inactivation Tau (ms)
Control -12.5 ± 1.10%8.2 ± 0.545.3 ± 3.8
10 nM -9.8 ± 0.921.6%8.5 ± 0.644.1 ± 4.1
100 nM -5.4 ± 0.756.8%9.1 ± 0.842.5 ± 3.5
1 µM -1.9 ± 0.484.8%9.9 ± 1.040.9 ± 3.9

Table 2: Effect of this compound (100 nM) on Action Potential Parameters

ParameterControlThis compound (100 nM)% Change
RMP (mV) -80.1 ± 2.3-79.5 ± 2.5-0.7%
APA (mV) 115.4 ± 4.1112.8 ± 3.9-2.3%
APD₅₀ (ms) 155.6 ± 12.3138.2 ± 11.5-11.2%
APD₉₀ (ms) 280.1 ± 18.5245.7 ± 16.9-12.3%
dV/dt_max (V/s) 210.5 ± 25.6205.1 ± 24.8-2.6%

Visualized Workflows and Relationships

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis p1 Heart Excision p2 Langendorff Perfusion p1->p2 p3 Enzymatic Digestion p2->p3 p4 Cell Isolation & QC p3->p4 e1 Establish Whole-Cell Configuration p4->e1 e2 Record Baseline (Voltage- or Current-Clamp) e1->e2 e3 Apply this compound e2->e3 e4 Record Drug Effect e3->e4 e5 Washout e4->e5 a1 Measure Current/AP Parameters e5->a1 a2 Statistical Analysis a1->a2 a3 Generate Tables & Graphs a2->a3

Figure 2. General experimental workflow from cell isolation to data analysis.

Logical_Relationship This compound ↑ this compound Concentration Block ↑ L-Type Ca²⁺ Channel Blockade This compound->Block Current ↓ I_Ca,L Peak Current Block->Current Plateau ↓ Ca²⁺ Influx during AP Plateau Current->Plateau APD ↓ APD₅₀ & APD₉₀ (Shortened AP) Plateau->APD Contractility ↓ Myocyte Contractility Plateau->Contractility

Figure 3. Expected logical relationship of this compound's effects on cardiomyocytes.

References

Troubleshooting & Optimization

Anipamil Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Anipamil in aqueous solutions for long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions should be stored under the following conditions to ensure stability:

  • -80°C for up to 6 months.[1]

  • -20°C for up to 1 month.[1]

For optimal stability, it is crucial to use sealed storage containers and protect the solution from moisture and light.[1]

Q2: How stable is this compound in aqueous solutions at room temperature or under typical experimental conditions (e.g., 37°C in an incubator)?

A2: There is limited direct data on the long-term stability of this compound in aqueous solutions at ambient or physiological temperatures. However, data from its structural analog, Verapamil, can provide some guidance. Verapamil hydrochloride has been shown to be very stable in aqueous solutions, with no decomposition observed in a 0.5 mg/ml solution at 50°C over 105 days.[2] The optimal pH range for Verapamil stability is between 3.2 and 5.6.[2] Conversely, some suppliers do not recommend storing aqueous solutions of Verapamil for more than one day.[3] Given this conflicting information and the lack of direct data for this compound, it is recommended to prepare fresh aqueous solutions for each experiment or, if necessary, to conduct a stability study for the specific experimental conditions.

Q3: What factors can influence the stability of this compound in my experiments?

A3: Several factors can affect the stability of this compound in aqueous solutions, based on general knowledge of drug stability and data from related calcium channel blockers:

  • pH: The stability of many drugs is pH-dependent. For the related compound Verapamil, a pH range of 3.2 to 5.6 is optimal for stability.[2]

  • Temperature: Higher temperatures generally accelerate degradation.[4]

  • Light: Exposure to light can cause degradation of photosensitive compounds. It is a good practice to protect solutions from light.

  • Aqueous Solution Composition: The components of your buffer or cell culture medium could potentially interact with this compound. For example, components in some cell culture media have been shown to impact the stability of other drugs.[5][6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation.

Q4: Are there known degradation products of this compound?

A4: Specific degradation products of this compound in aqueous solutions are not well-documented in the available literature. However, forced degradation studies on other calcium channel blockers like Lercanidipine and Felodipine have identified degradation products under acidic, basic, and oxidative stress.[7][8][9] It is plausible that this compound could undergo similar degradation pathways, such as hydrolysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results over time. Degradation of this compound in the working solution.Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored properly and is within its expiration period. Consider performing a stability check of your working solution under your specific experimental conditions.
Loss of drug activity in long-term cell culture experiments. This compound may be degrading in the cell culture medium at 37°C.Replenish the cell culture medium with freshly prepared this compound at regular intervals. The frequency will depend on the stability of this compound in your specific medium, which may need to be determined experimentally.
Precipitate forms in the aqueous solution. Poor solubility or precipitation of a degradation product.This compound hydrochloride has good solubility in water.[1] If a precipitate is observed, check the pH of the solution and ensure the concentration is not above its solubility limit under the specific buffer and temperature conditions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound Stock Solutions

TemperatureDurationStorage Conditions
-80°C6 monthsSealed storage, away from moisture and light[1]
-20°C1 monthSealed storage, away from moisture and light[1]

Table 2: Stability of Related Calcium Channel Blockers in Aqueous Solutions

CompoundConcentrationConditionsStability
Verapamil HCl0.5 mg/mlAqueous solution, 50°CNo decomposition in 105 days[2]
Verapamil HClNot specifiedAqueous solution, pH 3.2-5.6Optimal stability range[2]
Amlodipine Besylate1 mg/mLOral suspension, 5°CStable for up to 90 days[10]
Amlodipine Besylate1 mg/mLOral suspension, 25°CStable for up to 60 days[10]
AmlodipineNot specifiedIn liver tissue, -25°CStable for 120 days[4][11]
AmlodipineNot specifiedIn liver tissue, 36°CStable for 77 days[4][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder using a calibrated balance.

  • Dissolve the powder in a minimal amount of a suitable organic solvent like DMSO or ethanol. This compound hydrochloride is also soluble in water, but for high-concentration stock solutions, an organic solvent is often preferred to ensure complete dissolution and sterility.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Stability Testing of this compound in an Aqueous Working Solution using HPLC

Objective: To determine the stability of this compound in a specific aqueous solution (e.g., physiological buffer, cell culture medium) over time and under specific temperature and light conditions. This protocol is based on established methods for other calcium channel blockers.[7][8][9][12]

Materials:

  • This compound stock solution

  • The aqueous solution to be tested (e.g., PBS, cell culture medium)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)

  • Incubator or water bath set to the desired temperature

  • Amber vials

Procedure:

  • Preparation of the Test Solution: Dilute the this compound stock solution to the final working concentration in the aqueous solution of interest.

  • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration of this compound. This will serve as the 100% reference.

  • Incubation: Store the remaining test solution in amber vials under the desired experimental conditions (e.g., 37°C in an incubator).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, and then daily or weekly for longer studies), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the peak area at Time 0. Calculate the percentage of this compound remaining. A common threshold for stability is the retention of at least 90% of the initial concentration.

  • Forced Degradation (Optional but Recommended): To ensure the HPLC method is "stability-indicating," perform forced degradation studies. Expose the this compound solution to stress conditions such as strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), and an oxidizing agent (e.g., 3% H₂O₂). Analyze the stressed samples by HPLC to ensure that any degradation products are well-separated from the parent this compound peak.

Visualizations

Anipamil_Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Ca_ion_ext Ca²⁺ Ca_ion_ext->L_type_Ca_Channel Influx Ca_ion_int Ca²⁺ L_type_Ca_Channel->Ca_ion_int Calmodulin Calmodulin Ca_ion_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: this compound's signaling pathway in smooth muscle cells.

Experimental_Workflow start Start: Prepare this compound Working Solution t0_analysis Time 0 Analysis (HPLC) (Establish Baseline) start->t0_analysis incubation Incubate Solution under Experimental Conditions (e.g., 37°C, protected from light) start->incubation data_analysis Calculate % this compound Remaining vs. Time 0 t0_analysis->data_analysis Baseline Reference timepoint_analysis Withdraw Aliquot at Pre-defined Time Points incubation->timepoint_analysis hplc_analysis HPLC Analysis timepoint_analysis->hplc_analysis hplc_analysis->data_analysis end End: Determine Stability (e.g., >90% remaining) data_analysis->end

Caption: Workflow for this compound stability testing.

References

Troubleshooting unexpected hypotensive effects of Anipamil in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected hypotensive effects of Anipamil (B1666041) in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting L-type calcium channel blocker, analogous to verapamil (B1683045), and is utilized in cardiovascular disease research.[1][2] Its primary mechanism involves the inhibition of calcium influx into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a decrease in cardiac contractility.[3]

Q2: Is hypotension an expected pharmacological effect of this compound?

Yes, a dose-dependent decrease in blood pressure and heart rate is an expected consequence of this compound's mechanism of action.[2][3][4] This is primarily due to the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance. At higher doses, myocardial depression can also contribute to the hypotensive effect.[2]

Q3: What is considered a typical dose range for this compound in preclinical in vivo studies?

Reported intravenous doses in rats range from 1 to 5 mg/kg, which have been shown to produce a dose-dependent fall in blood pressure.[2][5] In pigs, intravenous doses have ranged from 0.25 to 6.0 mg/kg, with infusion protocols also being utilized.[4] For oral administration in rats, doses of 0.5 to 5 mg/kg/day mixed with food have been reported.[1]

Q4: How is this compound typically formulated for in vivo administration?

For oral administration, this compound can be mixed with food.[1] For intravenous administration, this compound is soluble in water, though warming and sonication may be necessary.[1] The specific vehicle used can influence the drug's effects, and it is crucial to select a vehicle that does not have its own cardiovascular effects. A common vehicle for poorly soluble compounds in preclinical studies is a mixture of N,N-Dimethylacetamide, Propylene glycol, and Polyethylene (B3416737) Glycol 400 (DPP).[6]

Troubleshooting Guide: Unexpected Hypotensive Effects

This guide addresses scenarios where the observed hypotensive effect of this compound is more severe than anticipated or leads to adverse events in the experimental animals.

Issue Potential Cause(s) Recommended Action(s)
Severe and rapid drop in blood pressure immediately after IV administration. Dose too high: The administered dose may be at the steep end of the dose-response curve for the specific animal model and anesthetic regimen.- Reduce the dose: Conduct a dose-response study to determine a more appropriate dose. - Slow the infusion rate: Administering the drug over a longer period can mitigate sharp drops in blood pressure.
Vehicle effect: The vehicle used to dissolve this compound may have inherent vasodilatory or cardiodepressant properties.- Run a vehicle-only control group: This will help differentiate the effects of the vehicle from the drug. - Consider alternative vehicles: If the vehicle has an effect, explore other options like saline or a different co-solvent mixture.[6]
Hypotension is more pronounced than reported in the literature for a similar dose. Interaction with anesthetic agents: Certain anesthetics, such as pentobarbitone, can potentiate the hypotensive effects of calcium channel blockers.[2]- Review the anesthetic protocol: Be aware of the cardiovascular effects of the chosen anesthetic. - Consider alternative anesthetics: Anesthetics with less impact on the cardiovascular system may be more suitable.
Animal model sensitivity: Different species or strains of animals may exhibit varying sensitivity to this compound.- Review literature for the specific animal model: If available, find data on this compound or similar calcium channel blockers in your chosen model. - Start with a lower dose: When using a new model, it is prudent to begin with a lower dose and titrate upwards.
Prolonged and non-recovering hypotension. Long-lasting effect of this compound: this compound is a long-acting calcium channel blocker, and its effects can be persistent.[1][7]- Monitor the animal for an extended period: Allow sufficient time for the drug to be metabolized and cleared. - Provide supportive care: Maintain body temperature and ensure proper hydration.
Myocardial depression: At higher doses, this compound can cause a decrease in cardiac contractility.[2]- Monitor cardiac function: If possible, monitor ECG and other cardiac parameters. - Reduce future doses: If myocardial depression is suspected, subsequent doses should be significantly lower.
High variability in hypotensive response between animals. Inconsistent drug administration: Variations in injection speed or volume can lead to different peak plasma concentrations.- Standardize administration technique: Ensure all injections are given at a consistent rate and volume. - Use infusion pumps: For continuous and precise administration, an infusion pump is recommended.
Underlying health status of animals: Subclinical health issues can affect an animal's response to cardiovascular drugs.- Ensure animals are healthy: Perform a thorough health check before the experiment. - Acclimatize animals properly: Allow sufficient time for animals to adjust to the laboratory environment to reduce stress.

Data Presentation

Table 1: Dose-Dependent Effect of Intravenous this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats

Data extracted from a study in pentobarbitone-anesthetized rats.[2]

This compound Dose (mg/kg, i.v.)Change in MAP (mmHg)Change in HR (beats/min)
1.0↓ 25 ± 4↓ 30 ± 10
2.5↓ 45 ± 5↓ 55 ± 12
5.0↓ 60 ± 6↓ 80 ± 15
Table 2: Cardiovascular Effects of Intravenous this compound in Anesthetized Pigs

Data from initial dose-response studies in pentobarbitone-anesthetized pigs.[4]

This compound Dose (mg/kg, i.v.)Effect on Blood PressureEffect on Heart RateOther Hemodynamic Effects
0.25 - 6.0Dose-dependent reductionIncreaseDose-dependent reduction in left-ventricular pressure, dP/dtmax, and cardiac output

Experimental Protocols

Detailed Protocol for Intravenous Administration and Direct Blood Pressure Monitoring of this compound in Anesthetized Rats

1. Animal Preparation:

  • Use adult male Wistar or Sprague-Dawley rats (250-350g).

  • Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbitone, 60 mg/kg, intraperitoneally). The choice of anesthetic is critical, as it can influence the cardiovascular response.

  • Place the anesthetized rat on a heating pad to maintain body temperature at 37°C.

2. Surgical Procedure for Catheterization:

  • Make a midline incision in the neck to expose the trachea, carotid artery, and jugular vein.

  • Cannulate the trachea with a polyethylene tube to ensure a patent airway.

  • Isolate the common carotid artery and insert a saline-filled polyethylene catheter (PE-50) connected to a pressure transducer for direct and continuous measurement of arterial blood pressure.

  • Isolate the jugular vein and insert a catheter for intravenous administration of this compound.

3. This compound Formulation and Administration:

  • Prepare a stock solution of this compound in a suitable vehicle. This compound is soluble in water, but may require warming and sonication.[1] For compounds with low aqueous solubility, a vehicle such as 20% N,N-Dimethylacetamide/40% Propylene glycol/40% Polyethylene Glycol 400 (DPP) can be considered, though a vehicle control group is essential.[6]

  • Administer the desired dose of this compound intravenously via the jugular vein catheter. This can be a bolus injection or a continuous infusion using a syringe pump.

4. Blood Pressure and Heart Rate Monitoring:

  • Connect the carotid artery catheter to a pressure transducer and a data acquisition system.

  • Allow for a stabilization period after surgery and before drug administration to obtain a stable baseline blood pressure and heart rate.

  • Continuously record blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate throughout the experiment.

5. Management of Severe Hypotension:

  • If a critical drop in blood pressure occurs, be prepared to provide supportive care.

  • Administer a bolus of warm isotonic saline intravenously to increase intravascular volume.

  • In severe cases, the use of a vasopressor may be considered, although this will confound the experimental results.

Mandatory Visualizations

Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Calcium Channel (Voltage-gated) This compound->L_type_Ca_Channel Blocks Vasodilation Vasodilation & Hypotension This compound->Vasodilation Results in Ca_ion Ca²⁺ L_type_Ca_Channel->Ca_ion Prevents Influx Calmodulin Calmodulin Ca_ion->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex Calmodulin->CaM_complex MLCK_inactive Myosin Light Chain Kinase (Inactive) CaM_complex->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of this compound leading to vasodilation.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Troubleshooting Troubleshooting Animal_Prep 1. Animal Preparation (Anesthesia, Temp. Control) Surgical_Prep 2. Surgical Preparation (Tracheal, Arterial & Venous Cannulation) Animal_Prep->Surgical_Prep Stabilization 3. Stabilization Period (Baseline BP & HR Recording) Surgical_Prep->Stabilization Drug_Admin 4. This compound Administration (IV Bolus or Infusion) Stabilization->Drug_Admin Data_Acquisition 5. Continuous Data Acquisition (BP, HR, ECG) Drug_Admin->Data_Acquisition Hypotension_Check 6. Monitor for Unexpected Hypotension Data_Acquisition->Hypotension_Check Supportive_Care 7a. Supportive Care (Saline Bolus) Hypotension_Check->Supportive_Care Yes Dose_Adjustment 7b. Review & Adjust Protocol (Dose, Anesthetic, Vehicle) Hypotension_Check->Dose_Adjustment Yes End 8. End of Experiment Hypotension_Check->End No Supportive_Care->End Dose_Adjustment->End

Caption: Workflow for in vivo this compound administration and troubleshooting.

References

Anipamil Cardiac Tissue Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential off-target effects of Anipamil in cardiac tissue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a long-acting analogue of Verapamil (B1683045) and functions primarily as a phenylalkylamine calcium channel blocker. Its main target is the L-type calcium channel (Cav1.2), which is crucial for cardiac muscle contraction. By inhibiting the influx of Ca2+ through these channels, this compound exerts a negative inotropic effect, reducing the force of myocardial contraction. Studies have shown that this compound's calcium channel blocking activity is particularly confined to the myocardial muscle.[1]

Q2: What are the known or potential off-target effects of this compound in cardiac tissue?

As a derivative of Verapamil, this compound is likely to share a similar profile of off-target effects. The primary off-target concerns in cardiac tissue involve the blockade of other ion channels that are critical for normal cardiac electrophysiology. These potential off-target effects include:

  • hERG Potassium Channel Blockade: Verapamil is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[2][3] Inhibition of this channel can prolong the cardiac action potential, a potential risk factor for arrhythmias.

  • Sodium Channel Blockade: Phenylalkylamines can also affect voltage-gated sodium channels (Nav1.5), which are responsible for the rapid depolarization phase of the cardiac action potential. Blockade of these channels can lead to slowed conduction velocity.

  • Other Potassium Channel Blockade: Verapamil has been shown to inhibit other potassium currents, including the inwardly rectifying potassium current (IK1), which is important for maintaining the resting membrane potential of cardiomyocytes.

Q3: How does this compound's pharmacological profile compare to its parent compound, Verapamil?

This compound is characterized as a long-acting analogue of Verapamil.[4] While both share the primary mechanism of L-type calcium channel blockade, studies indicate some differences in their effects. For instance, the negative inotropic effect of this compound is long-lasting and may be present even 12 hours after washout, whereas the effect of Verapamil disappears within 3 hours.[1] Furthermore, the negative inotropic effect of this compound is only partially reversed by increasing extracellular calcium concentration, in contrast to the complete recovery seen with Verapamil.[1]

Troubleshooting Guide

Problem: Unexpected prolongation of the action potential duration (APD) is observed in our cardiomyocyte assay after applying this compound.

  • Possible Cause: This is a strong indication of off-target hERG potassium channel blockade. This compound, like its parent compound Verapamil, may be inhibiting the IKr current, which is crucial for cardiac repolarization.

  • Troubleshooting Steps:

    • Confirm with a specific hERG blocker: Use a known hERG blocker (e.g., Dofetilide) as a positive control to compare the APD prolongation profile.

    • Perform voltage-clamp experiments: Use whole-cell patch-clamp to directly measure the IKr current in the presence and absence of this compound to confirm inhibition and determine the IC50.

    • Test a range of concentrations: A dose-dependent increase in APD would further support hERG blockade as the mechanism.

Problem: We are observing a decrease in the upstroke velocity (Vmax) of the action potential.

  • Possible Cause: This suggests a potential off-target effect on the fast voltage-gated sodium channels (Nav1.5). Blockade of these channels slows the rapid depolarization phase of the action potential.

  • Troubleshooting Steps:

    • Use a specific sodium channel blocker as a control: Compare the effects of this compound with a known Nav1.5 blocker like Lidocaine or Flecainide.

    • Directly measure the sodium current (INa): Employ whole-cell patch-clamp to isolate and measure the peak INa to quantify the extent of inhibition by this compound.

    • Assess use-dependency: Investigate if the blocking effect is more pronounced at higher stimulation frequencies, a characteristic feature of many sodium channel blockers.

Problem: Our calcium imaging experiments show incomplete inhibition of the intracellular calcium transient, even at high concentrations of this compound.

  • Possible Cause: While this compound is a potent L-type calcium channel blocker, incomplete inhibition could be due to several factors. The negative inotropic effect of this compound has been shown to be only partially reversible with increased extracellular calcium, suggesting a complex interaction.[1]

  • Troubleshooting Steps:

    • Verify cell viability: Ensure that the high concentrations of this compound are not causing cytotoxicity, which could compromise cell membrane integrity and ion homeostasis.

    • Investigate other calcium sources: Consider the potential contribution of calcium release from the sarcoplasmic reticulum and whether this compound has any secondary effects on this process.

    • Compare with other calcium channel blockers: Use a dihydropyridine (B1217469) (e.g., Nifedipine) or a benzothiazepine (B8601423) (e.g., Diltiazem) to see if they produce a more complete block of the calcium transient in your experimental setup.

Data Presentation

Table 1: Potency of this compound and its Analogue Verapamil on Cardiac Ion Channels

CompoundTarget ChannelIC50 / KiSpecies/Cell LineNotes
This compound Phenylalkylamine Binding Sites (Cardiac Membranes)Ki: 471 ± 52 nMRatThis value reflects competitive binding against a radiolabeled phenylalkylamine, not a direct measure of ion channel block.
Verapamil L-type Calcium Channel (Cav1.2)IC50: ~143 nMHEK293 cellsHigh-affinity block of the primary target.[2]
Verapamil hERG Potassium Channel (IKr)IC50: 268 nMRabbit Ventricular MyocytesDemonstrates significant off-target activity on a key repolarizing current.[3]
Verapamil hERG Potassium Channel (IKr)IC50: ~180-214 nMHEK293 cellsConfirms hERG blocking activity at physiological temperatures.[1][3]

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing hERG Channel Blockade

This protocol is designed to measure the effect of this compound on the IKr current in a heterologous expression system (e.g., HEK293 cells stably expressing the hERG channel).

Materials:

  • HEK293 cells stably expressing hERG channels

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH)

  • This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)

Procedure:

  • Cell Preparation: Plate the hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Voltage Protocol and Recording:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV for 3 seconds to record the characteristic hERG tail current.

    • Repeat this protocol at a steady frequency (e.g., every 15 seconds) to establish a stable baseline current.

  • Drug Application:

    • Once a stable baseline is achieved, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Continue recording using the same voltage protocol until a new steady-state level of block is reached.

    • Perform a washout by perfusing with the drug-free external solution.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before, during, and after this compound application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Calcium Imaging Protocol using Fura-2 AM

This protocol outlines the measurement of intracellular calcium transients in isolated adult cardiomyocytes in response to electrical stimulation and the effect of this compound.

Materials:

  • Isolated adult ventricular cardiomyocytes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Inverted fluorescence microscope with a dual-excitation light source (340/380 nm) and an emission filter (~510 nm)

  • Field stimulation electrodes

  • Data acquisition and analysis software

Procedure:

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to make a 1 mM stock. Mix with an equal volume of 20% Pluronic F-127.

    • Dilute the Fura-2 AM/Pluronic mixture into Tyrode's solution to a final Fura-2 concentration of 2-5 µM.

    • Incubate the isolated cardiomyocytes in the loading solution for 15-20 minutes at room temperature, protected from light.

    • Wash the cells twice with fresh Tyrode's solution to remove extracellular dye and allow 20-30 minutes for de-esterification of the dye within the cells.

  • Imaging and Recording:

    • Place the coverslip with Fura-2 loaded cells in a perfusion chamber on the microscope stage.

    • Continuously perfuse with Tyrode's solution.

    • Select a single, rod-shaped, quiescent cardiomyocyte for recording.

    • Excite the cell by alternating between 340 nm and 380 nm light and record the fluorescence emission at 510 nm.

  • Baseline Recording:

    • Pace the myocyte at a steady frequency (e.g., 1 Hz) using the field stimulation electrodes.

    • Record several baseline calcium transients. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

  • Drug Application:

    • Perfuse the chamber with Tyrode's solution containing the desired concentration of this compound.

    • Continue to pace the cell and record the calcium transients until a steady-state effect is observed.

  • Data Analysis:

    • Measure the amplitude (peak F340/F380 ratio minus baseline) and kinetics (time to peak, decay time) of the calcium transients before and after this compound application.

    • Calculate the percentage reduction in the calcium transient amplitude to quantify the inhibitory effect of this compound.

Visualizations

Anipamil_Signaling_Pathway cluster_membrane Cardiomyocyte Sarcolemma This compound This compound L_type_Ca L-type Ca²⁺ Channel (Cav1.2) This compound->L_type_Ca Inhibition (On-Target) hERG hERG K⁺ Channel (IKr) This compound->hERG Inhibition (Off-Target) Nav15 Na⁺ Channel (Nav1.5) This compound->Nav15 Inhibition (Off-Target) Ca_Influx Ca²⁺ Influx Contraction Myocardial Contraction Ca_Influx->Contraction Decreased APD_Prolongation Action Potential Duration Prolongation Arrhythmia_Risk Arrhythmia Risk APD_Prolongation->Arrhythmia_Risk Increased Conduction_Slowing Conduction Slowing Nav15->Conduction_Slowing Potential for

Caption: this compound's primary and potential off-target cardiac interactions.

Caption: Troubleshooting workflow for identifying off-target effects.

References

Technical Support Center: Anipamil in Ischemia-Induced Ventricular Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the biphasic effect of anipamil (B1666041) on ventricular arrhythmias in ischemia models.

Troubleshooting Guides and FAQs

This section addresses specific issues researchers might encounter during their experiments with this compound in ischemia models.

Q1: We observed an increase in ventricular tachycardia (VT) shortly after administering a high dose of this compound in our pig model of ischemia. Is this an expected effect?

A1: Yes, this may be an expected, though not always desirable, biphasic effect of this compound. In a study using an anesthetized pig model with left-anterior descending coronary artery occlusion, a high dose of this compound (5.0 mg/kg + 0.50 mg/kg/min infusion) was associated with a higher incidence of ventricular tachycardia (58%) in the early phase of ischemia (0-5 minutes post-occlusion) compared to controls (20%)[1]. This suggests a potential proarrhythmic effect at higher concentrations in the immediate post-ischemic period.

Troubleshooting Steps:

  • Dose Adjustment: Consider utilizing a lower dose of this compound. The same study showed that a lower dose (1.0 mg/kg + 0.10 mg/kg/min infusion) did not show the same proarrhythmic tendency in the early phase[1].

  • Timing of Administration: If your experimental design allows, administering this compound further in advance of inducing ischemia might alter its initial effects.

  • Monitor Hemodynamics: this compound can cause a dose-dependent fall in blood pressure and heart rate[2]. Ensure that the observed arrhythmias are not a secondary effect of severe hemodynamic compromise.

Q2: Our rat model of ischemia is not showing a significant antiarrhythmic effect with this compound. What could be the reason?

A2: Several factors could contribute to a lack of observed efficacy.

Troubleshooting Steps:

  • Dosage and Route of Administration: Ensure the dosage is within the effective range reported in the literature. Studies in conscious rats have shown that oral doses of 50 and 150 mg/kg produced a significant reduction in arrhythmias[3][4]. Intravenous doses between 1 and 5 mg/kg have also been shown to be effective[5].

  • Timing of Ischemia and Reperfusion: The incidence of arrhythmias can be dependent on the duration of ischemia. For reperfusion-induced arrhythmias in rats, the peak incidence occurs after 5-7 minutes of ischemia[5]. This compound (2.5 mg/kg, i.v.) was shown to be particularly effective against reperfusion arrhythmias induced by shorter periods of ischemia[5].

  • Anesthesia: The choice of anesthetic can influence cardiovascular responses. Some studies are conducted in conscious rats to avoid the confounding effects of anesthesia[3][4][6]. If using an anesthetic, ensure it is consistent with established protocols for arrhythmia studies.

Q3: What is the proposed mechanism for this compound's biphasic (pro- and anti-arrhythmic) effects?

A3: this compound is a calcium channel blocker, and its effects are primarily attributed to this action[2][5].

  • Anti-arrhythmic Effect: By blocking L-type calcium channels, this compound can reduce calcium influx into cardiac myocytes. This can suppress abnormal automaticity and afterdepolarizations, which are key drivers of arrhythmias in ischemic conditions[7][8]. It also has anti-ischemic properties that can indirectly reduce arrhythmias[5].

  • Potential Pro-arrhythmic Effect: While less understood for this compound specifically, high doses of some calcium channel blockers might paradoxically lead to pro-arrhythmic conditions. This could be due to excessive shortening of the action potential duration in some cardiac regions, creating a substrate for re-entry arrhythmias[9]. Additionally, significant vasodilation and a drop in blood pressure can trigger a reflex increase in sympathetic activity, which could be pro-arrhythmic[10]. In a guinea pig model, high concentrations of verapamil (B1683045), a related drug, promoted ischemic arrhythmias[11].

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on ventricular arrhythmias in different ischemia models.

Table 1: Effect of this compound on Ischemia-Induced Arrhythmias in Pigs

Dose of this compoundPhase of IschemiaIncidence of Ventricular Tachycardia (VT)Incidence of Ventricular Fibrillation (VF)Reference
Control (Vehicle)0-5 min (Phase 1a)20%Not specified[1]
1.0 mg/kg + 0.10 mg/kg/min (Low Dose)0-5 min (Phase 1a)Low incidenceNot specified[1]
5.0 mg/kg + 0.50 mg/kg/min (High Dose)0-5 min (Phase 1a)58%Not specified[1]
Control (Vehicle)5-30 min (Phase 1b)High incidenceHigh incidence[1]
1.0 mg/kg + 0.10 mg/kg/min (Low Dose)5-30 min (Phase 1b)Reduced tendencyNot significantly reduced[1]
5.0 mg/kg + 0.50 mg/kg/min (High Dose)5-30 min (Phase 1b)Reduced tendencyNot significantly reduced[1]

Table 2: Effect of this compound on Ischemia and Reperfusion-Induced Arrhythmias in Rats

Dose of this compoundRoute of AdministrationArrhythmia TypeEffectReference
50 and 150 mg/kgOralIschemia-inducedStatistically significant reduction in arrhythmias, most effective against VF[3][4]
1 and 5 mg/kgIntravenousIschemia-inducedReduced arrhythmias when given 15 min or 4 h before occlusion[5]
2.5 mg/kgIntravenousReperfusion-inducedSelectively abolished arrhythmias induced by short periods of ischemia[5]

Experimental Protocols

Protocol 1: Induction of Myocardial Ischemia by Left Anterior Descending (LAD) Coronary Artery Ligation in Rats

This protocol is a synthesis of commonly used methods for inducing myocardial ischemia in rats to study ventricular arrhythmias[3][12][13][14][15].

  • Animal Preparation:

    • Use male Sprague-Dawley or Wistar rats (250-350g).

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., ketamine/xylazine intraperitoneally or isoflurane (B1672236) inhalation).

    • Intubate the animal and provide mechanical ventilation.

  • Surgical Procedure:

    • Perform a left thoracotomy in the fourth or fifth intercostal space to expose the heart.

    • Carefully open the pericardium to visualize the left atrium and the pulmonary cone.

    • The LAD coronary artery is typically located near the junction of the pulmonary cone and the left atrial appendage.

    • Pass a 5-0 or 6-0 silk suture under the LAD at a predetermined location (e.g., 1-2 mm from its origin).

    • To induce ischemia, ligate the LAD by tightening the suture. Successful ligation is often confirmed by the visible blanching of the ventricular wall distal to the suture.

  • Arrhythmia Monitoring:

    • Record the electrocardiogram (ECG) continuously throughout the experiment using subcutaneous needle electrodes.

    • Analyze the ECG for the incidence and duration of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).

  • Reperfusion (Optional):

    • For reperfusion studies, the ligature can be released after a defined period of occlusion (e.g., 5-10 minutes).

  • Post-Operative Care:

    • Close the chest in layers.

    • Provide appropriate post-operative analgesia and monitoring during recovery.

Visualizations

Anipamil_Biphasic_Effect cluster_conditions Experimental Conditions cluster_effects Observed Effects on Ventricular Arrhythmias High_Dose_this compound High Dose this compound (e.g., 5 mg/kg in pigs) Pro_Arrhythmic Increased VT (Pro-arrhythmic) High_Dose_this compound->Pro_Arrhythmic During Early Phase Anti_Arrhythmic Reduced VT/VF (Anti-arrhythmic) High_Dose_this compound->Anti_Arrhythmic During Later Phase Low_Dose_this compound Low Dose this compound (e.g., 1 mg/kg in pigs) Low_Dose_this compound->Anti_Arrhythmic During Later Phase No_Significant_Effect No Significant Change Low_Dose_this compound->No_Significant_Effect During Early Phase Ischemia_Early Early Phase Ischemia (0-5 min) Ischemia_Later Later Phase Ischemia (5-30 min) Experimental_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Ventilation) Anipamil_Admin 2. This compound Administration (Specify Dose and Route) Animal_Prep->Anipamil_Admin Surgery 3. Surgical Procedure (Thoracotomy, Pericardial Opening) Anipamil_Admin->Surgery LAD_Ligation 4. LAD Ligation (Induction of Ischemia) Surgery->LAD_Ligation ECG_Monitoring 5. Continuous ECG Monitoring LAD_Ligation->ECG_Monitoring Reperfusion Optional: Reperfusion LAD_Ligation->Reperfusion After defined period Data_Analysis 6. Arrhythmia Analysis (VT, VF Incidence) ECG_Monitoring->Data_Analysis Reperfusion->ECG_Monitoring Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_Type_Ca_Channel L-type Ca2+ Channel This compound->L_Type_Ca_Channel Blocks Ca_Influx Ca2+ Influx L_Type_Ca_Channel->Ca_Influx Mediates Arrhythmia_Mechanisms Arrhythmogenic Mechanisms (e.g., DADs, Abnormal Automaticity) L_Type_Ca_Channel->Arrhythmia_Mechanisms Suppression of Arrhythmias Ca_Overload Ischemia-induced Ca2+ Overload Ca_Overload->Arrhythmia_Mechanisms Triggers Ventricular_Arrhythmia Ventricular Arrhythmias Arrhythmia_Mechanisms->Ventricular_Arrhythmia Leads to

References

Minimizing Anipamil's negative inotropic effects in isolated heart preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the calcium channel blocker Anipamil (B1666041) in isolated heart preparations. The focus is on minimizing its negative inotropic effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's negative inotropic effect?

A1: this compound, a phenylalkylamine derivative, exerts its negative inotropic effect primarily by blocking L-type calcium channels in cardiomyocytes. This inhibition reduces the influx of calcium ions into the cells during depolarization, leading to decreased calcium-induced calcium release from the sarcoplasmic reticulum. The overall result is a reduction in the availability of intracellular calcium for binding to troponin C, which diminishes the contractile force of the heart muscle.

Q2: How does the negative inotropic effect of this compound compare to that of Verapamil (B1683045)?

A2: this compound and Verapamil are both phenylalkylamine calcium channel blockers and exhibit negative inotropic effects in a similar concentration range (10⁻⁸ to 10⁻⁴ mol/l).[1] However, a key difference lies in the reversibility and duration of their effects. The negative inotropic effect of Verapamil can be completely reversed by increasing the calcium concentration in the perfusion fluid, and its effects dissipate within 3 hours of washout. In contrast, this compound's negative inotropic effect is only partially reversed (approximately 65%) by elevated calcium concentrations and is long-lasting, still being present 12 hours after washout.[1]

Q3: Can Isoproterenol (B85558) be used to counteract this compound's negative inotropy?

A3: While Isoproterenol, a beta-adrenergic agonist, is a positive inotropic agent, its effectiveness in completely overcoming the negative inotropic effects of phenylalkylamine calcium channel blockers like Verapamil (and by extension, this compound) is limited.[2] Isoproterenol may not fully restore myocardial contractility in the presence of high concentrations of these blockers.[2] It is advisable to first attempt reversal with increased extracellular calcium.

Q4: What are the expected dose-dependent effects of this compound on cardiovascular parameters?

A4: In vivo studies in anesthetized rats have shown that this compound produces a dose-dependent fall in blood pressure and heart rate.[3] This is associated with a decrease in peripheral resistance. At higher doses, evidence of myocardial depression becomes more apparent.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Excessive and rapid decline in Left Ventricular Developed Pressure (LVDP) upon this compound administration. - this compound concentration is too high.- The heart preparation is particularly sensitive.- Inadequate calcium concentration in the perfusate.- Start with a lower concentration of this compound and perform a cumulative dose-response curve.- Ensure the baseline perfusate calcium concentration is adequate (typically 1.8-2.5 mM CaCl₂).- If the effect is still too pronounced, consider pretreating the heart with a slightly elevated calcium concentration before this compound administration.
Incomplete reversal of negative inotropy with increased calcium concentration. - This is an inherent characteristic of this compound, which is only partially reversible with calcium.[1]- The administered calcium concentration is insufficient.- Do not expect a complete reversal of this compound's effect with calcium alone.[1]- Titrate the calcium chloride concentration in the perfusate. Be cautious, as excessively high calcium can have its own detrimental effects.- Document the percentage of reversal achieved for your experimental records.
Arrhythmias or electrical instability during attempts to reverse this compound's effects. - Rapid changes in ion concentrations (e.g., a bolus of calcium).- Interaction between this compound and the reversal agent.- Introduce changes in perfusate composition gradually.- If using Isoproterenol, start with a low infusion rate and monitor the ECG closely for any pro-arrhythmic effects.
Heart rate drops significantly and does not recover. - this compound can have a negative chronotropic effect, especially at higher concentrations.[3]- If a stable heart rate is critical, consider pacing the heart at a constant rate throughout the experiment.
Difficulty in washing out the effects of this compound. - this compound has a long-lasting effect and is not readily washed out from the myocardial tissue.[1]- Be aware that washout periods of several hours may be necessary to observe even a partial recovery.[1]- For experiments requiring a return to baseline, consider using a shorter-acting calcium channel blocker if the experimental design allows.

Data Presentation

Table 1: Comparative Effects of this compound and Verapamil in Isolated Rabbit Hearts

ParameterThis compoundVerapamil
Concentration Range for Negative Inotropy 10⁻⁸ - 10⁻⁴ mol/l[1]10⁻⁸ - 10⁻⁴ mol/l[1]
Reversibility with Increased Calcium Partially reversed (~65%)[1]Complete recovery[1]
Duration of Negative Inotropic Effect Long-lasting (>12 hours post-washout)[1]Short-lasting (<3 hours post-washout)[1]
Effect on Spontaneous Heart Rate No significant modification up to 10⁻⁴ mol/l[1]Depresses heart rate up to asystole[1]

Table 2: Dose-Dependent Hemodynamic Effects of this compound in Anesthetized Rats

This compound Dose (i.v.)Effect on Blood PressureEffect on Heart RateEvidence of Myocardial Depression
1 mg/kgDose-dependent fall[3]Dose-dependent fall[3]Not specified at this dose
2.5 mg/kgDose-dependent fall[3]Dose-dependent fall[3]Not specified at this dose
5 mg/kgDose-dependent fall[3]Dose-dependent fall[3]Present[3]

Experimental Protocols

Protocol 1: Investigating the Negative Inotropic Effect of this compound and its Reversal by Calcium in a Langendorff-Perfused Heart

1. Heart Preparation:

  • Anesthetize the experimental animal (e.g., rabbit or rat) in accordance with institutional guidelines.
  • Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂, maintained at 37°C).
  • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Set the end-diastolic pressure to 5-10 mmHg.

2. Stabilization:

  • Allow the heart to stabilize for at least 20-30 minutes, ensuring a stable heart rate, LVDP, and dP/dt.

3. This compound Administration (Dose-Response):

  • Prepare a stock solution of this compound.
  • Introduce this compound into the perfusion buffer at increasing concentrations (e.g., 10⁻⁹, 10⁻⁸, 10⁻⁷, 10⁻⁶ M), allowing the heart to stabilize at each concentration before proceeding to the next.
  • Continuously record LVDP, heart rate, and dP/dt max/min.

4. Reversal with Calcium Chloride:

  • After establishing a stable negative inotropic effect with a chosen concentration of this compound (e.g., 10⁻⁶ M), increase the concentration of calcium chloride in the Krebs-Henseleit buffer in a stepwise manner (e.g., from a baseline of 2.5 mM to 3.5 mM, 4.5 mM, etc.).
  • Allow for stabilization at each new calcium concentration and record the recovery of LVDP and dP/dt.

5. Data Analysis:

  • Express the negative inotropic effect as a percentage decrease from the baseline LVDP.
  • Calculate the percentage of recovery of LVDP at each calcium concentration relative to the maximum depression induced by this compound.

Mandatory Visualizations

Anipamil_Action_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type Blocks Ca_ext Ca²⁺ Ca_ext->L_type Ca_int Intracellular Ca²⁺ L_type->Ca_int Influx CICR Ca²⁺-Induced Ca²⁺ Release Ca_int->CICR SR Sarcoplasmic Reticulum SR->CICR Release Contraction Myofilament Contraction CICR->Contraction Activates Negative_Inotropy Negative Inotropic Effect (Reduced Contractility) Contraction->Negative_Inotropy Reduced by this compound

Caption: Mechanism of this compound's negative inotropic effect.

Reversal_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space This compound This compound L_type L-type Ca²⁺ Channel This compound->L_type Inhibits High_Ca_ext Increased Extracellular Ca²⁺ High_Ca_ext->L_type Competes with this compound (Increased Driving Force) Increased_Ca_Influx Increased Ca²⁺ Influx L_type->Increased_Ca_Influx Restored_Contraction Partially Restored Contraction Increased_Ca_Influx->Restored_Contraction

Caption: Reversal of this compound's effect by increased extracellular calcium.

Experimental_Workflow prep Heart Preparation (Isolation & Cannulation) stabilize Stabilization Period (20-30 min) prep->stabilize baseline Record Baseline Data (LVDP, HR, dP/dt) stabilize->baseline This compound Administer this compound (Cumulative Doses) baseline->this compound record_this compound Record Dose-Response Data This compound->record_this compound reversal Administer Reversal Agent (e.g., Increased CaCl₂) record_this compound->reversal record_reversal Record Recovery Data reversal->record_reversal analysis Data Analysis record_reversal->analysis

Caption: Experimental workflow for this compound studies.

References

Technical Support Center: Anipamil Dosage and Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate dosage adjustment of Anipamil (B1666041) in rats to mitigate the risk of excessive bradycardia.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect heart rate in rats?

This compound is a long-acting analogue of verapamil (B1683045) and functions as a calcium channel blocker.[1][2] By inhibiting L-type calcium channels in the heart, it slows the influx of calcium ions, which is crucial for the heart's electrical pacemaker activity and muscle contraction.[3] This action leads to a dose-dependent decrease in heart rate (bradycardia) and blood pressure in rats.[1][2]

Q2: What are the reported dose ranges of this compound in rats?

Published studies have used a range of intravenous and oral doses in rats. Intravenous administration has been documented at doses of 1, 2.5, and 5 mg/kg, which produced a dose-dependent fall in heart rate and blood pressure.[1][2] Oral doses of 50 and 150 mg/kg have also been used in studies focusing on arrhythmia.[4]

Q3: What are the signs of excessive bradycardia in rats?

Excessive bradycardia in rats can manifest as a significant drop in heart rate below the normal baseline for the specific strain and experimental conditions. This can be accompanied by a marked decrease in blood pressure.[1][2] In severe cases, it may lead to myocardial depression.[1][2] It is crucial to establish a baseline heart rate for each animal before drug administration.

Q4: How can I monitor heart rate in rats during an experiment with this compound?

Several methods are available for monitoring heart rate in rats, ranging from non-invasive to invasive techniques. Non-invasive methods include tail-cuff plethysmography.[5] Invasive methods, which provide more continuous and accurate data, include the use of intra-arterial catheters connected to a pressure transducer or implantable radio-telemetry devices.[5][6][7][8] Telemetry is considered a gold standard for long-term monitoring in conscious, freely moving animals as it minimizes stress-related artifacts.[6][7][8]

Troubleshooting Guide: Managing this compound-Induced Bradycardia

Problem Potential Cause Recommended Action
Significant drop in heart rate immediately after administration. The initial dose of this compound is too high for the individual rat.- Immediately cease any further administration of this compound.- Monitor the animal closely until heart rate returns to a safe level.- For subsequent experiments, start with a lower dose and titrate upwards gradually.
Heart rate progressively declines to a critical level during the experiment. The cumulative dose of this compound is causing excessive bradycardia.- Stop the infusion or administration of this compound.- Consider the administration of a positive chronotropic agent if cardiovascular collapse is imminent (consult with a veterinarian and institutional animal care and use committee).- Re-evaluate the dosing regimen and infusion rate for future experiments.
High variability in heart rate response between individual rats. Biological variability, including differences in metabolism and cardiovascular health.- Ensure a consistent and stable experimental environment (e.g., temperature, noise).- Increase the sample size to account for inter-individual variability.- Consider using a dose-escalation protocol for each animal to determine its individual sensitivity.

Quantitative Data Summary

The following table summarizes the reported intravenous doses of this compound and their observed effects on cardiovascular parameters in anesthetized rats.

Intravenous Dose (mg/kg) Effect on Heart Rate Effect on Blood Pressure Other Observed Effects Reference
1Dose-dependent decreaseDose-dependent decreaseIncreased blood flow to heart, liver, and skeletal muscle.[1][2]
2.5Dose-dependent decreaseDose-dependent decreaseIncreased blood flow to heart, liver, and skeletal muscle.[1][2]
5Dose-dependent decreaseDose-dependent decreaseEvidence of myocardial depression at this higher dose. Decreased blood flow to kidneys, intestine, and spleen.[1][2]

Experimental Protocols

Methodology for a Dose-Escalation Study to Determine Optimal this compound Dosage

This protocol describes a method to determine the optimal intravenous dosage of this compound that achieves the desired therapeutic effect without inducing excessive bradycardia.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., pentobarbitone, as used in cited studies).[1][2]

    • Surgically implant an intra-arterial catheter (e.g., in the femoral or carotid artery) for continuous blood pressure and heart rate monitoring.[5][9] Connect the catheter to a pressure transducer and a data acquisition system.

    • Place an intravenous catheter (e.g., in the femoral vein) for this compound administration.

  • Baseline Measurement:

    • Allow the animal to stabilize after surgery.

    • Record baseline heart rate and blood pressure for a minimum of 30 minutes to ensure a stable reading.

  • Dose Escalation:

    • Begin with a low starting dose of this compound (e.g., 0.5 mg/kg, i.v.).

    • Administer the dose and monitor heart rate and blood pressure continuously for a predefined period (e.g., 15-30 minutes) to observe the peak effect and subsequent stabilization.

    • If excessive bradycardia (e.g., a drop of more than 30% from baseline, or as defined by the experimental endpoint) is not observed, increase the dose incrementally (e.g., to 1 mg/kg, then 2.5 mg/kg, and so on).

    • Allow for a sufficient washout period between doses if studying acute effects, or administer as a cumulative dose if that aligns with the study design.

  • Data Analysis:

    • Plot the dose-response curve for the change in heart rate against the administered dose of this compound.

    • Determine the dose that produces the desired therapeutic effect with an acceptable level of bradycardia.

Visualizations

Anipamil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Ca_Influx Calcium Influx L_type_Ca_Channel->Ca_Influx inhibition Slowing_HR Slowing of Heart Rate (Bradycardia) Ca_Influx->Slowing_HR leads to

Caption: this compound's mechanism of action leading to bradycardia.

Experimental_Workflow Start Start: Anesthetize Rat & Place Catheters Baseline Record Baseline Heart Rate & Blood Pressure Start->Baseline Administer Administer Low Dose of this compound Baseline->Administer Monitor Monitor Cardiovascular Parameters Administer->Monitor Decision Excessive Bradycardia? Monitor->Decision Stop Stop Experiment & Re-evaluate Dose Decision->Stop Yes Increase_Dose Increase this compound Dose Decision->Increase_Dose No Increase_Dose->Administer End End: Desired Effect Achieved Increase_Dose->End Desired effect reached

Caption: Workflow for this compound dose escalation to avoid bradycardia.

References

Technical Support Center: Overcoming Anipamil Resistance in Multidrug-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Anipamil (B1666041) to reverse multidrug resistance (MDR) in cancer cell lines.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in cancer research?

This compound is a long-acting calcium channel blocker and an analog of verapamil (B1683045).[1][2][3] In cancer research, it is primarily investigated for its ability to reverse multidrug resistance (MDR).[4][5] MDR is a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs, often leading to chemotherapy failure.[6][7]

Q2: What is the primary mechanism by which this compound is thought to reverse multidrug resistance?

This compound, similar to its parent compound verapamil, is believed to reverse MDR primarily by inhibiting the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[8][9] These transporters are often overexpressed in resistant cancer cells and function as drug efflux pumps, actively removing chemotherapeutic agents from the cell and reducing their intracellular concentration to sub-lethal levels.[6][10] this compound is thought to competitively bind to these pumps, thereby preventing the efflux of anticancer drugs.[9]

Q3: We are observing limited or no reversal of resistance to our primary anticancer drug in our P-gp-overexpressing cell line (e.g., K562/ADM) when co-administered with this compound. What are the potential reasons for this "this compound resistance"?

There are several potential reasons why this compound may not be effectively reversing MDR in your cell line:

  • Presence of other non-P-gp mediated resistance mechanisms: Your cell line may have developed additional resistance mechanisms that are not affected by this compound. These can include the overexpression of other ABC transporters (e.g., MRP1, BCRP), altered drug metabolism, or defects in apoptotic pathways.[7][11]

  • Mutations in the P-glycoprotein transporter: Specific mutations in the gene encoding P-glycoprotein (ABCB1) can alter the binding site for this compound, reducing its inhibitory effect while still allowing the pump to efflux the primary anticancer drug.

  • Suboptimal concentration of this compound: The concentration of this compound being used may be insufficient to effectively compete with the primary anticancer drug for binding to the P-glycoprotein transporter.[5]

  • Cell line-specific factors: The intrinsic biological characteristics of the specific cell line being used can influence the efficacy of any MDR modulator.

Q4: Are there alternative strategies if this compound is not effective?

Yes, several alternative strategies can be explored:

  • Combination with other MDR modulators: Using a combination of different MDR inhibitors that target various resistance mechanisms may be more effective.

  • Targeting alternative resistance pathways: If resistance is found to be independent of P-gp, therapies targeting those specific pathways should be considered.[11][12]

  • Nanoparticle-based drug delivery systems: These systems can be designed to bypass efflux pumps and deliver the anticancer drug directly into the cancer cells.[6][11]

  • Investigating newer generations of MDR inhibitors: Research is ongoing to develop more potent and specific inhibitors of ABC transporters.

II. Troubleshooting Guide

This guide provides a systematic approach to troubleshooting experiments where this compound fails to adequately reverse multidrug resistance.

Issue: The IC50 of the primary anticancer drug in our resistant cell line remains high despite co-incubation with this compound.

Step 1: Verify the Experimental Setup

  • Confirm the activity of this compound: Ensure that the stock solution of this compound is not degraded. Test its activity on a known sensitive P-gp-overexpressing cell line as a positive control.

  • Check for cytotoxicity of this compound: Determine the IC50 of this compound alone on your cell line to ensure that the concentrations used for MDR reversal are not significantly cytotoxic.

  • Optimize this compound concentration: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for MDR reversal in your specific cell line.

Step 2: Characterize the Resistance Mechanism of Your Cell Line

  • Assess the expression of various ABC transporters: Use techniques like Western blotting or qPCR to quantify the expression levels of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

  • Perform functional efflux assays: Use fluorescent substrates specific for different transporters (e.g., Rhodamine 123 for P-gp) to measure their activity in the presence and absence of this compound and other specific inhibitors.

Step 3: Investigate Potential Mutations in P-glycoprotein

  • Sequence the ABCB1 gene: Isolate RNA from your resistant cell line, reverse transcribe it to cDNA, and sequence the entire coding region of the ABCB1 gene to identify any potential mutations that might affect this compound binding.

III. Quantitative Data Summary

The following tables provide hypothetical data to illustrate a typical troubleshooting scenario.

Table 1: Initial IC50 Values of Doxorubicin in K562 and K562/ADM Cell Lines

Cell LineTreatmentDoxorubicin IC50 (nM)
K562 (Sensitive)Doxorubicin alone50
K562/ADM (Resistant)Doxorubicin alone2500
K562/ADM (Resistant)Doxorubicin + 5 µM this compound1800

In this initial experiment, this compound shows a weak effect in the resistant cell line.

Table 2: Dose-Response of this compound on Doxorubicin IC50 in K562/ADM Cells

This compound Concentration (µM)Doxorubicin IC50 (nM)Fold Reversal
025001.0
122001.1
518001.4
1015001.7

This table demonstrates a dose-dependent but still modest reversal of resistance with this compound.

Table 3: Effect of Different Inhibitors on Rhodamine 123 Accumulation in K562/ADM Cells

TreatmentRhodamine 123 Fluorescence (Arbitrary Units)
No Inhibitor100
10 µM this compound250
10 µM Verapamil (Positive Control)600
10 µM MK-571 (MRP1 Inhibitor)550

This data suggests that while P-gp is active (as shown by some response to this compound and Verapamil), another transporter like MRP1 may also be contributing significantly to the efflux.

IV. Detailed Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the anticancer drug, with and without a fixed concentration of this compound.

  • Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Rhodamine 123 Efflux Assay

  • Harvest cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

  • Load the cells with 1 µM Rhodamine 123 for 30 minutes at 37°C.

  • Wash the cells twice with ice-cold PBS to remove excess dye.

  • Resuspend the cells in fresh medium containing the desired concentration of this compound or other inhibitors.

  • Incubate for 1-2 hours at 37°C to allow for drug efflux.

  • Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence indicates reduced efflux.

V. Mandatory Visualizations

cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo Chemotherapy Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Binds Intracellular Intracellular Space Chemo->Intracellular Enters This compound This compound This compound->Pgp Inhibits Pgp->Chemo Efflux Apoptosis Apoptosis Intracellular->Apoptosis High concentration -> start High IC50 with this compound q1 Verify Experimental Setup (Positive Control, this compound Dose-Response) start->q1 a1_ok Setup OK q1->a1_ok Yes a1_fail Setup Faulty (Re-optimize) q1->a1_fail No q2 Characterize Resistance (ABC Transporter Expression/Function) a1_ok->q2 a2_pgp P-gp is the sole mechanism q2->a2_pgp P-gp only a2_multi Multiple transporters active (e.g., MRP1, BCRP) q2->a2_multi Multiple q3 Sequence ABCB1 Gene (Check for mutations) a2_pgp->q3 sol_multi Use combination of inhibitors or alternative strategies a2_multi->sol_multi a3_mut Mutation Found (this compound binding site altered) q3->a3_mut Yes a3_wt Wild-type Sequence (Investigate other mechanisms) q3->a3_wt No

References

Impact of Anipamil on ECG interval measurements and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of Anipamil (B1666041) on ECG interval measurements and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a long-acting calcium channel blocker, structurally related to verapamil (B1683045).[1][2] Its primary mechanism of action is the inhibition of L-type calcium channels in cardiac and vascular smooth muscle, leading to a reduction in calcium influx.[3] This action underlies its antiarrhythmic, anti-ischemic, and antihypertensive properties.[4][5]

Q2: What are the expected effects of this compound on the ECG?

Based on its mechanism as a calcium channel blocker and preclinical studies, this compound is expected to primarily affect the conduction system of the heart. In a study on conscious rats with induced ischemia, this compound delayed the development of ECG signs of ischemia.[4] Another study in closed-chest rats showed that during the initial 10 minutes of coronary occlusion, this compound delayed the increases of the R wave and the ST segment.[6] As a phenylalkylamine calcium channel blocker, its effects are likely to be most pronounced on the atrioventricular (AV) node, which may translate to a prolongation of the PR interval on a surface ECG.[7]

Q3: How does this compound compare to Verapamil in its cardiac effects?

This compound is an analogue of verapamil with a longer-lasting effect.[1][8] In isolated rabbit hearts, both this compound and verapamil demonstrated negative inotropic effects; however, the effects of this compound were more persistent.[2] While verapamil is known to depress the spontaneous heart rate, one study on isolated rabbit hearts showed that this compound did not modify the spontaneous heart rate up to a concentration of 10-4 mol/l.[2] However, a study in anesthetized rats showed a dose-dependent fall in heart rate with this compound administration.[9]

Q4: Are there any known effects of this compound on the QT interval?

Direct and quantitative studies on the effect of this compound on the QT interval are limited. Generally, phenylalkylamine calcium channel blockers like verapamil are not typically associated with significant QT prolongation.[7] In fact, some studies suggest that verapamil may even shorten the QT interval at low heart rates.[10] One study on drug-induced long QT syndrome demonstrated that verapamil can be effective in decreasing the QT interval and suppressing early afterdepolarizations.[11] Given this compound's similarity to verapamil, a significant QT-prolonging effect is not anticipated, but this should be confirmed in specific non-clinical and clinical studies.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpectedly large PR interval prolongation High dose of this compound, underlying conduction system disease, or interaction with other cardioactive drugs.1. Verify the administered dose of this compound.2. Review the baseline ECG for any pre-existing conduction abnormalities.3. Check for concomitant administration of other drugs known to affect AV conduction (e.g., beta-blockers, digoxin).4. Consider performing a dose-response study to characterize the relationship between this compound concentration and PR interval duration.
Significant changes in QRS duration This is not a typical class effect of phenylalkylamine calcium channel blockers.[7]1. Rule out any experimental artifacts in the ECG recording.2. Assess for potential co-administration of sodium channel-blocking agents.3. In a toxicological setting, very high concentrations of some calcium channel blockers might have secondary effects on other ion channels.
Inconsistent heart rate changes between in-vitro and in-vivo models Reflex tachycardia in response to vasodilation in vivo, which is absent in isolated heart preparations.1. Acknowledge the different physiological environments. In-vivo studies reflect the net effect of direct cardiac actions and systemic physiological responses.2. In anesthetized in-vivo models, the choice of anesthetic can also influence the heart rate response.3. For a direct assessment of this compound's effect on heart rate, an isolated heart preparation (e.g., Langendorff) or studies in conscious, telemetered animals with autonomic blockade can be considered.
ST-segment elevation or depression In the context of ischemia models, this compound has been shown to delay ST-segment changes.[6] Unrelated ST changes could indicate other issues.1. Ensure the ischemic model is functioning as expected.2. If not in an ischemia study, investigate for potential electrolyte imbalances or other experimental confounders.

Data Presentation

Due to the limited availability of specific quantitative data for this compound's effect on ECG intervals under baseline conditions, the following table provides data for the well-characterized analogue, Verapamil, to serve as a reference. Researchers should generate specific data for this compound in their experimental models.

Table 1: Effects of Verapamil on ECG Intervals (Reference Data)

ParameterSpeciesModelDose/ConcentrationObserved EffectCitation(s)
PR Interval HumanClinical StudyN/AProlongation is a known effect, especially at higher doses or in patients with underlying conduction disease.[12]
DogConsciousBolus administrationProgressive increases in the A-H interval (a component of the PR interval).[13]
QRS Duration HumanClinical StudyN/AGenerally no significant change.[7][13]
DogConscious & AnesthetizedBolus administrationNo changes in H-V and QRS intervals.[13]
QT/QTc Interval HumanClinical StudyOral treatmentSignificant shortening of QT at low heart rates.[10]
FelinePerfused Ventricle0.1 to 5.0 micromol/lDose-dependent abbreviation of action potential duration, leading to a decrease in the QT interval in a long QT syndrome model.[11]

Experimental Protocols

ECG Measurement in Conscious Telemetered Rats

This protocol is designed to assess the impact of this compound on ECG intervals in a conscious, freely moving animal model, which minimizes the confounding effects of anesthesia and restraint stress.

Objective: To continuously monitor ECG parameters (Heart Rate, PR interval, QRS duration, QT interval) before, during, and after administration of this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Implantable telemetry devices for ECG recording

  • Surgical tools for implantation

  • This compound solution for administration (e.g., oral gavage, subcutaneous injection)

  • Data acquisition and analysis software

Procedure:

  • Telemetry Device Implantation:

    • Anesthetize the rat using an appropriate anesthetic regimen.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity.

    • Place the ECG leads subcutaneously to approximate a Lead II configuration.

    • Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.

  • Baseline ECG Recording:

    • House the rats individually in cages placed on the telemetry receivers.

    • Record baseline ECG data for at least 24 hours to establish a stable diurnal rhythm for all ECG parameters.

  • This compound Administration:

    • Administer this compound at the desired dose(s) and route. Include a vehicle control group.

    • The time of administration should be consistent across all animals.

  • Post-Dose ECG Recording:

    • Continuously record ECG data for a pre-determined period post-administration (e.g., 24 hours) to capture the full pharmacokinetic and pharmacodynamic profile of this compound.

  • Data Analysis:

    • Analyze the ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for heart rate using a species-specific formula (e.g., Bazett's, Fridericia's, or a study-specific correction factor).

    • Compare the post-dose data to the baseline data for each animal and to the vehicle control group using appropriate statistical methods.

Isolated Langendorff Perfused Rabbit Heart Preparation

This ex-vivo protocol allows for the direct assessment of this compound's effects on cardiac electrophysiology, independent of systemic physiological responses.

Objective: To measure the direct effects of this compound on the ECG of an isolated, perfused heart.

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • This compound stock solution

  • ECG electrodes and recording system

  • Data acquisition and analysis software

Procedure:

  • Heart Isolation:

    • Anesthetize the rabbit and administer heparin.

    • Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion:

    • Mount the aorta on the cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • ECG Recording Setup:

    • Attach ECG electrodes to the surface of the heart to record a surface electrocardiogram.

  • Stabilization and Baseline Recording:

    • Allow the heart to stabilize for a period of 20-30 minutes.

    • Record a stable baseline ECG for at least 10 minutes.

  • This compound Perfusion:

    • Introduce this compound into the perfusion buffer at the desired concentrations.

    • Administer in a cumulative or non-cumulative manner, with appropriate washout periods if necessary.

  • Data Acquisition and Analysis:

    • Continuously record the ECG throughout the experiment.

    • Analyze the ECG for changes in heart rate, PR interval, QRS duration, and QT interval at each concentration of this compound.

    • Compare the effects to the baseline recording.

Mandatory Visualizations

Anipamil_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (α1 subunit) This compound->L_type_Ca_Channel Binds and blocks Ca_ext Ca²⁺ Ca_ext->L_type_Ca_Channel Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Influx inhibited SR Sarcoplasmic Reticulum Ca_int->SR Reduced Ca²⁺-induced Ca²⁺ release Contraction Myocardial Contraction Ca_int->Contraction AV_Node AV Node Conduction Ca_int->AV_Node SR->Contraction

Caption: this compound's mechanism of action on L-type calcium channels.

Experimental_Workflow_Telemetry cluster_setup Experimental Setup cluster_execution Data Acquisition cluster_analysis Data Analysis Implantation Telemetry Device Implantation in Rat Recovery Post-Surgical Recovery (≥ 1 week) Implantation->Recovery Baseline 24h Baseline ECG Recording Recovery->Baseline Dosing This compound/Vehicle Administration Baseline->Dosing PostDose 24h Post-Dose ECG Recording Dosing->PostDose Interval_Measurement ECG Interval Measurement (PR, QRS, QT) PostDose->Interval_Measurement QTc_Correction Heart Rate Correction of QT Interval (QTc) Interval_Measurement->QTc_Correction Stats Statistical Analysis QTc_Correction->Stats

Caption: Workflow for conscious rat telemetry ECG studies.

References

Validation & Comparative

Anipamil vs. Verapamil: A Comparative Guide to Cardioprotection in Myocardial Ischemia-Reperfusion Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of anipamil (B1666041) and verapamil (B1683045) in the context of preventing myocardial ischemia-reperfusion (I/R) injury. The information presented is collated from various experimental studies to offer a comprehensive overview of their respective cardioprotective effects, mechanisms of action, and experimental validation.

Executive Summary

Both this compound and verapamil, classified as calcium channel blockers, have demonstrated protective effects against myocardial I/R injury. Experimental evidence suggests that both drugs can reduce infarct size, improve cardiac function, and mitigate the cellular damage associated with reperfusion. However, studies indicate that this compound may offer a more prolonged protective effect compared to verapamil. Verapamil's mechanism is linked to the activation of the SIRT1 antioxidant signaling pathway and inhibition of apoptosis via the JAK2/STAT3 pathway. The precise downstream mechanisms of this compound's cardioprotection are less clearly defined but are noted to be independent of a negative inotropic effect under normoxic conditions.

Quantitative Data Comparison

The following tables summarize key quantitative data from various preclinical studies, offering a side-by-side look at the efficacy of this compound and verapamil in mitigating I/R injury.

Table 1: Effects on Myocardial Infarct Size

DrugAnimal ModelDosageDuration of Ischemia/ReperfusionInfarct Size (% of Left Ventricle/Area at Risk)Reference
Verapamil Ratmg/kg (intraperitoneal)45 min / 60 min9.9% ± 2.3% (vs. 28.5% ± 2.7% in control)[1]
Verapamil Mouse-4 h reperfusionSignificantly decreased vs. I/R group[2]
Verapamil Dog0.01 mg/kg/min (intracoronary)3 h / 3 h29% ± 8% (vs. 57% ± 8% in control)[3]
This compound Rat6.0 mg/kg (oral, 8 days)3 h ischemiaReduced CK loss (proxy for infarct size)[4]

Table 2: Effects on Cardiac Function

DrugAnimal ModelKey Functional ParameterOutcomeReference
Verapamil MouseLVEF, LVFSIncreased LVEF and LVFS vs. I/R group after 4h reperfusion[2]
Verapamil RatLeft Ventricular Developed PressureImproved recovery on reperfusion[5]
This compound RatLeft Ventricular Developed PressureSignificantly better recovery vs. untreated hearts[5]
This compound RabbitVentricular FunctionImproved recovery on reperfusion[6]

Table 3: Effects on Myocardial Metabolism and Biomarkers

DrugAnimal ModelParameterOutcomeReference
Verapamil RatATP, PhosphocreatineSignificant recovery after 60 min reflow (ATP: 86.8% ± 2.7%, PCr: 91.1% ± 4.2% of baseline)[1]
Verapamil MouseROS, MDADeclined ROS level and MDA content[7]
This compound RatATP, Creatine (B1669601) Phosphate (B84403)Significantly better replenishment vs. untreated hearts[5]
This compound RatIntracellular pHAttenuated intracellular acidification during ischemia[5]
This compound RabbitCreatine Phosphokinase (CPK) ReleaseReduced rate of CPK release[6]
This compound RatPlasma Creatine Kinase (CK)99 ± 37 U/L vs. 257 ± 47 U/L in controls after 3h occlusion[4]

Signaling Pathways and Mechanisms of Action

Verapamil's Cardioprotective Pathways

Verapamil has been shown to exert its cardioprotective effects through multiple signaling pathways. One key mechanism involves the activation of SIRT1, which in turn deacetylates and activates FoxO1, leading to the upregulation of antioxidant enzymes like SOD2 and a reduction in oxidative stress.[2][7] Another identified pathway is the activation of the JAK2/STAT3 signaling cascade, which leads to an anti-apoptotic effect by increasing the Bcl-2/Bax ratio and decreasing cleaved caspase-3 levels.[8]

verapamil_sirt1_pathway verapamil Verapamil sirt1 SIRT1 (Activation) verapamil->sirt1 foxo1 FoxO1 sirt1->foxo1 Deacetylation ac_foxo1 Ac-FoxO1 (Acetylated FoxO1) sirt1->ac_foxo1 sod2 SOD2 (Antioxidant Enzyme) foxo1->sod2 Upregulation ac_foxo1->foxo1 ros Reactive Oxygen Species (ROS) sod2->ros Scavenging oxidative_stress Oxidative Stress ros->oxidative_stress cardioprotection Cardioprotection oxidative_stress->cardioprotection Inhibition

Caption: Verapamil's SIRT1-mediated antioxidant pathway.

verapamil_jak2_stat3_pathway verapamil Verapamil jak2 JAK2 (Activation) verapamil->jak2 stat3 STAT3 (Activation) jak2->stat3 bcl2 Bcl-2 (Anti-apoptotic) stat3->bcl2 Upregulation bax Bax (Pro-apoptotic) stat3->bax Downregulation apoptosis Apoptosis bcl2->apoptosis bax->apoptosis caspase3 Cleaved Caspase-3 apoptosis->caspase3 cardioprotection Cardioprotection apoptosis->cardioprotection Inhibition

Caption: Verapamil's anti-apoptotic JAK2/STAT3 pathway.

This compound's Cardioprotective Mechanisms

The protective effects of this compound appear to be independent of energy-sparing effects during ischemia, as it did not alter the rate of ATP and creatine phosphate depletion during the ischemic phase.[5] However, it did attenuate intracellular acidification.[5] This suggests that this compound may exert its protective effects through alternative mechanisms, possibly related to improved ionic homeostasis or other cellular protective pathways that are activated upon reperfusion. A key finding is the prolonged nature of this compound's protection, which persists for up to 12 hours after the last administration, in contrast to verapamil, whose effects were no longer apparent after 6 hours.[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

In Vivo Myocardial Ischemia-Reperfusion Model (Mice)
  • Animal Model: Male C57BL/6J mice.

  • Anesthesia: Intraperitoneal injection of pentobarbital (B6593769) sodium.

  • Surgical Procedure:

    • The mice are tracheostomized and ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated with a suture.

    • Ischemia is confirmed by the observation of myocardial blanching.

    • After a defined period of ischemia (e.g., 30 minutes), the ligature is released to allow for reperfusion.

  • Drug Administration: Verapamil or vehicle is administered (e.g., intraperitoneally) at a specified time before or during ischemia.

  • Outcome Measures:

    • Infarct Size: At the end of the reperfusion period, the heart is excised, and the infarct size is determined by staining with triphenyltetrazolium (B181601) chloride (TTC).

    • Cardiac Function: Echocardiography is performed to measure parameters such as Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS).[2]

in_vivo_ir_workflow animal_prep Animal Preparation (Anesthesia, Ventilation) thoracotomy Thoracotomy & Heart Exposure animal_prep->thoracotomy ligation LAD Ligation (Ischemia) thoracotomy->ligation reperfusion Release of Ligature (Reperfusion) ligation->reperfusion drug_admin Drug Administration (this compound/Verapamil/Vehicle) drug_admin->ligation outcome Outcome Measurement (Infarct Size, Cardiac Function) reperfusion->outcome

Caption: In vivo ischemia-reperfusion experimental workflow.

Isolated Perfused Heart Model (Langendorff)
  • Animal Model: Rats or rabbits.

  • Heart Isolation:

    • Animals are heparinized and anesthetized.

    • The heart is rapidly excised and placed in ice-cold buffer.

    • The aorta is cannulated for retrograde perfusion using the Langendorff apparatus.

  • Perfusion: The heart is perfused with a Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

  • Ischemia-Reperfusion Protocol:

    • The heart is allowed to stabilize during a control perfusion period.

    • Global ischemia is induced by stopping the perfusion for a defined duration (e.g., 30 or 90 minutes).

    • Reperfusion is initiated by restoring the flow of the buffer.

  • Drug Administration: this compound or verapamil is administered either through pretreatment of the animal or by inclusion in the perfusion buffer.[5][6]

  • Outcome Measures:

    • Cardiac Function: Left ventricular developed pressure (LVDP) and diastolic pressure are monitored using an intraventricular balloon.

    • Metabolic State: Myocardial energy metabolism (ATP, creatine phosphate) and intracellular pH are monitored using phosphorus-31 nuclear magnetic resonance (31P-NMR) spectroscopy.[5]

    • Enzyme Release: Coronary effluent is collected to measure the release of enzymes like creatine phosphokinase (CPK).[6]

Conclusion

Both this compound and verapamil demonstrate significant cardioprotective effects against myocardial ischemia-reperfusion injury. Verapamil's mechanisms of action are increasingly well-understood, involving the modulation of key signaling pathways related to oxidative stress and apoptosis. This compound, while also effective, appears to have a more prolonged duration of action, a characteristic that warrants further investigation into its underlying mechanisms. The choice between these agents in a research or therapeutic context may depend on the desired duration of effect and the specific pathological features of the ischemic insult being addressed. Further head-to-head comparative studies under identical experimental conditions are needed to definitively delineate the superior agent for specific clinical scenarios.

References

Anipamil and Diltiazem in Angina Models: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antianginal therapies, calcium channel blockers (CCBs) stand as a cornerstone of treatment. This guide provides a comparative overview of the efficacy of two such agents, Anipamil and diltiazem (B1670644), in preclinical and clinical models of angina. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer insights for researchers, scientists, and drug development professionals. This compound, a phenylalkylamine derivative similar to verapamil (B1683045), and diltiazem, a benzothiazepine, both exert their therapeutic effects through the modulation of calcium influx into cardiac and vascular smooth muscle cells.

Mechanism of Action and Signaling Pathway

Both this compound and diltiazem are non-dihydropyridine calcium channel blockers that primarily target L-type calcium channels. Their binding to these channels leads to a reduction in calcium influx, resulting in several physiological effects beneficial in the management of angina.

Key effects include:

  • Coronary Vasodilation: By relaxing the smooth muscle of coronary arteries, both drugs increase coronary blood flow, thereby improving oxygen supply to the myocardium.

  • Peripheral Vasodilation: Dilation of peripheral arteries reduces systemic vascular resistance (afterload), decreasing the workload on the heart.

  • Negative Chronotropic and Inotropic Effects: Both agents can reduce heart rate and myocardial contractility, leading to a decrease in myocardial oxygen demand. Diltiazem is noted to have a less pronounced negative inotropic effect compared to verapamil, a compound structurally related to this compound.

Below is a diagram illustrating the generalized signaling pathway for calcium channel blockers in vascular smooth muscle cells.

G This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel inhibit Diltiazem Diltiazem Diltiazem->L_type_Ca_Channel inhibit Ca_Influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex ↓ Ca_Influx->Ca_Calmodulin MLCK_activation MLCK Activation ↓ Ca_Calmodulin->MLCK_activation Myosin_LC_P Myosin Light Chain Phosphorylation ↓ MLCK_activation->Myosin_LC_P VSMC_Contraction VSMC Contraction ↓ Myosin_LC_P->VSMC_Contraction Vasodilation Vasodilation ↑ VSMC_Contraction->Vasodilation

Inhibition of L-type calcium channels by this compound and diltiazem.

Comparative Efficacy Data

The following tables summarize quantitative data from studies evaluating the efficacy of this compound and diltiazem in angina models. It is important to note that the data for this compound and diltiazem are from separate studies and not from a direct head-to-head comparison. The comparison with verapamil is included as a proxy for this compound, given their structural and functional similarities.

Table 1: Efficacy of this compound in Stable Angina Pectoris

ParameterPlaceboThis compound (80 mg o.d.)This compound (160 mg o.d.)p-value
Number of Angina Attacks/week -Significantly ReducedSignificantly Reduced< 0.05 (80mg), < 0.001 (160mg)
Nitroglycerin Consumption/week -Significantly ReducedSignificantly Reduced< 0.01 (80mg), < 0.001 (160mg)
Load at Start of Angina (W) -Significantly IncreasedSignificantly Increased< 0.01 (80mg), < 0.05 (160mg)
Heart Rate at 0.1 mV ST-depression -Increased-< 0.001 (80mg)

Data extracted from a randomized, double-blind, placebo-controlled, cross-over study in patients with stable angina pectoris.

Table 2: Comparative Efficacy of Diltiazem and Verapamil in Stable Exercise Angina

ParameterVerapamilDiltiazem
Total Duration of Exercise IdenticalIdentical
Maximum Sustained Load (Watts) IdenticalIdentical
Rate-Pressure Product IdenticalIdentical
ST Segment Depression Significantly less than diltiazem-

Data from a double-blind, crossover trial in 12 patients with stable exercise angina.[1]

Table 3: Hemodynamic Effects of Diltiazem and Verapamil at Rest in Ischemic Heart Disease

ParameterVerapamilDiltiazem
Change in Heart Rate -7%+1.5%
Fall in Systemic Vascular Resistance Less than diltiazemMore than verapamil
Increase in Cardiac Indices Less than diltiazemMore than verapamil

Data from a prospective, randomized study in 30 patients with ischemic heart disease.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

This compound Efficacy Study in Stable Angina Pectoris
  • Study Design: A randomized, double-blind, placebo-controlled, cross-over study.

  • Participants: 19 patients with stable angina pectoris for at least 2 months, a positive exercise test with ≥ 0.1-mV ST-segment depression limited by angina, and at least 10 angina attacks during a 3-week run-in period.

  • Treatment Protocol: Patients received three consecutive 3-week treatment periods with either this compound 80 mg once daily, this compound 160 mg once daily, or placebo.

  • Efficacy Assessment:

    • Symptom Diary: Patients recorded the number of angina attacks and their weekly consumption of nitroglycerin.

    • Exercise Test: A symptom-limited exercise test was performed at the end of each treatment period to determine the load (in Watts) at the start of angina and the heart rate at 0.1 mV ST-segment depression.

  • Statistical Analysis: The efficacy parameters during the this compound treatment periods were compared with those during the placebo period using appropriate statistical tests.

Comparative Study of Verapamil and Diltiazem in Stable Exercise Angina
  • Study Design: A double-blind, crossover trial.[1]

  • Participants: 12 patients with stable exercise angina.[1]

  • Treatment Protocol: Patients underwent two treatment periods, receiving either verapamil or diltiazem.[1] A placebo was administered before each treatment period.[1]

  • Efficacy Assessment:

    • Exercise Stress Test: Performed at the end of each treatment period to measure the total duration of exercise, maximum sustained load, rate-pressure product, and the time to and magnitude of ST-segment depression.[1]

  • Statistical Analysis: Parameters from the exercise stress tests after verapamil and diltiazem treatment were compared.[1]

Hemodynamic Effects Study of Verapamil and Diltiazem
  • Study Design: A prospective, randomized study.[2]

  • Participants: 30 patients with ischemic heart disease.[2]

  • Treatment Protocol: Patients received equivalent intravenous doses of verapamil or diltiazem.[2]

  • Efficacy Assessment:

    • Hemodynamic Monitoring: Rest and exercise (supine bicycle) hemodynamics were assessed before and after drug administration.[2] Measured parameters included systemic blood pressure, systemic vascular resistance, and cardiac indices.[2]

  • Statistical Analysis: Hemodynamic parameters were compared between the different treatment groups.[2]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of antianginal drugs.

G Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Run_in Placebo Run-in Period Patient_Screening->Run_in Randomization Randomization Run_in->Randomization Group_A Group A (e.g., this compound) Randomization->Group_A Group_B Group B (e.g., Diltiazem) Randomization->Group_B Treatment_Period Treatment Period (e.g., 4 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Efficacy_Assessment Efficacy Assessment (Exercise Test, Symptom Diary) Treatment_Period->Efficacy_Assessment Washout Washout Period (for Crossover Design) Efficacy_Assessment->Washout Final_Assessment Final Efficacy Assessment Efficacy_Assessment->Final_Assessment Crossover Crossover to Alternative Treatment Washout->Crossover Crossover->Treatment_Period Data_Analysis Statistical Data Analysis Final_Assessment->Data_Analysis

Generalized workflow for a comparative antianginal drug trial.

Conclusion

Based on the available indirect evidence, both this compound and diltiazem appear to be effective in the management of angina pectoris. This compound has demonstrated a significant reduction in angina attacks and nitroglycerin consumption, alongside an increased exercise tolerance.[3] Diltiazem shows comparable efficacy to verapamil in improving exercise parameters in patients with stable angina.[1] However, there are differences in their hemodynamic profiles, with diltiazem potentially causing a smaller decrease in heart rate and a greater reduction in systemic vascular resistance at rest compared to verapamil (and by extension, likely this compound).[2]

The choice between these agents may be guided by the patient's individual clinical profile, including baseline heart rate, blood pressure, and left ventricular function. Direct comparative studies of this compound and diltiazem are warranted to provide a more definitive assessment of their relative efficacy and safety in various angina models.

References

Anipamil and Nifedipine: A Head-to-Head Comparison on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular therapeutics, calcium channel blockers (CCBs) remain a cornerstone for managing hypertension and angina. Their primary mechanism involves the modulation of L-type calcium channels in vascular smooth muscle, leading to vasodilation and reduced peripheral resistance. This guide provides a detailed, data-driven comparison of two such agents: Anipamil (B1666041), a long-acting phenylalkylamine derivative, and Nifedipine (B1678770), a dihydropyridine (B1217469). While direct comparative quantitative data for this compound is limited, this guide leverages data from its structural analog, verapamil (B1683045), to provide a comprehensive overview for research and development purposes.

Mechanism of Action: A Tale of Two Blockers

Both this compound and Nifedipine exert their effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This reduction in intracellular calcium concentration inhibits the calmodulin-dependent activation of myosin light chain kinase, ultimately leading to muscle relaxation and vasodilation. However, their interaction with the L-type calcium channel and their broader pharmacological profiles exhibit key differences.

Nifedipine , a member of the dihydropyridine class, is a potent vasodilator with a high degree of vascular selectivity. It primarily acts on the L-type calcium channels in the arterial smooth muscle, leading to a significant reduction in blood pressure.[1]

This compound , a verapamil analogue, is also a calcium channel blocker.[2] In addition to its vasodilatory effects, research suggests that this compound possesses direct antiproliferative properties on vascular smooth muscle cells, a mechanism that may contribute to its therapeutic benefits in preventing intimal thickening, independent of its blood pressure-lowering effects.[3] One study has suggested that this compound's calcium channel blocking activity may be more pronounced in myocardial muscle than in coronary vessels.[4]

Quantitative Comparison of Efficacy

To provide a clear comparison of their effects on vascular smooth muscle, the following tables summarize key quantitative data for Nifedipine and Verapamil (as an analogue for this compound).

Parameter Nifedipine Verapamil (this compound Analogue) Reference
Inhibition of K+-induced Vascular Contraction (IC50) ~16.6 nM (pIC50 = 7.78)~550 nM (pIC50 = 6.26)[5]
Inhibition of Angiotensin II-induced VSMC Proliferation (IC50) 2.3 ± 0.7 µM3.5 ± 0.3 µM[6]

Note: The IC50 values for inhibition of K+-induced vascular contraction were derived from pIC50 values reported in the literature. A lower IC50 value indicates higher potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and Nifedipine on vascular smooth muscle and a typical experimental workflow for assessing vasoreactivity.

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_Drugs Ca_ext Extracellular Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_channel Influx Ca_int Intracellular Ca²⁺ L_type_Ca_channel->Ca_int Relaxation Relaxation L_type_Ca_channel->Relaxation Promotes Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin LC Myosin_LC->Myosin_LC_P Contraction Contraction Myosin_LC_P->Contraction Leads to This compound This compound This compound->L_type_Ca_channel Inhibits Nifedipine Nifedipine Nifedipine->L_type_Ca_channel Inhibits

Mechanism of action of this compound and Nifedipine on vascular smooth muscle contraction.

A Isolate Arterial Ring B Mount in Organ Bath (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibrate under Optimal Tension B->C D Induce Contraction (e.g., high K⁺ solution or phenylephrine) C->D E Cumulative Addition of Drug (this compound or Nifedipine) D->E F Record Isometric Tension E->F G Data Analysis (Dose-Response Curve, IC₅₀ Calculation) F->G

References

Anipamil and Gallopamil: A Comparative Analysis of Negative Inotropic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacologically similar compounds is paramount. This guide provides a detailed comparison of the negative inotropic effects of two phenylalkylamine calcium channel blockers, anipamil (B1666041) and gallopamil (B102620), supported by available experimental data.

Executive Summary

This compound and gallopamil, both potent L-type calcium channel blockers, exhibit significant negative inotropic effects on myocardial tissue. While they share a common mechanism of action and are effective in reducing myocardial contractility within a similar concentration range, key distinctions exist in the duration and reversibility of their effects. Experimental evidence from isolated rabbit heart preparations indicates that this compound induces a long-lasting negative inotropic effect that is only partially reversible with the addition of calcium. In contrast, the negative inotropic effect of gallopamil is of a shorter duration and is fully reversible.

Mechanism of Action: L-Type Calcium Channel Blockade

The primary mechanism underlying the negative inotropic effects of both this compound and gallopamil is the blockade of L-type calcium channels in the sarcolemma of cardiomyocytes. By inhibiting the influx of extracellular calcium into the cell during depolarization, these drugs reduce the amount of calcium available to bind to troponin C, thereby inhibiting the actin-myosin interaction and subsequent muscle contraction. This leads to a dose-dependent decrease in the force of myocardial contraction.

This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel blocks Gallopamil Gallopamil Gallopamil->L_type_Ca_Channel blocks Ca_Influx Ca²⁺ Influx ↓ L_type_Ca_Channel->Ca_Influx reduces Myocardial_Contraction Myocardial Contraction ↓ (Negative Inotropy) Ca_Influx->Myocardial_Contraction leads to

Mechanism of Negative Inotropy

Comparative Efficacy and Potency

Direct comparative studies on the negative inotropic effects of this compound and gallopamil have been conducted using isolated rabbit heart preparations. These studies reveal that both drugs effectively reduce left ventricular pressure over a similar concentration range of 10⁻⁸ to 10⁻⁴ mol/L[1].

Table 1: Comparison of Negative Inotropic Effects

FeatureThis compoundGallopamil
Concentration Range 10⁻⁸ to 10⁻⁴ mol/L[1]10⁻⁸ to 10⁻⁴ mol/L[1]
Duration of Effect Long-lasting[1]Shorter duration[1]
Reversibility with Ca²⁺ Partially reversible (approx. 65%)[1]Fully reversible[1]

Experimental Protocols

The primary experimental model cited for the direct comparison of this compound and gallopamil is the Langendorff-perfused isolated rabbit heart. This ex vivo preparation allows for the assessment of cardiac function in the absence of systemic neurohumoral influences.

Langendorff Isolated Rabbit Heart Preparation
  • Animal Model: Male or female rabbits are utilized for the study.

  • Heart Isolation: The heart is rapidly excised and mounted on a Langendorff apparatus via aortic cannulation.

  • Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.

  • Measurement of Inotropy: A latex balloon is inserted into the left ventricle and connected to a pressure transducer to continuously monitor left ventricular pressure (LVP) and its first derivative (dP/dt), which are key indicators of myocardial contractility.

  • Drug Administration: this compound and gallopamil are added to the perfusion solution at increasing concentrations to establish a dose-response relationship.

  • Data Analysis: The percentage decrease in LVP or dP/dt from baseline is calculated at each drug concentration to determine the negative inotropic effect.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Rabbit_Heart Isolate Rabbit Heart Langendorff_Apparatus Mount on Langendorff Apparatus Rabbit_Heart->Langendorff_Apparatus LV_Balloon Insert LV Balloon Langendorff_Apparatus->LV_Balloon Perfuse Perfuse with Krebs-Henseleit LV_Balloon->Perfuse Record_Baseline Record Baseline LVP Perfuse->Record_Baseline Add_Drug Add this compound or Gallopamil Record_Baseline->Add_Drug Record_Response Record LVP Response Add_Drug->Record_Response Dose_Response Generate Dose-Response Curve Record_Response->Dose_Response Compare_Effects Compare Negative Inotropic Effects Dose_Response->Compare_Effects

Experimental Workflow

Key Differences and Research Implications

The most significant distinction between this compound and gallopamil lies in the sustainability and reversibility of their negative inotropic effects. The long-lasting and only partially reversible nature of this compound's action suggests a stronger or more persistent interaction with the L-type calcium channel or downstream signaling pathways. This characteristic may have implications for its therapeutic application, potentially offering a more sustained effect but also posing a greater risk in cases of overdose or adverse events where rapid reversal is required.

In contrast, the complete and more rapid reversibility of gallopamil's negative inotropic effect provides a greater degree of clinical control. This feature may be advantageous in situations where a titratable and readily manageable reduction in myocardial contractility is desired.

Future research should focus on elucidating the molecular mechanisms responsible for the differential reversibility of this compound and gallopamil. Furthermore, head-to-head clinical trials are necessary to translate these preclinical findings into a comprehensive understanding of their comparative therapeutic profiles in relevant patient populations.

References

Validating the anti-hypertensive effects of Anipamil against a placebo control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the anti-hypertensive effects of Anipamil (B1666041) against a placebo control, aimed at researchers, scientists, and drug development professionals. The information is compiled from pre-clinical studies and clinical trials investigating the cardiovascular effects of this compound and related calcium channel blockers.

Executive Summary

This compound, a long-acting analogue of verapamil (B1683045), demonstrates vasodilatory and cardiodepressive actions consistent with calcium channel antagonism. Pre-clinical data in animal models show a dose-dependent reduction in blood pressure and peripheral resistance. While extensive, direct, placebo-controlled clinical trial data for this compound in hypertension is limited, studies on its effects in angina pectoris and data from trials of the structurally similar verapamil provide strong evidence for its potential as an anti-hypertensive agent. This guide synthesizes the available data to present a comparative overview of this compound's effects versus a placebo.

Data Presentation

The following tables summarize the key quantitative data from a pre-clinical study on this compound and a representative clinical trial on a related calcium channel blocker, verapamil, to illustrate the expected anti-hypertensive efficacy.

Table 1: Hemodynamic Effects of this compound in Anesthetized Rats

ParameterControlThis compound (1 mg/kg i.v.)This compound (2.5 mg/kg i.v.)This compound (5 mg/kg i.v.)
Mean Arterial Pressure (mmHg) 120 ± 5105 ± 692 ± 775 ± 8
Heart Rate (beats/min) 350 ± 15330 ± 12305 ± 10270 ± 14
Total Peripheral Resistance (mmHg/mL/min) 0.25 ± 0.020.21 ± 0.020.18 ± 0.010.15 ± 0.02

*p < 0.05 compared to control

Data adapted from a study on the effects of this compound on cardiovascular status in anaesthetized rats.[1][2]

Table 2: Effects of Verapamil on Blood Pressure in Patients with Mild to Moderate Hypertension (Illustrative Data)

ParameterPlacebo (Baseline)Placebo (Week 8)Verapamil (Baseline)Verapamil (Week 8)
Systolic Blood Pressure (mmHg) 155 ± 8153 ± 7156 ± 9142 ± 8
Diastolic Blood Pressure (mmHg) 100 ± 598 ± 5101 ± 688 ± 5

*p < 0.01 compared to placebo

This table represents typical results from placebo-controlled trials of verapamil and is intended to be illustrative of the expected effects of a calcium channel blocker like this compound.[3][4][5][6]

Experimental Protocols

Pre-clinical Evaluation of Anti-Hypertensive Effects in Rats

A detailed methodology for assessing the cardiovascular effects of this compound in an animal model is outlined below.[1][2]

  • Animal Model: Male Wistar rats (250-300g) are anesthetized with pentobarbitone sodium (60 mg/kg, i.p.).

  • Surgical Preparation: The trachea is cannulated to ensure a clear airway. The right carotid artery is cannulated for continuous blood pressure monitoring using a pressure transducer. The right jugular vein is cannulated for intravenous drug administration.

  • Hemodynamic Measurements: Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded. Cardiac output is determined using the thermodilution method. Total peripheral resistance (TPR) is calculated as MAP divided by cardiac output.

  • Drug Administration: this compound is administered intravenously at increasing doses (e.g., 1, 2.5, and 5 mg/kg). A control group receives an equivalent volume of saline as a placebo.

  • Data Analysis: Hemodynamic parameters are recorded at baseline and at specified time points after drug administration. Statistical analysis is performed using an appropriate test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the placebo control.

Clinical Trial Protocol for Evaluating Anti-Hypertensive Efficacy

The following is a representative, double-blind, placebo-controlled, parallel-group study design for validating the anti-hypertensive effects of this compound in a clinical setting.

  • Patient Population: Adult patients (18-75 years) with a diagnosis of mild to moderate essential hypertension (Systolic Blood Pressure [SBP] 140-179 mmHg and/or Diastolic Blood Pressure [DBP] 90-109 mmHg).

  • Study Design:

    • Washout Period: A 2 to 4-week single-blind placebo washout period to establish a stable baseline blood pressure.

    • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound (e.g., 80 mg once daily) or a matching placebo.

    • Treatment Period: A treatment duration of 8 to 12 weeks.

    • Blinding: Both patients and investigators are blinded to the treatment allocation.

  • Efficacy Endpoints:

    • Primary: Change from baseline in sitting SBP and DBP at the end of the treatment period.

    • Secondary: Proportion of patients achieving target blood pressure (<140/90 mmHg), 24-hour ambulatory blood pressure monitoring.

  • Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters throughout the study.

  • Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in SBP and DBP, with treatment as a factor and baseline blood pressure as a covariate.

Mandatory Visualizations

Signaling Pathway of this compound

Anipamil_Mechanism cluster_cell Vascular Smooth Muscle Cell cluster_effect Physiological Effect This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Vasodilation Vasodilation (Relaxation) L_type_Ca_Channel->Vasodilation Leads to Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Contraction Muscle Contraction Myosin_LC_P->Contraction Peripheral_Resistance Decreased Peripheral Resistance Vasodilation->Peripheral_Resistance Blood_Pressure Decreased Blood Pressure Peripheral_Resistance->Blood_Pressure Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_analysis Data Analysis & Reporting Patient_Screening Patient Screening (Mild-Moderate Hypertension) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout Placebo Washout (2-4 Weeks) Informed_Consent->Washout Baseline Baseline Assessment (BP, ECG, Labs) Washout->Baseline Randomization Randomization (1:1) Baseline->Randomization Anipamil_Arm This compound Treatment Group Randomization->Anipamil_Arm Placebo_Arm Placebo Control Group Randomization->Placebo_Arm Treatment_Period Double-Blind Treatment (8-12 Weeks) Anipamil_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up End of Study Assessment (BP, Safety) Treatment_Period->Follow_Up Unblinding Unblinding of Treatment Follow_Up->Unblinding Statistical_Analysis Statistical Analysis Unblinding->Statistical_Analysis Results Results Reporting Statistical_Analysis->Results

References

A Comparative Analysis of the Antiarrhythmic Efficacy of Anipamil and Ronipamil

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the antiarrhythmic properties of anipamil (B1666041) and ronipamil (B1679523), two analogues of verapamil (B1683045). The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to delineate the efficacy and mechanisms of these compounds.

Executive Summary

This compound, a long-acting analogue of verapamil, demonstrates significant antiarrhythmic efficacy, particularly against ischemia-induced ventricular arrhythmias.[1][2][3] In direct comparative studies, this compound was found to be markedly more effective than ronipamil in reducing the incidence of ventricular fibrillation in a conscious rat model of myocardial ischemia.[1][2] While both drugs are calcium channel blockers, this compound exhibits a more favorable profile with a better ratio of antiarrhythmic to hypotensive effects when compared to verapamil.[1] Ronipamil, at similar oral doses to this compound, showed limited antiarrhythmic action in the same experimental model.[1][2]

Comparative Efficacy Data

The following tables summarize the key quantitative findings from experimental studies on this compound and ronipamil.

Table 1: Direct Comparison of this compound and Ronipamil in Ischemia-Induced Arrhythmias in Conscious Rats

DrugOral Dose (mg/kg)Reduction in Ventricular FibrillationEffect on ECG Signs of IschemiaReference
This compound 50Statistically SignificantDelayed Development & Reduced Magnitude[1][2]
150Statistically SignificantDelayed Development & Reduced Magnitude[1][2]
Ronipamil 50Limited/InsignificantReduced Magnitude[1][2]
150Limited/InsignificantReduced Magnitude[1][2]

Table 2: Antiarrhythmic Efficacy of this compound in Various Experimental Models

ModelAnimalDose (i.v.)Key FindingsReference
Ischemia & ReperfusionConscious & Anesthetized Rats1 and 5 mg/kgReduced ischemia-induced arrhythmias. ED50 between 1 and 5 mg/kg. Selectively abolished reperfusion arrhythmias induced by short periods of ischemia.[3]
Ischemia & ReperfusionAnesthetized Pigs1.0 mg/kg + 0.10 mg/kg/min infusionLow incidence of Phase 1a arrhythmias.[4]
Ischemia & ReperfusionAnesthetized Pigs5.0 mg/kg + 0.50 mg/kg/min infusionIncreased incidence of ventricular tachycardia in Phase 1a compared to control.[4]

Mechanism of Action

This compound's antiarrhythmic effects are attributed to its activity as a calcium channel blocker.[3][5] By inhibiting the slow inward calcium current, this compound can suppress arrhythmias through a combination of anti-ischemic and direct electrophysiological actions.[3] It has been shown to slow the rate of development of R-wave increases and S-T segment elevations induced by ischemia.[3] Importantly, this compound at a dose of 2.5 mg/kg (i.v.) did not exhibit Class I or Class III electrophysiological actions on intracellular action potentials in the epicardium of rat hearts, suggesting its primary mechanism is calcium antagonism.[3] As a phenylalkylamine derivative, its action is primarily on the myocardium.[5][6] Ronipamil is also a verapamil analogue and is expected to share the calcium channel blocking mechanism, although its antiarrhythmic potency appears to be substantially lower.[1][2]

L-type Ca2+ Channel L-type Ca2+ Channel Ca_influx Ca2+ Influx This compound This compound This compound->L-type Ca2+ Channel Blocks AP_Plateau Action Potential Plateau Phase Ca_influx->AP_Plateau Contraction Myocardial Contraction Ca_influx->Contraction Arrhythmia Arrhythmia (e.g., VF, VT) AP_Plateau->Arrhythmia Alters Contraction->Arrhythmia Reduces Triggered Activity Antiarrhythmic_Effect Antiarrhythmic Effect Arrhythmia->Antiarrhythmic_Effect Suppression cluster_prep Preparation cluster_procedure Ischemia Induction cluster_monitoring Data Collection cluster_analysis Analysis Rat Conscious Rat Drug_Admin Oral Administration (this compound or Ronipamil) Rat->Drug_Admin Occlusion Coronary Artery Occlusion Drug_Admin->Occlusion ECG ECG Monitoring Occlusion->ECG BP Blood Pressure Monitoring Occlusion->BP Arrhythmia_Analysis Arrhythmia Incidence (VF, VT, VPBs) ECG->Arrhythmia_Analysis ECG_Changes Ischemic ECG Changes ECG->ECG_Changes Hemo_Effects Hemodynamic Effects BP->Hemo_Effects

References

A Comparative Electrophysiological Deep Dive: Anipamil Versus Other Phenylalkylamines on Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cardiac electrophysiological effects of Anipamil against other notable phenylalkylamines, Verapamil (B1683045) and Gallopamil (B102620). This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Phenylalkylamines are a class of organic compounds known for their significant effects on cardiac electrophysiology, primarily through their action as L-type calcium channel blockers. This guide focuses on a comparative analysis of this compound, a long-acting derivative, with the more established phenylalkylamines, Verapamil and Gallopamil.

Comparative Analysis of Electrophysiological Parameters

The primary mechanism of action for phenylalkylamines is the blockade of L-type calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells. This inhibition of the slow inward calcium current (I_Ca,L) leads to a cascade of electrophysiological changes.

L-type Calcium Channel Blockade

The potency of these drugs is a critical factor in their pharmacological profile. While direct comparative studies providing IC50 values for all three compounds under identical conditions are scarce, the available data indicates that Gallopamil is approximately one order of magnitude more potent than Verapamil in its cardiovascular effects[1]. Verapamil itself demonstrates a wide range of IC50 values for L-type calcium channels, from 250 nmol/L to 15.5 µmol/L, depending on the experimental conditions[2]. At a concentration of 3 µM, Verapamil and Gallopamil have been shown to reduce the L-type calcium current to 16.1% and 11% of the control, respectively[3]. This compound has been observed to lower left ventricular pressure in a similar concentration range to Verapamil and Gallopamil (10⁻⁸ to 10⁻⁴ mol/L), suggesting a comparable potency in its effect on myocardial contractility[4].

DrugTargetCell TypeIC50 / EffectReference
Verapamil L-type Ca²⁺ ChannelCardiac Myocytes250 nmol/L - 15.5 µmol/L[2]
L-type Ca²⁺ CurrentRat Ventricular MyocytesReduced to 16.1% of control at 3 µM[3]
hERG K⁺ Channel-143.0 nmol/L[2]
fKv1.4ΔN K⁺ ChannelXenopus Oocytes260.71 ± 18.50 µmol/L[2]
Gallopamil L-type Ca²⁺ CurrentRat Ventricular MyocytesReduced to 11% of control at 3 µM[3]
Negative Inotropic EffectRat Right Myocardial Ventricular StripsEC50 = 1.95 ± 1.22 x 10⁻⁶ M[5]
This compound Left Ventricular PressureIsolated Rabbit HeartEffective in 10⁻⁸ - 10⁻⁴ mol/L range[4]
Effects on Action Potential Duration

Phenylalkylamines are known to affect the duration of the cardiac action potential (APD). Verapamil, at a concentration of 1 x 10⁻⁷ mol/L, has been shown to prolong the action potential duration in rabbit right atrium[6]. It also decreases the action potential amplitude and the slope of phase 4 depolarization[6]. Gallopamil's ability to shorten the action potential is dependent on the extracellular potassium concentration[7]. Specific quantitative data on the effects of this compound on APD50 and APD90 are limited in the available literature.

DrugEffect on Action PotentialConcentrationTissue/Cell TypeReference
Verapamil Prolonged APD, Decreased Amplitude, Decreased Phase 4 Slope1 x 10⁻⁷ mol/LRabbit Right Atrium[6]
Gallopamil Shortened APD (K⁺ dependent)-Papillary Muscles[7]
This compound Data not readily available---
Myocardial Selectivity and Duration of Action

A key distinguishing feature of this compound is its pronounced myocardial selectivity and long-lasting effects. In isolated rabbit hearts, the negative inotropic effect of this compound was still present 12 hours after washout, whereas the effects of Verapamil and Gallopamil disappeared within 3 hours[4]. Furthermore, this compound's calcium channel blocking activity appears to be more confined to the myocardial muscle, as it did not modify coronary spasm or spontaneous heart rate at concentrations up to 10⁻⁴ mol/L, unlike Verapamil and Gallopamil[4]. This suggests a potentially more favorable side-effect profile for this compound concerning vascular effects.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for phenylalkylamines involves their binding to the α1 subunit of the L-type calcium channel. This binding is state-dependent, with a higher affinity for open and inactivated channels, which are more prevalent in rapidly firing cardiac tissues. This explains their more pronounced effects on the heart compared to vascular smooth muscle. The binding site is located on the intracellular side of the channel.

Phenylalkylamine_Signaling_Pathway Phenylalkylamine Signaling Pathway in Cardiomyocytes cluster_membrane Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) Ca_Influx Ca²⁺ Influx (ICa,L) L_type_Ca_Channel->Ca_Influx Inhibits Phenylalkylamine Phenylalkylamine (this compound, Verapamil, Gallopamil) Phenylalkylamine->L_type_Ca_Channel Binds to intracellular side (State-dependent) Action_Potential Action Potential Phase 2 (Plateau) Ca_Influx->Action_Potential Shortens Contraction Myocardial Contraction Ca_Influx->Contraction Reduces

Phenylalkylamine mechanism of action.

Experimental Protocols

The data presented in this guide are derived from studies employing standard cardiac electrophysiology techniques.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of phenylalkylamines on specific ion currents (e.g., I_Ca,L, I_K) in isolated cardiac myocytes.

Methodology:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit, guinea pig).

  • Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of ~1-2 µm, filled with an internal solution, forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to elicit specific ion currents. For I_Ca,L, a prepulse to inactivate sodium channels is often used, followed by a test pulse to 0 mV.

  • Drug Application: The isolated myocyte is perfused with an external solution containing the phenylalkylamine at various concentrations.

  • Data Analysis: The peak current amplitude and inactivation kinetics are measured before and after drug application to determine the inhibitory effect and calculate IC50 values.

Patch_Clamp_Workflow Start Isolate Cardiomyocytes Establish_Seal Establish Giga-seal Start->Establish_Seal Rupture_Patch Rupture Membrane Patch (Whole-cell) Establish_Seal->Rupture_Patch Voltage_Clamp Apply Voltage-Clamp Protocol Rupture_Patch->Voltage_Clamp Record_Baseline Record Baseline Ion Currents Voltage_Clamp->Record_Baseline Apply_Drug Perfuse with Phenylalkylamine Record_Baseline->Apply_Drug Record_Drug_Effect Record Ion Currents with Drug Apply_Drug->Record_Drug_Effect Analyze Analyze Data (IC50, Kinetics) Record_Drug_Effect->Analyze

Whole-cell patch-clamp workflow.
Langendorff Isolated Heart Perfusion

Objective: To assess the effects of phenylalkylamines on global cardiac function, including contractility, heart rate, and coronary flow, in an ex vivo setting.

Methodology:

  • Heart Isolation: The heart is rapidly excised from a euthanized animal (e.g., rabbit, guinea pig, rat) and immediately placed in ice-cold cardioplegic solution.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer). This perfusion maintains the viability of the heart tissue.

  • Parameter Measurement: A pressure transducer-tipped balloon is inserted into the left ventricle to measure left ventricular developed pressure (LVDP), and its first derivative (±dP/dt), as indices of contractility. Heart rate is monitored via ECG or by counting ventricular contractions. Coronary flow can also be measured.

  • Drug Administration: Phenylalkylamines are added to the perfusate at desired concentrations.

  • Data Recording: The functional parameters are continuously recorded before, during, and after drug administration to assess the drug's effects.

Conclusion

This compound presents a distinct electrophysiological profile compared to Verapamil and Gallopamil. Its prolonged duration of action and greater myocardial selectivity suggest it may offer therapeutic advantages in certain clinical scenarios. While the fundamental mechanism of L-type calcium channel blockade is shared among these phenylalkylamines, the subtle differences in their potency, kinetics, and tissue selectivity underscore the importance of continued comparative research to optimize their clinical application in the management of cardiovascular diseases. Further studies are warranted to provide a more detailed quantitative comparison of this compound's effects on specific ion channels and action potential parameters.

References

Anipamil Demonstrates Prolonged Cardioprotection Compared to the Shorter-Acting Verapamil

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Anipamil (B1666041), a phenylalkylamine calcium channel blocker, exhibits a significantly longer duration of protective effects against myocardial ischemia and reperfusion injury compared to its structural analog, verapamil (B1683045). Experimental evidence consistently indicates that while both drugs offer cardioprotection through the blockade of L-type calcium channels, this compound's sustained action provides a more durable therapeutic window. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Quantitative Comparison of this compound and Verapamil

The following table summarizes key quantitative data comparing the protective effects and pharmacokinetic properties of this compound and verapamil.

ParameterThis compoundVerapamilSource(s)
Duration of Protective Effect Protective effects persist for at least 12 hours after last administration.[1]Protective effects are no longer apparent 6 hours after the last dose.[1][1]
Duration of Negative Inotropic Effect Still present 12 hours after washout in isolated rabbit heart.[2]Disappears within 3 hours of washout in isolated rabbit heart.[2][2]
Elimination Half-life Not explicitly stated in reviewed literature, but described as a "long-acting analogue of verapamil".[3]2.8 to 7.4 hours after a single oral dose; increases to 4.5 to 12.0 hours with repetitive dosing.[4][5][4][5]
Receptor Binding Affinity (Ki) 471 ± 52 nM (for (-)-[3H]-D888 binding sites)55 ± 11 nM (for (-)-[3H]-D888 binding sites)[6]

Mechanism of Action: L-Type Calcium Channel Blockade

Both this compound and verapamil exert their protective effects primarily by blocking L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[7] This inhibition reduces the influx of calcium ions, leading to a cascade of downstream effects that contribute to cardioprotection.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_Channel L-type Ca²⁺ Channel Ca_ion_int This compound This compound / Verapamil This compound->Ca_Channel Blockade Ca_ion_ext Ca_ion_ext->Ca_Channel Influx Contraction Myocardial Contraction & Vasoconstriction Ca_ion_int->Contraction Reduced Influx Leads to Decreased Activity Protection Cardioprotection (Reduced Ischemic Damage) Contraction->Protection Reduced O₂ Demand Improved Myocardial Perfusion

Experimental Protocols

The prolonged protective effects of this compound have been demonstrated in various preclinical models. Below are detailed methodologies for two key experimental setups.

Langendorff-Perfused Isolated Rabbit Heart Model

This ex vivo model is used to assess the direct effects of drugs on cardiac function and metabolism in the absence of systemic influences.

Objective: To evaluate the duration of cardioprotective effects of this compound and verapamil against ischemia-reperfusion injury.

Methodology:

  • Animal Preparation: Male New Zealand White rabbits are anesthetized.

  • Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.

  • Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.

  • Drug Administration: Rabbits are pre-treated with subcutaneous injections of either this compound (2 mg/kg) or verapamil (2 mg/kg) twice daily for 5 days. The final injection is administered 2, 6, or 12 hours before the heart is isolated.

  • Ischemia-Reperfusion Protocol:

    • Stabilization: The heart is allowed to stabilize for a control period.

    • Global Ischemia: Perfusion is stopped for a period of 90 minutes to induce global ischemia.

    • Reperfusion: Perfusion is restored for 30 minutes.

  • Data Collection and Analysis:

    • Hemodynamic Parameters: Left ventricular developed pressure and diastolic pressure are continuously monitored.

    • Biochemical Markers: Coronary effluent is collected to measure the release of creatine (B1669601) phosphokinase (CPK) as an indicator of myocardial damage.

    • Metabolic Function: At the end of the experiment, mitochondria are isolated from the heart tissue to assess respiratory activity, ATP production, and calcium content. Myocardial tissue concentrations of ATP and creatine phosphate (B84403) are also determined.

Experimental_Workflow cluster_pretreatment Pre-treatment Phase (5 days) cluster_experiment Experimental Day Drug_Admin This compound or Verapamil (2 mg/kg, s.c., twice daily) Heart_Isolation Heart Isolation (2, 6, or 12h post-final dose) Drug_Admin->Heart_Isolation Langendorff Langendorff Perfusion Setup Heart_Isolation->Langendorff Stabilization Stabilization Period Langendorff->Stabilization Ischemia 90 min Global Ischemia Stabilization->Ischemia Reperfusion 30 min Reperfusion Ischemia->Reperfusion Data_Collection Data Collection (Hemodynamics, CPK, Metabolism) Reperfusion->Data_Collection

Conscious Rat Model of Coronary Artery Occlusion

This in vivo model allows for the assessment of anti-arrhythmic effects in a more physiologically relevant setting.

Objective: To compare the efficacy of this compound and verapamil in reducing ischemia-induced arrhythmias.

Methodology:

  • Animal Preparation: Male rats are anesthetized, and a thoracotomy is performed.

  • Coronary Artery Ligation: A ligature is placed around the left anterior descending coronary artery. The ends of the ligature are exteriorized at the back of the neck, allowing for subsequent occlusion in the conscious state.

  • Recovery: The animals are allowed to recover from the surgical procedure.

  • Drug Administration: this compound or verapamil is administered orally at various doses.

  • Coronary Occlusion: The exteriorized ligature is tightened to occlude the coronary artery, inducing myocardial ischemia.

  • Electrocardiogram (ECG) Monitoring: ECG is continuously monitored to detect and quantify ventricular arrhythmias, such as ventricular premature beats, ventricular tachycardia, and ventricular fibrillation.

  • Data Analysis: The incidence and duration of arrhythmias are compared between the different treatment groups.

Discussion

The prolonged protective effects of this compound compared to verapamil can be attributed to differences in their pharmacokinetic and pharmacodynamic properties. While both drugs share a common mechanism of action, this compound's chemical structure likely contributes to a slower metabolism and a more sustained presence at the receptor site, resulting in its extended duration of action.[3] The lower binding affinity of this compound, as indicated by the higher Ki value, may seem counterintuitive to its prolonged effect.[6] However, this could be offset by other factors such as slower dissociation from the receptor or higher tissue accumulation, leading to a longer-lasting biological effect.

The sustained cardioprotection offered by this compound has significant implications for potential clinical applications, particularly in conditions requiring long-term management of myocardial ischemia. Further research into the precise mechanisms underlying this compound's prolonged action is warranted to fully elucidate its therapeutic potential.

References

Evaluating the specificity of Anipamil for L-type calcium channels versus other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of Anipamil, a phenylalkylamine derivative, for L-type calcium channels compared to other ion channels. By presenting key experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways, this document aims to offer a comprehensive resource for assessing this compound's pharmacological profile.

Executive Summary

This compound is a calcium channel blocker that demonstrates a notable affinity for L-type calcium channels.[1] As an analog of Verapamil, its mechanism of action primarily involves the blockage of these channels, leading to its cardiovascular effects.[1] Experimental data indicates a specific interaction with the phenylalkylamine binding site on L-type calcium channels. While quantitative data on this compound's direct effects on other ion channels is limited, analysis of its close analog, Verapamil, reveals a broader spectrum of activity, albeit generally at higher concentrations than those required for L-type calcium channel blockade. This suggests that while this compound is selective for L-type calcium channels, the potential for off-target effects on other ion channels, particularly at higher doses, should be considered.

Data Presentation: this compound and Verapamil Ion Channel Affinity

The following table summarizes the available quantitative data on the binding affinity and inhibitory concentrations of this compound and its analog Verapamil against various ion channels. This comparative data is essential for evaluating the specificity of this compound.

CompoundIon ChannelParameterValueTissue/Cell Type
This compound L-type Calcium Channel Ki 471 ± 52 nM Rat Cardiac Membranes
VerapamilL-type Calcium ChannelIC50250 nM - 15.5 µMVarious
VerapamilT-type Calcium Channel-Micromolar AffinityVarious
VerapamilHERG (Kv11.1) Potassium ChannelIC50143.0 nMHEK Cells
VerapamilKv1.1 Potassium ChannelIC5014.0 µMXenopus Oocytes
VerapamilKv1.5 Potassium ChannelIC505.1 µMXenopus Oocytes
VerapamilIKs Potassium ChannelIC50161.0 µMXenopus Oocytes
VerapamilfKv1.4ΔN Potassium ChannelIC50260.71 ± 18.50 µmol/LXenopus Oocytes
VerapamilATP-sensitive K+ Channel (Kir6.2/SUR2A)IC508.9 ± 2.1 µmol/L-
VerapamilVoltage-gated K+ (Kv) ChannelsKd0.82 µMRabbit Coronary Arterial Smooth Muscle Cells
VerapamilDelayed Rectifier K+ Currents (IK(DR))--Chick Dorsal Root Ganglion Neurons

Experimental Protocols

The determination of ion channel specificity and affinity involves two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.

Radioligand Binding Assay

This technique is employed to determine the binding affinity (Ki) of a compound to a specific receptor or channel.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the L-type calcium channel.

Materials:

  • Isolated cardiac cell membranes (source of L-type calcium channels).

  • Radioligand: [3H]-Desmethoxyverapamil (a high-affinity ligand for the phenylalkylamine binding site).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cardiac tissue is homogenized and centrifuged to isolate the membrane fraction containing the L-type calcium channels.

  • Incubation: A fixed concentration of the radioligand ([3H]-Desmethoxyverapamil) is incubated with the cardiac membranes in the presence of varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through channels in a cell membrane, providing functional data on channel blockade.

Objective: To determine the inhibitory concentration (IC50) of this compound on various ion channel currents.

Materials:

  • Cells expressing the ion channel of interest (e.g., HEK-293 cells transfected with specific channel subunits).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Glass micropipettes.

  • Extracellular and intracellular recording solutions with specific ionic compositions to isolate the current of interest.

  • This compound solutions at various concentrations.

Procedure:

  • Cell Preparation: Cells are cultured on coverslips suitable for microscopy.

  • Pipette Fabrication: Glass micropipettes with a tip diameter of ~1 µm are fabricated and filled with the intracellular solution.

  • Seal Formation: A high-resistance "giga-seal" is formed between the micropipette and the cell membrane.

  • Whole-Cell Configuration: The membrane patch under the pipette is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is clamped at a specific voltage, and voltage steps are applied to elicit ion channel currents.

  • Drug Application: this compound at known concentrations is perfused over the cell.

  • Current Measurement: The resulting ion currents are recorded before and after drug application.

  • Data Analysis: The percentage of current inhibition at each this compound concentration is calculated, and a dose-response curve is generated to determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing ion channel specificity and the signaling pathway of L-type calcium channel modulation.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_patchclamp Patch-Clamp Electrophysiology prep Membrane Preparation incubate Incubation with Radioligand & this compound prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze_radioligand Data Analysis (IC50 -> Ki) count->analyze_radioligand specificity Specificity Evaluation analyze_radioligand->specificity cell_prep Cell Preparation seal Giga-seal Formation cell_prep->seal whole_cell Whole-cell Configuration seal->whole_cell record Current Recording whole_cell->record drug_app This compound Application record->drug_app analyze_patchclamp Data Analysis (IC50) drug_app->analyze_patchclamp analyze_patchclamp->specificity start Start cluster_radioligand cluster_radioligand start->cluster_radioligand cluster_patchclamp cluster_patchclamp start->cluster_patchclamp end End specificity->end signaling_pathway cluster_cell Cardiomyocyte This compound This compound l_type L-type Calcium Channel (Cav1.2) This compound->l_type Blocks reduced_contraction Reduced Contraction This compound->reduced_contraction ca_influx Ca2+ Influx l_type->ca_influx Mediates contraction Muscle Contraction ca_influx->contraction Initiates depolarization Membrane Depolarization depolarization->l_type Activates

References

A Comparative Guide to a Cross-Over Study of Anipamil and Placebo in Angina Pectoris Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a cross-over study design utilized to evaluate the efficacy of Anipamil, a phenylalkylamine calcium antagonist, in comparison to a placebo for the management of stable angina pectoris. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison based on experimental data.

Mechanism of Action

This compound, like other calcium channel blockers, functions by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells.[1] This action leads to the dilation of coronary and peripheral arteries, which in turn reduces myocardial oxygen demand and increases myocardial oxygen supply, thereby alleviating the symptoms of angina.[1][2]

Experimental Protocol

A randomized, double-blind, placebo-controlled, cross-over study was conducted to assess the efficacy of this compound in patients with stable angina pectoris.[3][4]

1. Patient Population: Nineteen patients with a history of typical stable angina pectoris for at least two months were included in the study.[3][4] Key inclusion criteria were:

  • An exercise test demonstrating ≥ 0.1-mV horizontal or down-sloping ST-segment depression limited by angina.[3][4]

  • A minimum of 10 angina pectoris attacks during an initial 3-week single-blind placebo run-in period.[3][4]

2. Study Design: The study followed a cross-over design where each patient served as their own control.[3] Patients were randomized to receive three different treatments in sequential 3-week periods:

  • This compound 80 mg once daily

  • This compound 160 mg once daily

  • Placebo once daily

The order in which patients received these treatments was randomized.[4]

3. Outcome Measures: At the conclusion of each 3-week treatment period, the following efficacy parameters were evaluated:

  • The number of angina pectoris attacks.[3]

  • Consumption of glycerol (B35011) nitrate (B79036) tablets.[3]

  • Exercise tolerance testing to measure the load (in Watts) at the onset of angina.[3]

  • 24-hour ambulatory ECG recording to measure the total duration of transient myocardial ischemia (ST-segment depression ≥ 0.10 mV).[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cross-over study comparing this compound and placebo.

Table 1: Clinical Efficacy of this compound vs. Placebo

Outcome MeasurePlaceboThis compound 80 mgThis compound 160 mg
Reduction in Angina Attacks -Significant (p < 0.05)Significant (p < 0.001)
Reduction in Glycerol Nitrate Consumption -Significant (p < 0.01)Significant (p < 0.001)
Increase in Exercise Load at Onset of Angina -Significant (p < 0.01)Significant (p < 0.05)

Data sourced from a randomized, double-blind, placebo-controlled, cross-over study.[3]

Table 2: Anti-ischemic Efficacy of this compound vs. Placebo (24-hour ECG)

Outcome MeasurePlaceboThis compound 80 mgThis compound 160 mg
Total Duration of Myocardial Ischemia (minutes) 2263712 (p < 0.001)913 (p > 0.001 vs. 80mg)

Data from a double-blind, placebo-controlled crossover study examining 24-hour anti-ischemic efficacy.[4]

Experimental Workflow

cluster_enrollment Patient Enrollment cluster_runin Run-in Period cluster_randomization Randomization cluster_treatment Treatment Periods (3 Weeks Each) cluster_period1 Period 1 cluster_period2 Period 2 cluster_period3 Period 3 cluster_assessment Outcome Assessment p 19 Patients with Stable Angina runin 3-Week Single-Blind Placebo Run-in p->runin rand Randomized Allocation runin->rand A Group A rand->A B Group B rand->B C Group C rand->C p1a This compound 80mg A->p1a p2c This compound 80mg A->p2c p3b This compound 80mg A->p3b p1b This compound 160mg B->p1b p2a This compound 160mg B->p2a p3c This compound 160mg B->p3c p1c Placebo C->p1c p2b Placebo C->p2b p3a Placebo C->p3a assess1 End of Period 1 Assessment p1a->assess1 p1b->assess1 p1c->assess1 assess2 End of Period 2 Assessment p2a->assess2 p2b->assess2 p2c->assess2 assess3 End of Period 3 Assessment p3a->assess3 p3b->assess3 p3c->assess3 assess1->p2a Cross-over assess1->p2b Cross-over assess1->p2c Cross-over assess2->p3a Cross-over assess2->p3b Cross-over assess2->p3c Cross-over

Cross-over study design for this compound vs. Placebo.

References

Anipamil's effect on smooth muscle cell phenotype compared to other calcium channel blockers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative comparison of Anipamil's effect on the smooth muscle cell (SMC) phenotype versus other prominent calcium channel blockers (CCBs). This guide provides researchers, scientists, and drug development professionals with a detailed analysis supported by experimental data, methodologies, and pathway visualizations.

Introduction

Vascular smooth muscle cells (SMCs) exhibit remarkable plasticity, capable of switching from a quiescent, contractile phenotype to a proliferative, synthetic phenotype. This phenotypic modulation is a critical event in the pathogenesis of vascular diseases such as atherosclerosis and restenosis following angioplasty. Intracellular calcium (Ca2+) signaling, primarily through L-type calcium channels, is a key regulator of SMC proliferation, migration, and differentiation.

Calcium channel blockers (CCBs) are a class of drugs that inhibit the influx of Ca2+ into cells. They are broadly categorized into three main classes, which differ in their chemical structure and selectivity for cardiac versus vascular smooth muscle:

  • Phenylalkylamines: (e.g., this compound, Verapamil)

  • Dihydropyridines: (e.g., Nifedipine)

  • Benzothiazepines: (e.g., Diltiazem)

While all CCBs share the common mechanism of blocking L-type calcium channels, evidence suggests they can have differential effects on the SMC phenotype. This guide specifically compares the effects of this compound, a phenylalkylamine derivative, with other CCBs on SMC proliferation, migration, and differentiation markers.

Comparative Analysis of Effects on Smooth Muscle Cell Phenotype

The transition of SMCs from a contractile to a synthetic state is marked by increased proliferation and migration, and decreased expression of differentiation-specific marker proteins. The following sections and tables summarize the experimental findings on how this compound and other CCBs modulate these processes.

Effect on Smooth Muscle Cell Proliferation

Inhibition of SMC proliferation is a key therapeutic goal in preventing neointimal formation. Studies show that this compound and other CCBs can effectively inhibit DNA synthesis and cell division, thereby maintaining a more quiescent SMC phenotype.

Drug ClassDrugSpecies/Cell TypeAssayKey FindingCitation(s)
Phenylalkylamine This compound Rabbit Aortic SMCsCell Culture/GrowthInhibits SMC growth and is associated with the expression of a more differentiated cell phenotype.[1]
PhenylalkylamineVerapamil (B1683045)Rat Vascular SMCs[3H]-Thymidine Incorp.Stereoisomers of verapamil inhibit DNA synthesis, an effect produced by enhanced mitochondrial damage and upregulated autophagy, independent of CCB activity.[2][3]
PhenylalkylamineVerapamilHuman Aortic Intimal CellsCell CultureSuppressed cell proliferation in concentrations of 10⁻⁶ to 10⁻⁴ M.[4]
Dihydropyridine Nifedipine (B1678770) Rat Arterial SMCsDNA SynthesisInhibits initiation of DNA synthesis and cellular proliferation stimulated by serum or platelet-derived growth factor (PDGF).[5]
DihydropyridineNifedipineRat Aortic SMCs[3H]-Thymidine Incorp.Dose-dependently decreased [3H]-thymidine incorporation and levels of proliferative cell nuclear antigen (PCNA).[6]
Benzothiazepine Diltiazem (B1670644) Human Coronary SMCsCell ProliferationShowed significant dose-dependent inhibition of cell proliferation after 5 days (>25 µg/ml for medial SMCs, >50 µg/ml for plaque-derived SMCs).[7]
BenzothiazepineDiltiazemHuman Vascular SMCsBrdU IncorporationReduced insulin-induced and IGF-1-induced mitotic activity.[8]
Effect on Smooth Muscle Cell Migration

SMC migration from the media to the intima is a crucial step in vascular lesion formation. The ability of CCBs to inhibit this process is another important aspect of their potential anti-atherogenic properties.

Drug ClassDrugSpecies/Cell TypeAssayKey FindingCitation(s)
Benzothiazepine Diltiazem Human Coronary SMCsMigration AssayAt concentrations of 100 and 150 µg/ml, caused a significant inhibition of SMC migration over 48 hours.[7]
BenzothiazepineDiltiazemHuman Vascular SMCsBoyden ChamberShowed a clear inhibition of migration ability under basal conditions and after stimulation with insulin (B600854) or IGF-1. Also inhibited membrane ruffling.[8]
Dihydropyridine Nifedipine Rat Arterial SMCsGeneral ObservationBy slowing the transformation to a synthetic phenotype, nifedipine interferes with processes like migration that are crucial for atherogenesis.[5]

Note: Direct quantitative data on this compound's effect on SMC migration is less prevalent in the reviewed literature, but its established role in preventing intimal thickening strongly implies an inhibitory effect on migration.[1][9]

Effect on Smooth Muscle Cell Differentiation Markers

A key indicator of the SMC phenotype is the expression of specific proteins. A differentiated, contractile SMC expresses high levels of markers like smooth muscle myosin heavy chain (SM-MyHC) and α-smooth muscle actin (α-SMA), while a synthetic, proliferative cell shows reduced levels of these markers.

Drug ClassDrugSpecies/Cell TypeMarker(s) AnalyzedKey FindingCitation(s)
Phenylalkylamine This compound Rabbit Aortic SMCsSM-MyHC, NM-MyHCGrowth inhibition by this compound was accompanied by the expression of SM-MyHC in all SMCs, indicating a more differentiated phenotype. It selectively reduces the population of less-differentiated postnatal-type SMCs.[1]
Dihydropyridine Nifedipine Rat Arterial SMCsActin PhenotypeSlows down the rate of transformation from a contractile to a synthetic phenotype.[5]
DihydropyridineNifedipineVascular SMCsSM-MHC, Nonmuscle-MHCInhibits VSMC dedifferentiation by suppressing Akt signaling, leading to the downregulation of nonmuscle myosin heavy chain and upregulation of smooth muscle myosin heavy chain.[10]

Signaling Pathways and Mechanisms of Action

The primary mechanism for all CCBs involves the blockade of L-type calcium channels, reducing Ca2+ influx. This reduction in intracellular Ca2+ interferes with Ca2+/calmodulin-dependent signaling pathways that are crucial for cell cycle progression and migration. However, specific CCBs may engage additional pathways.

  • This compound : Exerts a direct antiproliferative action that promotes a differentiated SMC phenotype, an effect observed even without significant blood pressure reduction, suggesting a mechanism beyond simple hemodynamic changes.[1][9]

  • Nifedipine : Has been shown to inhibit SMC proliferation by targeting the MEK-ERK pathway and by activating the LKB1-AMPK signaling pathway.[6][11]

  • Verapamil : Its antiproliferative effects in SMCs may be mediated by inducing autophagy, a mechanism that appears to be independent of its calcium channel blocking activity.[2][3]

  • Diltiazem : Inhibits proliferation and migration by blocking Ca2+ influx required for mitotic activity and cytoskeletal rearrangements.[8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus CCB This compound & Other CCBs Channel L-Type Ca²⁺ Channel CCB->Channel Blockade Int_Ca ↓ Intracellular [Ca²⁺] Ca_in Ca²⁺ Influx Ca_in->Channel Ext_Ca Extracellular Ca²⁺ Ext_Ca->Ca_in CaM ↓ Ca²⁺/Calmodulin Complex Int_Ca->CaM Pathways ↓ Downstream Pathways (e.g., MAPK/ERK, PI3K/Akt) CaM->Pathways Gene_Exp Altered Gene Expression Pathways->Gene_Exp Phenotype SMC Phenotypic Shift Gene_Exp->Phenotype Prolif ↓ Proliferation ↓ Migration Phenotype->Prolif Diff ↑ Differentiation (↑ SM-MyHC) Phenotype->Diff

Caption: General signaling pathway for CCB-mediated effects on SMC phenotype.

Experimental Methodologies

The findings presented in this guide are based on established in vitro and in vivo experimental protocols designed to assess the SMC phenotype.

Smooth Muscle Cell Culture
  • Isolation: Primary SMCs are typically isolated from the aortic media of animal models (e.g., rats, rabbits) by enzymatic digestion. The tissue is minced and treated with a solution containing enzymes like collagenase and elastase to release the cells.[12]

  • Culture: Isolated cells are cultured in appropriate media, such as DMEM, supplemented with fetal bovine serum (FBS) to promote initial growth. For experiments, cells are often serum-starved to synchronize them in a quiescent state before applying stimuli (e.g., growth factors) and test compounds.[13]

  • Identification: The purity of the SMC culture is confirmed by immunofluorescence staining for characteristic markers like α-smooth muscle actin (α-SMA).[12]

Proliferation Assays
  • Direct Cell Counting: Cells are seeded at a known density, treated with the test compound, and counted at specific time points using a hemocytometer or automated cell counter.

  • DNA Synthesis Measurement: Proliferation is commonly assessed by measuring the incorporation of nucleotide analogs into newly synthesized DNA.

    • [3H]-Thymidine Incorporation: Cells are incubated with radiolabeled thymidine. After treatment, the amount of incorporated radioactivity is measured as a proxy for DNA synthesis.[2]

    • BrdU Incorporation: A non-radioactive alternative where cells are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU). Incorporated BrdU is detected using a specific antibody in an ELISA-based assay or via immunofluorescence.[8][14]

Migration Assays
  • Boyden Chamber (Transwell) Assay: This assay uses a two-chamber system separated by a porous membrane. SMCs are placed in the upper chamber, and a chemoattractant (e.g., PDGF) is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified after a set incubation period.[8]

  • Wound Healing (Scratch) Assay: A confluent monolayer of SMCs is mechanically "scratched" to create a cell-free gap. The rate at which cells migrate to close the gap is monitored over time via microscopy.

Analysis of Differentiation Markers
  • Immunofluorescence Microscopy: Cells are fixed, permeabilized, and incubated with primary antibodies specific to SMC differentiation markers (e.g., SM-MyHC, calponin, SM22α). Fluorescently labeled secondary antibodies are then used for visualization, allowing for the assessment of protein expression and localization within the cell.[1]

  • Western Blotting: Total protein is extracted from cell lysates, separated by size via gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies to quantify the expression levels of differentiation marker proteins.

G cluster_assays Phenotypic Assays start SMC Isolation & Culture (e.g., from rat aorta) sync Serum Starvation (Synchronization to G0/G1 phase) start->sync treatment Treatment Application (Growth Factor ± CCB) sync->treatment prolif Proliferation Assay (e.g., BrdU Incorporation) treatment->prolif mig Migration Assay (e.g., Boyden Chamber) treatment->mig diff Differentiation Analysis (e.g., Western Blot for SM-MyHC) treatment->diff analysis Data Quantification & Statistical Analysis prolif->analysis mig->analysis diff->analysis conclusion Conclusion on Phenotypic Effect analysis->conclusion

Caption: A typical experimental workflow for assessing SMC phenotype.

Conclusion

The available evidence demonstrates that calcium channel blockers, including this compound, Verapamil, Nifedipine, and Diltiazem, effectively inhibit the pro-atherogenic processes of smooth muscle cell proliferation and migration. These effects are primarily mediated by the blockade of L-type calcium channels, which reduces intracellular calcium levels and dampens key signaling pathways.

This compound distinguishes itself by demonstrating a potent ability to prevent intimal thickening in vivo by promoting a more differentiated SMC phenotype, characterized by increased expression of contractile proteins like SM-MyHC.[1][9] This effect appears to be direct and not solely dependent on blood pressure reduction, suggesting a specific cellular mechanism of action. While other CCBs also promote a more quiescent phenotype, their mechanisms can vary, with Nifedipine's action linked to the MEK-ERK and AMPK pathways and Verapamil's antiproliferative effects potentially involving autophagy.[2][6][11]

For researchers in drug development, these findings highlight that while CCBs are a single class, individual agents possess unique pharmacological profiles. This compound's specific action on promoting SMC differentiation makes it a particularly interesting compound for therapies aimed at stabilizing vascular lesions and preventing restenosis. Further head-to-head comparative studies under identical experimental conditions would be invaluable to fully elucidate the relative potencies and nuanced mechanisms of these agents.

References

Safety Operating Guide

Navigating the Disposal of Anipamil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of your Anipamil product. The SDS contains detailed information regarding the compound's specific hazards, handling procedures, and required personal protective equipment (PPE). One supplier notes that this compound may be classified as a "Dangerous Good for transport," underscoring the need for careful handling.[3]

Storage of this compound Waste:

Proper storage of this compound waste is crucial to prevent accidental exposure and environmental contamination. All waste containers should be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."[4] Containers must be kept securely sealed when not in use and stored in a designated, well-ventilated, and secure area, away from incompatible materials.[4][5]

ParameterStorage ConditionDuration
Short-term Dry, dark, at 0 - 4°CDays to weeks
Long-term -20°CMonths to years
Stock Solution -20°C or -80°C (sealed, away from moisture and light)1 to 6 months

This data is based on general recommendations for this compound and may vary depending on the specific formulation. Always refer to the manufacturer's instructions.[6][7]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a comprehensive workflow for the safe and compliant disposal of this compound from a research laboratory.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's protocols.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be considered contaminated waste.[4] These items should be collected in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[4]

  • Solutions Containing this compound: All solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[4]

2. Consultation with Environmental Health and Safety (EHS):

  • Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for guidance on hazardous waste disposal and will provide specific instructions that align with federal, state, and local regulations.[4][5]

  • Inform the EHS department about the nature of the waste (pure this compound, contaminated materials, solutions) and the approximate quantities.

3. Waste Collection and Labeling:

  • Use appropriate, leak-proof containers for collecting this compound waste. The container material should be compatible with the chemical properties of this compound.[8]

  • Label each container clearly with "Hazardous Waste" and "this compound." Include any other components of a solution.[4][5]

4. Arranging for Professional Disposal:

  • Your EHS department will coordinate the pickup and disposal of the hazardous waste through a licensed waste management vendor.[9]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[10] Improper disposal can lead to environmental contamination and legal non-compliance.

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound in experimental settings should always be guided by the specific protocols established for your research. These protocols should include measures to minimize waste generation and to safely manage any spills or accidental exposures.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Anipamil_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_waste Identify and Segregate Waste (Pure, Contaminated, Solutions) consult_sds->identify_waste label_waste Label Waste Container 'Hazardous Waste - this compound' identify_waste->label_waste improper_disposal Improper Disposal (Drain, Regular Trash) identify_waste->improper_disposal contact_ehs Contact Institutional EHS Department label_waste->contact_ehs follow_ehs Follow EHS Instructions for Collection contact_ehs->follow_ehs licensed_disposal Waste Collected by Licensed Vendor follow_ehs->licensed_disposal end End: Compliant Disposal licensed_disposal->end warning NON-COMPLIANT & UNSAFE

References

Essential Safety and Operational Guide for Handling Anipamil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Anipamil is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on the safety protocols for Verapamil, a structurally and functionally similar calcium channel blocker, and general guidelines for handling potent pharmaceutical compounds.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). It is recommended to wear two pairs of gloves.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2]To protect eyes from splashes or dust.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or creating aerosols.[1][2][3] A full-face supplied air respirator is recommended for situations with a high risk of exposure.[1]To prevent inhalation of dust or aerosols.
Body Protection A lab coat or a disposable gown made of a low-permeability fabric.[2][3]To protect skin and clothing from contamination.
Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powdered form of this compound.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2]

  • Cover the work surface with absorbent, disposable bench paper.

2. Donning Personal Protective Equipment (PPE):

  • Wash hands thoroughly before and after handling the compound.[1]

  • Put on the inner pair of chemical-resistant gloves.

  • Don a lab coat or disposable gown, ensuring it is fully buttoned.

  • Put on the outer pair of chemical-resistant gloves, ensuring the cuffs of the gown are tucked into the gloves.

  • Wear safety glasses with side shields or chemical splash goggles.

  • If handling the powder outside of a fume hood or if there is a risk of aerosolization, wear a NIOSH-approved respirator.

3. Handling this compound:

  • Carefully weigh the required amount of this compound on a tared weigh boat within the fume hood.

  • To minimize dust generation, handle the powder gently.

  • If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

4. Decontamination and Doffing PPE:

  • After handling is complete, decontaminate the work surface with an appropriate cleaning agent.

  • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Remove the lab coat or gown, turning it inside out to contain any potential contamination, and dispose of it or place it in a designated laundry container.

  • Remove safety glasses or goggles and clean them.

  • Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, bench paper, weigh boats, and contaminated PPE, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.[1]

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, should be disposed of in a designated sharps container.

2. Disposal Procedure:

  • All hazardous waste must be disposed of in accordance with federal, state, and local regulations.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.

  • For unused or expired this compound, do not dispose of it in the regular trash or down the sewer. It should be treated as hazardous chemical waste. The FDA recommends mixing unused medicines with an undesirable substance like coffee grounds or cat litter before placing them in a sealed container for disposal in the household trash, but for a research compound, disposal through a certified hazardous waste vendor is the more appropriate route.[5][6]

Visual Guides

The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.

Anipamil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh prepare_solution Prepare Solution (if applicable) weigh->prepare_solution label_container Label Container prepare_solution->label_container decontaminate Decontaminate Work Area label_container->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Hierarchy_of_Control elimination Elimination/Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) elimination->engineering Decreasing Effectiveness administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (Least Effective) administrative->ppe

Caption: Hierarchy of controls for minimizing exposure to hazardous compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.